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3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine Documentation Hub

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  • Product: 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
  • CAS: 957035-36-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine

Abstract This technical guide provides a comprehensive, in-depth protocol for the synthesis of 3-chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine, a key heterocyclic building block in medicinal chemistry and drug discovery. T...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 3-chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document outlines the strategic approach, underlying reaction mechanism, detailed experimental procedures, and characterization of this important intermediate. By elucidating the causality behind experimental choices, this guide serves as a practical resource for researchers, chemists, and professionals in the field of drug development, ensuring a reproducible and efficient synthesis.

Introduction: Strategic Importance and Synthetic Overview

The pyridazine core is a recognized "privileged structure" in drug discovery, valued for its unique physicochemical properties that can enhance molecular recognition and improve pharmacokinetic profiles.[1][2] When functionalized, such as in the title compound 3-chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine , it becomes a versatile scaffold for creating diverse libraries of bioactive molecules. The chloro- and iodo-substituents serve as orthogonal synthetic handles for subsequent cross-coupling reactions, allowing for the systematic exploration of chemical space around the core structure.

The synthesis detailed herein proceeds via a classical nucleophilic aromatic substitution (SNAr) reaction. This strategy is highly effective due to the electron-deficient nature of the pyridazine ring, which facilitates the displacement of a halide by a nucleophile.[3] The primary transformation involves the coupling of two key building blocks: 3,6-dichloropyridazine and 4-iodo-1H-pyrazole .

Reaction Scheme and Mechanistic Considerations

The core of this synthesis is the regioselective displacement of one chlorine atom from 3,6-dichloropyridazine by the pyrazole nitrogen.

Overall Reaction Scheme:

Starting Material 1: 3,6-Dichloropyridazine

Starting Material 2: 4-Iodo-1H-pyrazole

Product: 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr mechanism is a two-step addition-elimination process.[3][4] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of 4-iodo-1H-pyrazole using a suitable base (e.g., sodium hydride) to form the pyrazolide anion. This anion, a potent nucleophile, attacks one of the electron-deficient carbon atoms (C3 or C6) of the 3,6-dichloropyridazine ring. This attack disrupts the aromaticity of the pyridazine ring and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][4]

  • Elimination and Aromatization: In the second step, the aromaticity of the pyridazine ring is restored by the elimination of a chloride ion (Cl⁻) as the leaving group. This step is typically the rate-determining step of the overall reaction.

Causality of Experimental Choices
  • Choice of Base (NaH): Sodium hydride is a strong, non-nucleophilic base, which ensures rapid and complete deprotonation of the pyrazole's N-H proton without competing in the substitution reaction itself.

  • Choice of Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It effectively solvates the sodium cation of the pyrazolide salt, enhancing the nucleophilicity of the pyrazolide anion. Its high boiling point also allows for heating the reaction to ensure a reasonable reaction rate.

  • Reaction Temperature: The reaction is typically performed at an elevated temperature (e.g., 80-100 °C) to overcome the activation energy associated with the disruption of the pyridazine's aromaticity during the formation of the Meisenheimer complex.

Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis, purification, and characterization of the target compound.

Materials and Equipment
Reagent/MaterialFormulaMWCAS No.SupplierNotes
3,6-DichloropyridazineC₄H₂Cl₂N₂148.98141-30-0CommercialPurity >98%
4-Iodo-1H-pyrazoleC₃H₃IN₂193.973469-69-0CommercialPurity >98%
Sodium Hydride (60% disp. in mineral oil)NaH24.007646-69-7CommercialHandle with extreme care
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2CommercialAnhydrous grade
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6CommercialReagent grade
HexanesN/AN/A110-54-3CommercialReagent grade
Saturated aq. NH₄ClN/AN/AN/ALab Prep
Brine (Saturated aq. NaCl)N/AN/AN/ALab Prep
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6CommercialFor drying
Silica GelSiO₂60.087631-86-9CommercialFor chromatography (230-400 mesh)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen/Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Experimental Procedure

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Suspend 4-Iodo-1H-pyrazole in anhydrous DMF B Add NaH portion-wise at 0°C under N2 A->B C Stir for 30 min at room temperature B->C D Add 3,6-Dichloropyridazine in DMF solution C->D E Heat reaction to 90°C for 4-6 hours D->E F Monitor by TLC E->F G Cool to RT, Quench with sat. aq. NH4Cl F->G H Extract with EtOAc G->H I Wash organic layer with Brine H->I J Dry (Na2SO4) & Concentrate I->J K Purify by Flash Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: Overall workflow for the synthesis of the target compound.

  • Preparation of the Nucleophile: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-iodo-1H-pyrazole (1.0 eq). Suspend the pyrazole in anhydrous DMF (approx. 0.5 M concentration).

  • Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the sodium salt of the pyrazole should result in a clear solution.

  • Reaction: In a separate flask, dissolve 3,6-dichloropyridazine (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pyrazolide solution at room temperature.

  • Equip the flask with a condenser and heat the reaction mixture to 90 °C.

  • Maintain the temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of Ethyl Acetate:Hexanes as the eluent. The disappearance of the 4-iodopyrazole spot and the appearance of a new, higher Rf product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 3-chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine as a solid.

Characterization and Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₇H₄ClIN₄[5][6]
Molecular Weight 306.5 g/mol [5]
Appearance Off-white to light yellow solid
Purity (Typical) >98% (by HPLC)

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum is expected to show characteristic signals for the pyridazine and pyrazole protons. Key signals would include two doublets for the pyridazine ring protons and two singlets for the pyrazole ring protons.

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): The spectrum should show 7 distinct carbon signals corresponding to the molecular structure.

  • Mass Spectrometry (ESI-MS): Calculated for C₇H₄ClIN₄ [M+H]⁺: 306.92. Found: 306.92.[6]

Mechanistic Visualization

The following diagram illustrates the key steps in the SNAr reaction mechanism.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound of significant inter...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, a substituted pyridazine and an iodinated pyrazole, are prevalent in a wide array of biologically active molecules. The physicochemical properties of this compound are paramount as they dictate its behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential for formulation into a therapeutic agent.

This guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine. In the absence of extensive experimentally-derived data for this specific molecule in publicly available literature, this document focuses on the robust methodologies and theoretical underpinnings for determining these critical parameters. By presenting detailed, field-proven protocols, this guide empowers researchers to generate reliable data and gain a deeper understanding of this promising compound.

Molecular Structure and Core Properties

The foundational attributes of a molecule are its structure and molecular weight. These directly influence all other physicochemical characteristics.

Chemical Structure:

Caption: 2D structure of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine.

Table 1: Core Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₄ClIN₄[1][2][3]
Molecular Weight306.5 g/mol [1][2][3]
Monoisotopic Mass305.91693 Da[4]
Predicted XlogP1.8[4]

Lipophilicity: A Key Determinant of Biological Activity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design. It influences a compound's ability to cross cell membranes, bind to target proteins, and its overall pharmacokinetic profile. The most common measure of lipophilicity is the partition coefficient (logP).

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method remains the gold standard for the experimental determination of logP due to its direct measurement of partitioning.[5]

Protocol:

  • Preparation of Pre-saturated Solvents: Prepare a mixture of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for logD determination) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Accurately weigh a small amount of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine and dissolve it in the pre-saturated n-octanol. The initial concentration should be carefully chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning: Add a precise volume of the pre-saturated aqueous phase to the n-octanol solution of the compound in a glass vial.

  • Equilibration: Tightly cap the vial and shake it at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully sample a known volume from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Caption: Workflow for logP determination by the shake-flask method.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For ionizable compounds, the pKa is crucial as it dictates the charge state at a given pH, which in turn affects solubility, permeability, and target binding.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[6][7][8]

Protocol:

  • Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Prepare a solution of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine of known concentration (typically 0.01 M) in a suitable solvent system. If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO can be used, though the pKa value will be for that specific solvent system.

  • Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

G cluster_0 pKa Determination Workflow A Calibrate pH Meter B Prepare Analyte Solution A->B C Titrate with Acid/Base B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility can be a major hurdle in drug development.

Experimental Determination of Solubility: UV-Vis Spectroscopy

For compounds with a chromophore, UV-Vis spectroscopy offers a straightforward and sensitive method for determining solubility.[9][10][11]

Protocol:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine in a suitable solvent (e.g., methanol) and scan its UV-Vis spectrum to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the desired aqueous buffer (e.g., phosphate buffer at pH 7.4). Measure the absorbance of each standard at the predetermined λmax and construct a calibration curve by plotting absorbance versus concentration.

  • Equilibrium Solubility Measurement: Add an excess amount of the solid compound to a known volume of the aqueous buffer in a vial.

  • Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Preparation: Filter the suspension through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Analysis: Dilute the clear filtrate with the aqueous buffer as necessary to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted filtrate at the λmax.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted filtrate. Back-calculate the concentration in the original undiluted filtrate to determine the equilibrium solubility.

Melting Point: An Indicator of Purity and Stability

The melting point is the temperature at which a solid transitions to a liquid. It is a fundamental physical property that provides an indication of a compound's purity. A pure crystalline solid typically has a sharp melting point range of 1-2 °C, while impurities tend to broaden and depress the melting point.

Experimental Determination of Melting Point

The melting point is determined using a melting point apparatus after purification of the compound, typically by recrystallization.[12][13][14]

Protocol for Recrystallization and Melting Point Determination:

  • Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Dissolution: Dissolve the crude 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

  • Melting Point Measurement:

    • Load a small amount of the dried, purified crystals into a capillary tube.

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample slowly and observe the temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine, confirming the connectivity of the atoms.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound by identifying the molecular ion peak. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-H, C=N, C-Cl, and C-I bonds.

Synthesis Outline

A plausible synthetic route for 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine can be inferred from the synthesis of similar pyridazine derivatives.[15][17] A common approach involves the reaction of a hydrazinylpyridazine with a suitable pyrazole precursor.

G cluster_1 Plausible Synthetic Pathway A 3,6-Dichloropyridazine C 3-Chloro-6-hydrazinylpyridazine A->C + Hydrazine B Hydrazine E 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine C->E + 4-Iodo-1H-pyrazole D 4-Iodo-1H-pyrazole

Caption: A potential synthetic route to the target compound.

Conclusion

This technical guide has outlined the critical physicochemical properties of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine and provided detailed, authoritative protocols for their experimental determination. While experimental data for this specific compound is limited in the current literature, the methodologies described herein provide a robust framework for researchers to generate high-quality, reliable data. A thorough understanding and characterization of these properties are essential first steps in unlocking the full therapeutic potential of this and other novel chemical entities in the drug discovery and development pipeline.

References

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  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • van der Water, R., et al. (2017). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

  • PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

  • National Taiwan University. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

  • ACS Publications. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

  • YouTube. (2020). Recrystallizing and using melting point to identify a compound. [Link]

  • ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?[Link]

  • YouTube. (2022). Recrystallization and Melting Point Analysis. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

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  • Scribd. EXercise 2 (Recrystallization and Melting Point Determination) | PDF. [Link]

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  • SPbU Researchers Portal. (2024). The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue. [Link]

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  • ResearchGate. (2024). Synthesis of 3-Chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and Its Deuterated Analogue. [Link]

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Sources

Foundational

3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine CAS number 957035-36-8

An In-Depth Technical Guide to 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine (CAS 957035-36-8): A Key Building Block in Modern Drug Discovery Abstract This technical guide provides a comprehensive overview of 3-Chloro-6-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine (CAS 957035-36-8): A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Identified by CAS number 957035-36-8, this molecule features a unique bifunctional architecture, incorporating both a reactive chloropyridazine moiety and a versatile iodopyrazole group. This dual reactivity makes it an exceptionally valuable building block, particularly in the synthesis of complex molecular architectures such as Proteolysis-Targeting Chimeras (PROTACs). This document details its physicochemical properties, proposes a robust synthetic pathway based on established chemical principles, explores its orthogonal reactivity, and elucidates its application as a strategic tool for researchers and scientists in the field of targeted drug discovery.

Introduction: The Strategic Value of the Pyridazine-Pyrazole Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen-containing rings being particularly prominent. Among these, the pyridazine and pyrazole scaffolds are recognized as "privileged structures" in drug discovery, a testament to their recurring presence in bioactive molecules.[1][2]

  • The Pyridazine Moiety: As a 1,2-diazine, pyridazine is a π-deficient aromatic system.[3] Its nitrogen atoms are effective hydrogen bond acceptors and can significantly influence the molecule's physicochemical properties, such as solubility and metabolic stability.[2] The inclusion of a chloro-substituent provides a reliable handle for nucleophilic aromatic substitution, a cornerstone reaction in medicinal chemistry.[3]

  • The Pyrazole Moiety: This five-membered diazole is another staple in drug design, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[4] The iodo-substituent at the 4-position is a key feature, serving as a versatile precursor for a multitude of palladium-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) exploration.

The combination of these two moieties in 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine creates a powerful bifunctional building block. The distinct and orthogonal reactivity of the chloro and iodo groups allows for sequential, site-selective modifications, providing chemists with precise control over the synthesis of complex target molecules.

Physicochemical Properties and Characterization

A precise understanding of a compound's properties is fundamental to its effective use. The key identifiers and calculated properties for this molecule are summarized below.

PropertyValueSource
CAS Number 957035-36-8[5][6]
Molecular Formula C₇H₄ClIN₄[5][7]
Molecular Weight 306.49 g/mol [7][8]
InChIKey ITGAMZMKSFYVNO-UHFFFAOYSA-N[8][9]
Canonical SMILES C1=CC(=NN=C1N2C=C(C=N2)I)Cl[9]
Predicted XlogP 1.8[9]
Appearance Solid (typical)[8]
Classification Protein Degrader Building Block[6]

A Note on Experimental Validation (Trustworthiness Pillar): It is critical for researchers to note that some suppliers provide this compound as part of a collection for early discovery research and may not perform comprehensive analytical characterization.[8][10] Therefore, the end-user assumes the responsibility to independently confirm the product's identity and purity via standard analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC. This self-validating step is essential to ensure the reliability and reproducibility of subsequent experimental results. All sales from such suppliers are often final.[10]

Proposed Synthesis and Mechanistic Rationale

Workflow for Proposed Synthesis

Synthesis_Workflow A 3-Chloro-6-hydrazinylpyridazine C Step 1: Pyrazole Ring Formation (Paal-Knorr Condensation) A->C B Malondialdehyde bis(diethyl acetal) B->C D 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine C->D Acid catalyst (e.g., AcOH) Reflux in EtOH F Step 2: Regioselective Iodination (Electrophilic Aromatic Substitution) D->F E N-Iodosuccinimide (NIS) E->F G 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine F->G Solvent (e.g., ACN or DCM) Reactivity_Diagram Core 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine Cl on Pyridazine I on Pyrazole SNAr_Node Nucleophilic Aromatic Substitution (SNAr) Core:cl->SNAr_Node R-NH₂ / R-OH / R-SH Base Coupling_Node Palladium-Catalyzed Cross-Coupling Core:i_->Coupling_Node R-B(OH)₂ / R-C≡CH / etc. Pd catalyst, Base SNAr_Product Product A (Amine, Ether, Thioether linkage) SNAr_Node->SNAr_Product Coupling_Product Product B (New C-C or C-N bond) Coupling_Node->Coupling_Product PROTAC_Structure cluster_0 Warhead Target Protein Warhead Linker Linker Warhead->Linker Core Our Building Block (Post-Modification) Linker->Core E3_Ligand E3 Ligase Ligand Core->E3_Ligand info Our building block serves as a key junction, connecting different components via its orthogonal reactive sites.

Sources

Exploratory

An In-depth Technical Guide to the Spectral Analysis of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine

Foreword: A Proactive Approach to Structural Elucidation This document serves as both a predictive guide and a practical manual. It is designed for researchers, chemists, and drug development professionals who require a...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Proactive Approach to Structural Elucidation

This document serves as both a predictive guide and a practical manual. It is designed for researchers, chemists, and drug development professionals who require a thorough understanding of how to approach the structural verification of this molecule. We will dissect the anticipated spectral features, provide detailed, field-tested protocols for data acquisition, and establish a self-validating workflow to ensure the utmost confidence in experimental outcomes.

Section 1: Predicted Spectral Profile

The following sections detail the anticipated spectral characteristics of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine. These predictions are derived from an analysis of the molecule's constituent functional groups, electronic environment, and by drawing parallels with structurally similar compounds reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For the target compound, both ¹H and ¹³C NMR will provide a definitive fingerprint of its atomic connectivity and chemical environment. Advanced 2D NMR techniques would further solidify these assignments.[4]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be relatively simple, featuring four distinct signals in the aromatic region, corresponding to the four protons on the pyridazine and pyrazole rings.

  • Pyridazine Ring Protons: The pyridazine ring contains two vicinal protons. These will appear as two doublets, mutually coupled. The proton adjacent to the chlorine atom is expected to be downfield due to the anisotropic effect of the neighboring pyrazole ring.

  • Pyrazole Ring Protons: The 4-iodo-pyrazole ring has two protons. The proton at the C3 position will likely appear as a singlet, while the proton at the C5 position will also be a singlet. The significant downfield shift of the pyrazole protons is due to their attachment to an electron-deficient aromatic system.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentJustification
H-A~8.8 - 9.0d~2.51HPyrazole H-5Deshielded by adjacent pyridazine nitrogen and ring currents.
H-B~8.1 - 8.3s-1HPyrazole H-3Singlet due to lack of adjacent protons.
H-C~8.0 - 8.2d~9.01HPyridazine H-4Coupled to H-D. Downfield due to proximity to the pyrazole ring.
H-D~7.8 - 8.0d~9.01HPyridazine H-5Coupled to H-C.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl, I) and the aromatic nature of the rings.

Predicted SignalChemical Shift (δ, ppm)AssignmentJustification
C1~155 - 158Pyridazine C-6Attached to two nitrogen atoms.
C2~150 - 153Pyridazine C-3Attached to chlorine and nitrogen.
C3~145 - 148Pyrazole C-5Deshielded by adjacent nitrogen atoms.
C4~135 - 138Pyrazole C-3Methine carbon in an electron-deficient ring.
C5~130 - 133Pyridazine C-4Aromatic methine.
C6~122 - 125Pyridazine C-5Aromatic methine.
C7~65 - 70Pyrazole C-4Attached to iodine, causing a significant upfield shift (heavy atom effect).
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of the compound.

  • Molecular Ion Peak ([M+H]⁺): The primary observation in the positive ion mode ESI-MS spectrum will be the protonated molecular ion. Given the molecular formula C₇H₄ClIN₄, the monoisotopic mass is approximately 305.91 g/mol .[5] The [M+H]⁺ peak should therefore appear at m/z ≈ 306.92.

  • Isotopic Pattern: A crucial validation feature will be the isotopic pattern of the molecular ion peak. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic M+ and M+2 pattern with an intensity ratio of approximately 3:1 for any chlorine-containing fragment.

  • Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the parent ion and any significant fragments. Predicted collision cross-section values for various adducts have been calculated.[5]

Predicted High-Resolution Mass Spectrum Data

IonCalculated m/z
[M+H]⁺ (C₇H₅³⁵ClIN₄⁺)306.9242
[M+H]⁺ (C₇H₅³⁷ClIN₄⁺)308.9213
[M+Na]⁺ (C₇H₄³⁵ClIN₄Na⁺)328.9061
[M+K]⁺ (C₇H₄³⁵ClIN₄K⁺)344.8800
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the aromatic rings and the C-X bonds.

Predicted Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3150Medium-WeakAromatic C-H stretch
1580 - 1620Medium-StrongC=N and C=C stretching vibrations of the pyridazine and pyrazole rings
1400 - 1500StrongAromatic ring skeletal vibrations
1000 - 1100StrongC-Cl stretch
800 - 900StrongC-H out-of-plane bending
500 - 600MediumC-I stretch

Section 2: A Validating Experimental Workflow

To ensure the generation of high-quality, reliable spectral data, a systematic and well-documented experimental approach is paramount. The following protocols are designed to be self-validating, with built-in quality control checks.

G cluster_0 Phase 1: Sample Preparation & Purity cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Integration & Verification a Obtain Compound (CAS: 957035-36-8) b Purity Check (LC-MS) a->b c High-Resolution MS (ESI-TOF) b->c d NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) b->d e FT-IR Spectroscopy (KBr Pellet) b->e f Correlate All Spectra c->f d->f e->f g Confirm Structure f->g h Final Report & Archiving g->h

Figure 1. A comprehensive workflow for the structural elucidation of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine.
Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural assignment.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on sample solubility.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton signals (~0-12 ppm).

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to ~0-200 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire several thousand scans, as the ¹³C nucleus is much less sensitive than the proton.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak as a secondary reference.

    • Integrate the ¹H signals to determine the relative number of protons.

Protocol for Mass Spectrometry Data Acquisition

Objective: To confirm the molecular weight and elemental composition of the compound.

  • Sample Preparation:

    • Prepare a stock solution of the compound at a concentration of ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[3][6]

    • Perform a serial dilution to create a final sample concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[1][6]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[3]

  • Instrument Setup (ESI-TOF or ESI-Orbitrap):

    • Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

    • Set the instrument to positive ion mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a similar compound or the sample itself at a low flow rate.

  • Data Acquisition:

    • Inject the sample into the mass spectrometer via direct infusion or coupled to an LC system.

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • Ensure the mass resolution is set sufficiently high (>10,000) to allow for accurate mass determination.

  • Data Analysis:

    • Extract the mass spectrum for the compound.

    • Identify the [M+H]⁺ ion and analyze its isotopic pattern to confirm the presence of one chlorine atom.

    • Use the instrument software to calculate the elemental composition from the accurate mass of the molecular ion. The measured mass should be within 5 ppm of the theoretical mass.

Protocol for FT-IR Data Acquisition

Objective: To identify the key functional groups present in the molecule.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry high-purity, spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed water.[7]

    • In an agate mortar, grind 1-2 mg of the sample into a very fine powder.[2]

    • Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample by gentle grinding. The goal is a homogenous mixture with a sample concentration of ~0.2% to 1%.[2][5]

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[7][8]

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Mount the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption bands and assign them to the corresponding functional groups based on established correlation tables.

Section 3: Integrated Data Analysis and Structural Confirmation

The true power of this multi-technique approach lies in the integration of all spectral data. Each technique provides a piece of the structural puzzle, and together they create a self-consistent and definitive picture.

G MS Mass Spec (C₇H₄ClIN₄) Structure Confirmed Structure: 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine MS->Structure Confirms Molecular Formula NMR_H ¹H NMR (4 unique protons) NMR_H->Structure Confirms Proton Environment & Connectivity NMR_C ¹³C NMR (7 unique carbons) NMR_C->Structure Confirms Carbon Skeleton IR FT-IR (Aromatic C=N, C=C, C-Cl, C-I) IR->Structure Confirms Functional Groups

Figure 2. The logical relationship between different spectral data for structural confirmation.

A successful analysis will show:

  • MS: A molecular ion with an accurate mass and isotopic distribution consistent with C₇H₄ClIN₄.

  • ¹H and ¹³C NMR: The number of signals, chemical shifts, multiplicities, and integrations that perfectly match the proposed structure. 2D NMR experiments like COSY and HSQC would further confirm the proton-proton and proton-carbon connectivities, respectively.

  • IR: The presence of absorption bands characteristic of the aromatic heterocyclic rings and carbon-halogen bonds, and the absence of unexpected signals.

By following the predictive models and the rigorous experimental protocols outlined in this guide, researchers can confidently determine and verify the spectral identity of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine, ensuring data integrity for subsequent applications in their research endeavors.

References

  • Sample preparation for the ES/MS. (n.d.). University of Bristol. Retrieved from [Link]

  • 3-chloro-6-(4-iodo-1h-pyrazol-1-yl)pyridazine. (n.d.). PubChem. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Specac. Retrieved from [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research, 12(2), 1-5. Retrieved from [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). University of Oxford. Retrieved from [Link]

  • Sample Preparation. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Silva, A. M. S., Pinto, D. C. G. A., & Elguero, J. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 396-430.
  • Pinto, D. C. G. A., Silva, A. M. S., & Elguero, J. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

Sources

Foundational

The Strategic Utility of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold in Kinase Inhibition In the landscape of modern medicinal chemistry, the strategic deploymen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the strategic deployment of halogenated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine has emerged as a molecule of significant interest. Its unique trifunctional architecture, featuring a reactive chloropyridazine, a versatile iodopyrazole, and a linking nitrogen atom, presents a powerful toolkit for interrogating complex biological systems, particularly in the realm of protein kinase inhibition. This guide provides a comprehensive overview of its chemical properties, a plausible and field-proven synthetic methodology, its commercial availability, and its profound potential as a key building block in the development of next-generation therapeutics. The pyridazine ring is a recognized pharmacophore in drug design, often serving as a less lipophilic substitute for a phenyl ring and offering unique hydrogen bonding capabilities.[1]

Physicochemical Properties and Commercial Availability

3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine is a solid, with the key identifiers and properties summarized in the table below.

PropertyValue
CAS Number 957035-36-8
Molecular Formula C₇H₄ClIN₄
Molecular Weight 306.50 g/mol
Appearance Off-white to yellow solid
Purity Typically ≥98%

This compound is readily available from a range of commercial suppliers, ensuring its accessibility for research and development purposes. The table below lists some of the key vendors. It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound as part of a collection for early discovery research and may not include detailed analytical data, placing the onus of quality control on the end-user.

SupplierProduct NumberReported Purity
Santa Cruz Biotechnologysc-482888Inquire
Sigma-AldrichAldrichCPRNot specified
AA BlocksAA008888≥98%

A Proposed Synthetic Pathway: N-Arylation as a Key Transformation

While a definitive, single-publication synthesis of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine is not readily found in the public domain, a highly plausible and robust synthetic route can be constructed based on established methodologies for analogous structures. The most logical approach involves the N-arylation of 4-iodopyrazole with 3,6-dichloropyridazine. This strategy is supported by numerous examples in the literature detailing the coupling of pyrazoles with halogenated pyridazines.

The proposed two-step synthesis is outlined below:

Synthetic_Pathway 3_6_dichloropyridazine 3,6-Dichloropyridazine intermediate 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine 3_6_dichloropyridazine->intermediate N-Arylation (e.g., Ullmann or Buchwald-Hartwig coupling) 4_iodopyrazole 4-Iodopyrazole 4_iodopyrazole->intermediate

Caption: Proposed synthetic workflow for 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 3,6-Dichloropyridazine

3,6-Dichloropyridazine serves as a common starting material and can be synthesized from maleic anhydride. A patented method involves the reaction of 3,6-dihydroxypyridazine with a chlorinating agent like phosphorus oxychloride.[2]

Protocol:

  • To a stirred solution of 3,6-dihydroxypyridazine in a suitable solvent (e.g., chloroform), add phosphorus oxychloride dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,6-dichloropyridazine.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: N-Arylation of 4-Iodopyrazole with 3,6-Dichloropyridazine

The crucial C-N bond formation can be achieved through a copper-catalyzed Ullmann-type reaction or a palladium-catalyzed Buchwald-Hartwig amination. The former is often preferred for its cost-effectiveness.

Protocol (Ullmann-type Coupling):

  • In a sealable reaction vessel, combine 4-iodopyrazole (1.0 eq), 3,6-dichloropyridazine (1.1 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), a suitable ligand (e.g., a diamine like N,N'-dimethylethylenediamine, 20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a high-boiling point polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Seal the vessel and heat the reaction mixture to a temperature typically ranging from 100 to 140 °C.

  • Monitor the reaction for the consumption of the starting materials.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel to afford 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrazolyl-pyridazine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The nitrogen atoms of the pyridazine ring can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a key interaction for potent inhibition. The chloro substituent at the 3-position of the pyridazine offers a handle for further chemical modification or can itself interact with the protein. The iodo group on the pyrazole ring is particularly strategic, providing a vector for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to explore the solvent-exposed regions of the ATP-binding pocket.

Kinase_Inhibition Molecule 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine Pyridazine Moiety 4-Iodopyrazole Moiety Kinase Kinase ATP-Binding Site Hinge Region Solvent-Exposed Region Molecule:pyridazine->Kinase:hinge Hydrogen Bonding Molecule:pyrazole->Kinase:solvent Further Derivatization via Iodide

Caption: Interaction model of the pyrazolyl-pyridazine scaffold with a kinase active site.

The pyrazole and pyridazine cores are prevalent in compounds targeting a wide array of kinases, including but not limited to:

  • Epidermal Growth Factor Receptor (EGFR): Pyridazine-pyrazoline derivatives have been explored as EGFR inhibitors.

  • Cyclin-Dependent Kinases (CDKs): The pyrazole moiety is a key feature in many CDK inhibitors.

  • Janus Kinases (JAKs): Several approved and clinical-stage JAK inhibitors incorporate a pyrazole ring.

  • c-Met: This receptor tyrosine kinase is a target for pyrazine-based inhibitors.[3]

  • GSK-3: Pyrazole compounds have been identified as inhibitors of Glycogen Synthase Kinase 3.

The subject molecule, therefore, represents a valuable starting point for the synthesis of libraries of potential kinase inhibitors. The strategic placement of the chloro and iodo groups allows for a divergent synthetic approach, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.

Conclusion: A Versatile Building Block for Future Therapies

3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine is a commercially available and synthetically accessible building block with significant potential in drug discovery. Its structural features are highly congruent with the requirements for effective kinase inhibition, making it an attractive scaffold for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. The synthetic strategies and applications outlined in this guide provide a solid foundation for researchers to leverage the unique properties of this molecule in their quest for new and improved medicines.

References

  • AA Blocks. 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine, min 98%. [Link]

  • Ather, A. Q., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2016. [Link]

  • Ledovskaya, M. S., et al. (2024). The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue. Russian Journal of General Chemistry, 94, 2833–2840. [Link]

  • El-Sayed, M. A. A., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7252. [Link]

  • Stancov, G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5389. [Link]

  • Google Patents. Pyrazole compounds useful as protein kinase inhibitors. WO2002022607A1.
  • Google Patents. Method for synthetizing 3,6-dichloropyridazine. CN104447569A.
  • Abdel-Maksoud, M. S., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 15(8), 2692-2708. [Link]

Sources

Exploratory

The Pharmacological Promise of Pyrazolyl-Pyridazine Hybrids: A Technical Guide to Their Diverse Biological Activities

Introduction: The Synergy of Two Potent Heterocycles In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules is a well-established strategy for the development of novel therap...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of Two Potent Heterocycles

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules is a well-established strategy for the development of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Among the myriad of heterocyclic scaffolds, pyrazole and pyridazine moieties have independently garnered significant attention for their broad and potent biological activities.[1][2][3] This technical guide delves into the burgeoning field of pyrazolyl-pyridazine derivatives, exploring their synthesis, multifaceted biological activities, and the underlying molecular mechanisms that position them as promising candidates for drug discovery.

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous clinically approved drugs, celebrated for its diverse pharmacological profile that includes anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[4][5][6] Its structural versatility and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[7] On the other hand, the pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is also a key player in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[3][8]

The rationale behind the amalgamation of these two powerful heterocyclic systems lies in the principle of molecular hybridization. By covalently linking a pyrazole and a pyridazine moiety, it is hypothesized that the resulting derivative may exhibit synergistic or additive pharmacological effects, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape of pyrazolyl-pyridazine derivatives, highlighting their therapeutic potential and the experimental methodologies employed to uncover their biological activities.

Synthetic Strategies: Crafting the Pyrazolyl-Pyridazine Core

The synthesis of pyrazolyl-pyridazine derivatives typically involves multi-step reaction sequences, leveraging established methods for the construction of both the pyrazole and pyridazine rings. A common and versatile approach involves the reaction of a pyridazine-containing precursor with a suitable hydrazine derivative to construct the pyrazole ring.[9][10]

One of the most fundamental methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[2][11] This reaction is often adapted for the synthesis of pyrazolyl-pyridazine derivatives, where one of the carbonyl functionalities is part of a pyridazine precursor.

Alternatively, the pyridazine ring can be constructed onto a pre-existing pyrazole scaffold. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final hybrid molecule.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of pyrazolyl-pyridazine derivatives, starting from a pyridazinone precursor. This workflow is a composite of methodologies reported in the literature and serves to provide a conceptual framework for their synthesis.[9][10]

Synthesis_Workflow cluster_pyridazine_formation Pyridazine Core Synthesis cluster_dicarbonyl_formation β-Dicarbonyl Intermediate cluster_pyrazole_cyclization Pyrazole Ring Formation cluster_derivatization Further Derivatization A Benzilmonohydrazone B 4-Acetyl-pyridazin-3(2H)-one A->B Reaction with Diethyl Malonate C Ethyl 2,4-dioxobutanoate derivative B->C Reaction with Diethyl Oxalate D Ethyl 5-(pyridazinyl)-1H-pyrazole-3-carboxylate C->D Reaction with Hydrazine Hydrate (1:1) E Pyrazolyl-pyridazine Acid Hydrazide C->E Reaction with Hydrazine Hydrate (1:2) F Amide Derivatives E->F Reaction with Primary Amines G Hydrazone Derivatives E->G Reaction with Aldehydes H Pyrazolone/Pyrazole Derivatives E->H Reaction with β-Dicarbonyls Anti_inflammatory_Pathway A Inflammatory Stimuli (e.g., LPS) B Activation of Immune Cells (e.g., Macrophages) A->B C Upregulation of COX-2 Expression B->C D Arachidonic Acid E Prostaglandins D->E COX-2 F Inflammation (Pain, Swelling) E->F G Pyrazolyl-Pyridazine Derivatives G->C Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazolyl-pyridazine derivatives.

Quantitative Data on Anti-inflammatory Activity:

Compound ClassTargetIC50 (µM)Reference
Pyrazole-pyridazine hybridsCOX-21.15[12]
Pyrazole-pyridazine hybridsCOX-21.50[12]
Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic-resistant bacteria poses a significant threat to global health. [6]Pyrazole and its derivatives have a long-standing history of exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. [1][13]The hybridization of the pyrazole scaffold with the pyridazine ring has been explored as a strategy to develop novel antimicrobial agents. [1] Studies have shown that pyrazolyl-pyridazine derivatives can exhibit moderate to good activity against various bacterial and fungal strains. [1]The mechanism of their antimicrobial action is not always fully elucidated but may involve the disruption of essential cellular processes in microorganisms.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the pyrazolyl-pyridazine derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases and spinal cord injuries are characterized by progressive neuronal loss and inflammation. [5]There is a growing interest in the development of neuroprotective agents that can mitigate neuronal damage and promote recovery. Recent studies have highlighted the potential of pyrazole and pyrazolopyridazine derivatives as neuroprotective agents. [14][15] Mechanism of Action:

The neuroprotective effects of these compounds are often attributed to their anti-inflammatory and antioxidant properties. [5][14]By suppressing the production of pro-inflammatory cytokines and reducing oxidative stress in the central nervous system, these derivatives can help to create a more favorable environment for neuronal survival and function. [5] One study demonstrated that a pyrazolo[3,4-d]pyridazine derivative exhibited significant neuroprotection against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y neuroblastoma cells. [14]Another study showed that a pyrazolone derivative could ameliorate pentylenetetrazole (PTZ)-induced seizures and neuroinflammation in mice by regulating the NF-κB/TNF-α/ROS pathway. [15]

Structure-Activity Relationship (SAR): Decoding the Molecular Architecture of Activity

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of drug candidates. For pyrazolyl-pyridazine derivatives, SAR studies have revealed that the nature and position of substituents on both the pyrazole and pyridazine rings can significantly influence their biological activity. [3][16] For instance, in the context of anti-inflammatory activity, it has been observed that compounds with a pyrazolone skeleton tend to exhibit more potent COX-2 inhibitory activity than those with an aminopyrazole scaffold. [3]Furthermore, the presence of specific substituents, such as trimethoxy groups, on the aryl rings attached to the core structure has been shown to enhance COX-2 inhibition. [12] These SAR insights provide a valuable roadmap for medicinal chemists to design and synthesize new generations of pyrazolyl-pyridazine derivatives with improved potency and selectivity.

Conclusion and Future Directions

The hybridization of pyrazole and pyridazine moieties has proven to be a fruitful strategy in the quest for novel therapeutic agents. Pyrazolyl-pyridazine derivatives have demonstrated a remarkable breadth of biological activities, including promising anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. Their ability to interact with a variety of biological targets underscores their potential for the development of drugs for a wide range of diseases.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Elucidation: While progress has been made, the precise molecular mechanisms underlying the biological activities of many pyrazolyl-pyridazine derivatives remain to be fully elucidated. Further studies are needed to identify their specific cellular targets and signaling pathways.

  • Pharmacokinetic and Toxicological Profiling: To advance these promising compounds towards clinical development, comprehensive in vivo studies are required to evaluate their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and to assess their safety and toxicity profiles.

  • Rational Drug Design: The growing body of SAR data should be leveraged to guide the rational design of new derivatives with enhanced potency, selectivity, and drug-like properties. Computational modeling and molecular docking studies can play a pivotal role in this process.

References

  • Synthesis and antimicrobial activities of new Pyrazolo-Pyridazine Derivatives. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

  • synthesis of pyrazoles. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • Pyrazoles as anticancer agents: Recent advances. [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. [Link]

  • Scheme 8. Synthesis of pyrazolo pyridazine derivative. to a nitrogen... [Link]

  • Anti-inflammatory activity of pyridazinones: A review. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • Novel pyrazolyl pyridazine derivatives likely to possess anti- inflammatory activity. [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. [Link]

  • Novel pyrazolyl pyridazine derivatives likely to possess anti- inflammatory activity. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • [Synthesis of pyrazole(3,4-a)pyridazine derivatives]. [Link]

  • (PDF) Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. [Link]

  • Structure‐activity relationship of the synthesized pyridazine derivatives. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Some reported agents bearing pyrazole and pyridazine scaffolds with anticancer activity through different mechanisms. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • (PDF) New Pyrazolone Derivatives, Synthesis, Characterization, and Neuroprotective effect against PTZ- induced Neuroinflammation. [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. [Link]

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Foundational

The Pyridazine Nucleus: A Cornerstone of Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The pyridazine scaffold, a deceptively simple six-membere...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridazine scaffold, a deceptively simple six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in the landscape of organic synthesis and medicinal chemistry.[1] Its unique electronic architecture imparts a suite of physicochemical properties—including a significant dipole moment, robust hydrogen bonding capabilities, and modulated lipophilicity—that render it an exceptionally versatile building block for the construction of complex molecular architectures and the design of novel therapeutic agents.[2] This guide provides a comprehensive exploration of pyridazine chemistry, from foundational synthetic strategies to advanced functionalization techniques, with a focus on the practical application and causal reasoning behind experimental choices. We will delve into the reactivity of the pyridazine ring, explore its role in modulating biological activity, and provide validated protocols for key transformations, offering a technical resource for professionals engaged in cutting-edge research and development.

Introduction: The Physicochemical Allure of the Pyridazine Core

The pyridazine ring is more than a mere isostere of a phenyl group; its adjacent nitrogen atoms create a unique electronic environment that profoundly influences its physical and chemical properties. Unlike its isomeric diazines, pyrimidine and pyrazine, the proximity of the nitrogen atoms in pyridazine results in a higher dipole moment, which can enhance aqueous solubility and facilitate strong, directional interactions with biological targets.[2][3] The lone pairs on the nitrogen atoms act as potent hydrogen bond acceptors, a critical feature for molecular recognition at protein active sites.[2]

Furthermore, the electron-deficient nature of the pyridazine ring, a consequence of the electronegative nitrogen atoms, dictates its reactivity. This property makes the ring susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups, while also influencing the reactivity of substituents attached to the ring.[4] It is this tunable reactivity, combined with its favorable physicochemical profile, that has cemented the pyridazine scaffold as a cornerstone in the development of numerous marketed drugs and clinical candidates across a spectrum of therapeutic areas, including oncology, inflammation, and cardiovascular disease.[1][5]

Synthesis of the Pyridazine Core: Building the Foundation

The construction of the pyridazine ring system is a mature field with a variety of reliable synthetic routes. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

Condensation of 1,4-Dicarbonyl Compounds with Hydrazine

The most classical and widely employed method for the synthesis of the pyridazine core involves the cyclocondensation of a 1,4-dicarbonyl compound (or a synthetic equivalent like a γ-keto acid) with hydrazine or its derivatives.[6][7] This approach is valued for its simplicity and the direct formation of the pyridazine ring in a single step.

The mechanism proceeds through the initial formation of a dihydrazone intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the pyridazine product. The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of a substituent at one of the nitrogen atoms, leading to pyridazinium salts or N-substituted pyridazinones.

Experimental Protocol: Synthesis of 3,6-diphenylpyridazine

  • To a solution of 1,4-diphenyl-1,4-butanedione (1.0 g, 4.2 mmol) in ethanol (20 mL), add hydrazine hydrate (0.25 mL, 5.0 mmol). The ethanol serves as a protic solvent to facilitate the condensation reaction.

  • Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC). Heating provides the necessary activation energy for the cyclization and dehydration steps.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product is then purified by recrystallization from ethanol to afford 3,6-diphenylpyridazine as a crystalline solid. This purification method leverages the differential solubility of the product and any remaining starting materials or byproducts.

Cycloaddition Reactions: The Power of Pericyclic Chemistry

[4+2] cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder reaction, offer a powerful and often regioselective route to highly functionalized pyridazines.[8][9] In this approach, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile (e.g., an alkyne or enamine) to form a bicyclic intermediate that spontaneously extrudes dinitrogen to yield the aromatic pyridazine ring.[9]

This methodology is particularly advantageous for accessing pyridazines with substitution patterns that are difficult to achieve through classical condensation methods. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diene and dienophile.

Diagram: Inverse-Electron-Demand Diels-Alder Synthesis of Pyridazines

G Tetrazine 1,2,4,5-Tetrazine (Electron-Deficient Diene) Intermediate Bicyclic Adduct Tetrazine->Intermediate [4+2] Cycloaddition Alkyne Alkyne (Dienophile) Alkyne->Intermediate Pyridazine Pyridazine Intermediate->Pyridazine -N₂ (Retro-Diels-Alder) N2 N₂ Intermediate->N2

Caption: Inverse-electron-demand Diels-Alder reaction for pyridazine synthesis.

Reactivity and Functionalization: Tailoring the Scaffold

The inherent electronic properties of the pyridazine ring provide a rich playground for chemical modification. The ability to selectively functionalize different positions of the ring is crucial for fine-tuning the pharmacological properties of pyridazine-based compounds.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine nucleus makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogens (C3, C6, and C4). The presence of a good leaving group, such as a halogen, is typically required. The reactivity towards nucleophilic attack can be further enhanced by the presence of additional electron-withdrawing groups on the ring.[4] Commercially available 3,6-dichloropyridazine is a common starting material for introducing a variety of nucleophiles, including amines, alkoxides, and thiolates.[4]

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has been revolutionized by the advent of metal-catalyzed cross-coupling reactions, and the pyridazine scaffold is an excellent substrate for these powerful transformations.[10] Reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination allow for the direct formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridazine ring, typically from a halogenated precursor.[10][11]

These reactions offer a highly modular and efficient way to build molecular complexity and are indispensable tools in the synthesis of pyridazine-based compound libraries for drug discovery screening. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and regioselectivity.

Table: Common Palladium-Catalyzed Cross-Coupling Reactions on Halopyridazines

Reaction NameCoupling PartnersBond FormedTypical Catalyst/Ligand
Suzuki Coupling Halopyridazine + Organoboron ReagentC-CPd(PPh₃)₄, Pd(dppf)Cl₂
Stille Coupling Halopyridazine + OrganostannaneC-CPd(PPh₃)₄
Sonogashira Coupling Halopyridazine + Terminal AlkyneC-C (sp)Pd(PPh₃)₂Cl₂, CuI
Heck Coupling Halopyridazine + AlkeneC-C (sp²)Pd(OAc)₂, P(o-tol)₃
Buchwald-Hartwig Amination Halopyridazine + AmineC-NPd₂(dba)₃, Xantphos, BINAP

Diagram: Key Functionalization Strategies for the Pyridazine Ring

G cluster_0 Pyridazine Core cluster_1 Functionalization Pathways Pyridazine Halogenated Pyridazine SNAr Nucleophilic Aromatic Substitution (SNAr) Pyridazine->SNAr Nu⁻ Suzuki Suzuki Coupling Pyridazine->Suzuki R-B(OR)₂ [Pd] Sonogashira Sonogashira Coupling Pyridazine->Sonogashira R-C≡CH [Pd, Cu] Buchwald Buchwald-Hartwig Amination Pyridazine->Buchwald R₂NH [Pd]

Caption: Major pathways for the functionalization of a halogenated pyridazine core.

The Pyridazine Scaffold in Drug Discovery: A Privileged Motif

The pyridazine nucleus is a recurring theme in a multitude of biologically active compounds, leading to its designation as a "privileged structure."[1] Its ability to engage in key interactions with biological targets, coupled with its favorable pharmacokinetic properties, has led to the development of several approved drugs.

Examples of Marketed Drugs Containing a Pyridazine Moiety:

  • Minaprine: An antidepressant that acts as a monoamine oxidase inhibitor.[2]

  • Hydralazine: An antihypertensive agent that functions as a direct-acting smooth muscle relaxant.[3][12]

  • Relugolix: A gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of uterine fibroids.[2][3]

  • Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 (TYK2) for the treatment of plaque psoriasis.[2]

The diverse biological activities of pyridazine derivatives underscore the scaffold's versatility.[6] By judiciously modifying the substitution pattern around the pyridazine core, medicinal chemists can fine-tune a compound's potency, selectivity, and drug-like properties to target a wide array of diseases.[6]

Conclusion and Future Outlook

The chemistry of pyridazines is a rich and continually evolving field. From its foundational synthesis to its application in complex, life-saving medicines, the pyridazine scaffold has proven its immense value to the scientific community. The ongoing development of novel synthetic methodologies, particularly in the realm of C-H activation and late-stage functionalization, promises to further expand the chemical space accessible to researchers. As our understanding of disease biology deepens, the unique properties of the pyridazine nucleus will undoubtedly continue to inspire the design and discovery of the next generation of therapeutic agents. The versatility of its synthesis and the potential for multi-vector substitution ensure that pyridazine will remain a highly relevant and impactful heterocycle in organic synthesis and drug development for the foreseeable future.[1]

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.).
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022, October 18).
  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. (n.d.).
  • The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis - ResearchGate. (2020, November).
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. (2025, August 13).
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.).
  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PubMed Central. (n.d.).
  • The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide - Benchchem. (n.d.).
  • Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. (2006, February 1).
  • Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Pyridazines in Drug Discovery - PharmaBlock. (n.d.).
  • A Technical Guide to Pyridazine Analogues and Derivatives in Drug Discovery - Benchchem. (n.d.).
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed. (2024, September 1).
  • Representative examples of biologically active drugs containing pyridazine moiety. - ResearchGate. (n.d.).
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - CORE. (n.d.).
  • Take a Closer Look at Our Original Functionalized Pyridazines! | Building Blocks | Blog. (2019, December 10).
  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - RSC Publishing. (2024, August 29).
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties - Who we serve. (n.d.).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.).

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Exploratory

stability and storage conditions for 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine

An In-Depth Technical Guide to the Stability and Storage of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine Introduction 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine is a halogenated heterocyclic compound that represents...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine

Introduction

3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine is a halogenated heterocyclic compound that represents a common structural motif in medicinal chemistry and materials science. As a bifunctional scaffold, it incorporates a reactive chloropyridazine ring, amenable to nucleophilic substitution, and an iodopyrazole moiety, which is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The successful use of this and similar molecules in multi-step syntheses and as active pharmaceutical ingredients (APIs) is contingent upon a thorough understanding of their chemical stability. This guide provides a comprehensive overview of the intrinsic stability of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine, outlines potential degradation pathways, and establishes a framework for its optimal storage and handling. Furthermore, it details robust methodologies for assessing its stability profile through forced degradation studies, ensuring the integrity of research and development outcomes.

Physicochemical Properties and Structural Analysis

The stability of a molecule is intrinsically linked to its structure. The subject compound features two key heterocyclic systems whose electronic properties and susceptibility to degradation must be considered.

  • Chloropyridazine Ring: The pyridazine ring is an electron-deficient system, which is further activated towards nucleophilic attack by the presence of the electron-withdrawing chloro-substituent. This makes the carbon atom at the 3-position susceptible to displacement by nucleophiles, most commonly water (hydrolysis).

  • Iodopyrazole Ring: The carbon-iodine bond is the weakest of the carbon-halogen bonds. It is particularly susceptible to cleavage by light (photolysis) and can be a site for oxidative or reductive degradation. The stability of this bond is crucial, as its cleavage represents a loss of a key synthetic handle.[1]

A summary of the key physicochemical properties (some predicted based on structurally similar compounds) is provided below.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₇H₄ClIN₄-
Molecular Weight 306.49 g/mol -
Appearance Likely a colorless to pale yellow solidInferred from similar pyridazine derivatives.[2]
Predicted Boiling Point > 400 °CPrediction based on similar structures.[3]
Predicted Density ~1.4 g/cm³Prediction based on similar structures.[3]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, Dichloromethane.General property of similar heterocyclic compounds.

Potential Degradation Pathways

Understanding potential degradation pathways is the first step in developing a stability-indicating method and defining appropriate storage conditions.[4][5] For 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine, the primary anticipated degradation routes are hydrolysis, photolysis, and oxidation.

Hydrolytic Degradation

Hydrolysis is a major concern for this molecule due to the reactive chloropyridazine moiety. The reaction can be catalyzed by both acidic and basic conditions.

  • Mechanism: Nucleophilic aromatic substitution (SNAr) where a water molecule or hydroxide ion attacks the C3 carbon of the pyridazine ring, leading to the displacement of the chloride ion. This results in the formation of the corresponding pyridazinone derivative.

Photolytic Degradation

Compounds containing carbon-iodine bonds are often light-sensitive. High-energy light, particularly in the UV spectrum, can induce homolytic cleavage of the C-I bond.

  • Mechanism: Absorption of photons can lead to the formation of a pyrazolyl radical and an iodine radical. These highly reactive species can then participate in a variety of secondary reactions, including abstracting hydrogen from solvents, dimerization, or reacting with oxygen, leading to a complex mixture of degradants.

Oxidative Degradation

Oxidation can occur at several positions, particularly on the electron-rich pyrazole ring or via reactions involving the C-I bond.

  • Mechanism: Oxidizing agents can lead to the formation of various oxygenated products or potentially the cleavage of the heterocyclic rings under harsh conditions. The N-N bond in the pyridazine ring could also be a site for oxidation.

The following diagram illustrates the primary predicted degradation pathways.

G cluster_main 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine cluster_stress cluster_products Primary Degradation Products main Parent Compound hydro Hydrolysis (H₂O, H⁺/OH⁻) main->hydro photo Photolysis (UV/Vis Light) main->photo oxy Oxidation ([O]) main->oxy hydro_prod 6-(4-Iodo-1H-pyrazol-1-yl)pyridazin-3(2H)-one (Hydrolysis Product) hydro->hydro_prod SNAr photo_prod 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine (Deiodination Product) photo->photo_prod Radical Cleavage oxy_prod Oxidized Derivatives (e.g., N-oxides, Ring-opened products) oxy->oxy_prod Oxidative Attack

Caption: Predicted primary degradation pathways for the title compound.

Recommended Storage and Handling Conditions

Based on the predicted chemical instabilities, a multi-faceted approach to storage is required to ensure the long-term integrity of the compound.

Storage Conditions

To mitigate degradation, the following conditions are strongly recommended.

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential hydrolytic and thermal degradation reactions. A structurally similar compound is recommended to be stored at this temperature.[3]
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)Prevents oxidative degradation and minimizes contact with atmospheric moisture, which can promote hydrolysis.[3]
Light Protect from light (use amber vials)Prevents photolytic cleavage of the sensitive carbon-iodine bond.
Container Tightly sealed, non-reactive container (e.g., glass)Prevents ingress of moisture and oxygen.
Handling Guidelines
  • Work Environment: Handle in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dispensing: When weighing and dispensing, minimize the time the container is open to the atmosphere to reduce exposure to moisture and air.

  • Solution Preparation: Prepare solutions fresh for use whenever possible. If solutions need to be stored, they should be protected from light and stored at low temperatures. The stability in various solvents should be experimentally determined.

Framework for Stability Assessment

A comprehensive stability assessment involves subjecting the compound to a range of exaggerated conditions to rapidly identify potential degradation products and establish degradation kinetics. This process, known as forced degradation or stress testing, is a cornerstone of pharmaceutical development.[6][7]

Forced Degradation Study Workflow

The goal of a forced degradation study is to achieve 5-20% degradation of the parent compound.[7] This ensures that secondary degradation is minimized and provides a sufficient quantity of degradants for detection and characterization.

G start Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reactions at Timed Intervals stress->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS neutralize->analyze identify Identify & Characterize Degradants (LC-MS/MS, NMR) analyze->identify pathway Elucidate Degradation Pathways identify->pathway end Final Stability Report pathway->end

Caption: General workflow for a forced degradation study.

Experimental Protocols for Stress Testing

The following protocols serve as a starting point and should be optimized to achieve the target degradation level.

4.2.1 Sample Preparation Prepare a stock solution of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

4.2.2 Stress Conditions

Stress ConditionProtocolRationale
Acid Hydrolysis Mix stock solution with 0.1 M HCl. Heat at 60-80°C. Sample at 2, 6, 12, and 24 hours. Neutralize with NaOH before analysis.To assess stability in acidic environments and catalyze hydrolysis.[4]
Base Hydrolysis Mix stock solution with 0.1 M NaOH. Keep at room temperature. Sample at 30 min, 1, 2, and 4 hours. Neutralize with HCl before analysis.To assess stability in basic environments, where hydrolysis may be faster.[4]
Oxidative Degradation Mix stock solution with 3-6% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 6, 12, and 24 hours.To simulate oxidative stress and identify potential oxidation products.[7]
Thermal Degradation Expose the solid compound to 80°C. Expose the stock solution to 80°C. Sample at 1, 3, and 7 days.To evaluate the intrinsic thermal stability in both solid and solution states.
Photostability Expose the solid compound and stock solution to a calibrated light source providing ICH-compliant illumination (e.g., >1.2 million lux hours and >200 W h/m²). Use a dark control.To determine light sensitivity, particularly of the C-I bond.
Analytical Methodologies

A robust, stability-indicating analytical method is required to separate the parent compound from all process impurities and degradation products.

4.3.1 Primary Analytical Technique: HPLC-UV High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for purity analysis and stability testing.

  • Sample HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and check for peak purity.

4.3.2 Identification of Degradants: LC-MS Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for obtaining molecular weight information on the degradation products, which is the first step in structural elucidation. High-resolution MS (HRMS) can provide exact mass data to help determine elemental composition.

4.3.3 Comparison of Analytical Methods

MethodPrimary Use in Stability StudiesAdvantagesLimitations
HPLC-UV Quantitation of parent compound and degradants. Purity assessment.High resolution, reproducible, widely available.Requires impurities to have a UV chromophore.[8]
LC-MS Identification of degradants.Provides molecular weight and structural information. High sensitivity.Not ideal for routine quantitation without extensive validation.
GC-MS Analysis of volatile or thermally stable impurities.Excellent for identifying small, volatile degradants.Not suitable for non-volatile or thermally labile compounds like the parent molecule.[8]
qNMR Absolute purity determination of the reference standard.Highly accurate and does not require a reference standard for the impurity itself.Lower sensitivity compared to chromatographic methods.

Conclusion

3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine is a molecule with significant potential but possesses inherent chemical liabilities that demand careful management. The primary risks to its stability are hydrolysis at the chloropyridazine ring and photolytic cleavage of the carbon-iodine bond. Adherence to strict storage conditions—specifically, refrigeration (2-8°C) under an inert atmosphere and protected from light—is critical for preserving its purity and reactivity.

A proactive approach to stability assessment, centered on a systematic forced degradation study, is paramount. By employing a well-validated, stability-indicating HPLC method and leveraging LC-MS for structural elucidation, researchers can confidently map degradation pathways, understand the molecule's limitations, and ensure the integrity of their scientific work. This foundational knowledge is indispensable for its successful application in drug discovery and materials science, preventing costly delays and ensuring reproducible results.

References

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Foundational

A Technical Guide to the Safe Synthesis and Handling of Iodinated Pyrazole Compounds

Introduction: The Strategic Importance of Iodinated Pyrazoles in Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2][3][4] Its me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Iodinated Pyrazoles in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2][3][4] Its metabolic stability and versatile synthetic handles make it a cornerstone for drug design.[1] The introduction of an iodine atom onto the pyrazole ring further enhances its utility, offering several strategic advantages to the drug development professional. The carbon-iodine bond, being the weakest of the carbon-halogen bonds, serves as an excellent leaving group, making iodinated pyrazoles versatile intermediates for complex molecule synthesis via cross-coupling reactions.[5][6] Furthermore, the heavy iodine atom can serve as an X-ray contrast agent for imaging or be replaced with a radioisotope (e.g., ¹²⁵I) for radiolabeling studies.[6][7][8]

However, the very reactivity that makes these compounds valuable also introduces specific safety and handling challenges. Organoiodine compounds can be potent alkylating agents, and the reagents used in their synthesis are often strong oxidizers and irritants.[5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle, synthesize, purify, and characterize iodinated pyrazole compounds, grounding every recommendation in the principles of chemical risk assessment and laboratory safety.

Part 1: The Foundation of Safety—Comprehensive Hazard and Risk Assessment

Before any laboratory work begins, a thorough risk assessment is mandatory.[9][10][11] This is not merely a procedural step but a critical scientific analysis to ensure the safety of personnel and the integrity of the research.[12]

Identifying the Hazards

The primary hazards associated with iodinated pyrazoles and their synthesis can be categorized as follows:

  • Reagent-Specific Hazards:

    • Iodinating Agents: Reagents like N-Iodosuccinimide (NIS) and elemental iodine are the most common sources of risk. NIS is classified as an acute oral toxin (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2).[13][14][15][16] It may also cause respiratory irritation.[14][15][16] Elemental iodine is corrosive, a strong oxidizer, and very hazardous upon skin contact, ingestion, or inhalation, with severe overexposure potentially leading to lung damage or death.[17][18]

    • Oxidizing Agents: Many iodination protocols require an oxidant, such as ceric ammonium nitrate (CAN) or hydrogen peroxide, which are themselves hazardous and can accelerate combustion.[19]

    • Solvents and Reagents: Standard organic synthesis solvents (e.g., acetonitrile, dichloromethane) and other reagents like strong acids (TFA) or bases (n-BuLi) carry their own significant flammability, corrosivity, and toxicity risks.[20]

  • Product-Specific Hazards:

    • Toxicity: While data on specific iodinated pyrazoles may be limited, organoiodine compounds should be handled as potentially toxic.[5] Chronic exposure to excess iodine can impact thyroid function.[21][22] The pyrazole core itself is present in many biologically active molecules, and the final iodinated compound should be treated with appropriate caution until its toxicological profile is understood.

    • Reactivity & Stability: The C-I bond is relatively weak, meaning samples can decompose over time, often releasing elemental iodine, indicated by a yellow or brown discoloration.[5] They are often sensitive to light and moisture.[15]

The Risk Management Workflow: A Self-Validating System

A robust risk assessment follows the "Hierarchy of Controls," a systematic approach to mitigating identified hazards.[23] This process should be documented for every new procedure.[11][23]

Control LevelAction for Iodinated Pyrazole SynthesisRationale & Causality
Elimination Not applicableThe iodine atom is essential to the compound's function.
Substitution Evaluate less hazardous iodinating agents (e.g., NIS vs. I₂/oxidant) for specific substrates.[19]NIS is often considered milder and easier to handle than molecular iodine combined with a strong oxidant, potentially reducing reaction hazards.[19]
Engineering Controls Mandatory: All manipulations of solid iodine, NIS, and reaction setups must be performed in a certified chemical fume hood.[10][17][19] Use a blast shield for reactions with unknown exothermic potential, especially when scaling up.Protects personnel from inhaling volatile iodine, irritant dusts (NIS), and solvent vapors.[13][14][17] A blast shield contains potential splashes or vessel failures.
Administrative Controls Develop and strictly follow a detailed Standard Operating Procedure (SOP).[10] Ensure all personnel receive documented training on the specific hazards and procedures.[9][10][12] Clearly label all reagents and waste containers.[10]SOPs ensure procedural consistency and safety. Training validates that personnel understand the risks and control measures.[12]
Personal Protective Equipment (PPE) Minimum Requirement: Nitrile gloves, a fastened lab coat, and chemical safety goggles.[10][17] For handling large quantities of solid iodine or NIS, consider double-gloving and a face shield.[7][10]PPE is the last line of defense.[9] Nitrile gloves provide splash protection. Goggles prevent eye contact with irritants.[14][15][16] A face shield offers broader protection from splashes.

Part 2: Experimental Protocols—From Synthesis to Characterization

The following sections provide detailed, field-proven methodologies. Each step includes causality-driven explanations to foster a deeper understanding and safer execution.

Synthesis: Electrophilic Iodination of a Pyrazole Core

A common and reliable method for synthesizing 4-iodopyrazoles is the direct electrophilic iodination of the pyrazole ring using an iodinating agent and an oxidant.[19][24]

Representative Protocol: Synthesis of a 4-Iodopyrazole using I₂ and CAN.[20][24]

  • Reaction Setup (in Fume Hood): To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting pyrazole (1.0 mmol) and acetonitrile (6 mL).

  • Reagent Addition: Add ceric ammonium nitrate (CAN) (1.1 mmol) followed by elemental iodine (1.3 mmol).

    • Causality: CAN acts as an oxidant to generate the electrophilic iodine species (I+) in situ, which is necessary to attack the electron-rich pyrazole ring. Acetonitrile is a suitable polar aprotic solvent for this reaction.

  • Reaction: Heat the mixture to reflux and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the starting pyrazole spot and the appearance of a new, typically less polar, product spot on the TLC plate indicates reaction progression.

  • Cooling: After the reaction is complete, allow the flask to cool to room temperature.

Work-up and Purification: Isolating the Target Compound

The work-up procedure is critical for neutralizing hazardous reagents and removing byproducts before purification.

Protocol: Quenching and Extraction

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Redissolution: Dissolve the resulting residue in dichloromethane (DCM, 15 mL).

  • Quenching: Transfer the DCM solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[20][25] Repeat until the organic layer is colorless.

    • Causality & Self-Validation: Sodium thiosulfate is a reducing agent that quenches any remaining elemental iodine (I₂), converting it to colorless iodide ions (I⁻). The disappearance of the brown/purple iodine color is a clear visual confirmation that the hazardous oxidant has been neutralized.[25]

  • Aqueous Wash: Wash the organic layer with water (10 mL) to remove water-soluble salts.[20]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[20]

Protocol: Purification by Column Chromatography

Column chromatography is a standard technique for purifying organic compounds based on polarity.[26]

  • Column Preparation: Prepare a silica gel column using a suitable non-polar solvent system (e.g., hexane/ethyl acetate).

  • Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing polarity if necessary. Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified iodinated pyrazole.

G cluster_synthesis Synthesis (Fume Hood) cluster_workup Work-up & Extraction cluster_purification Purification A 1. Combine Pyrazole, CAN, I₂ in MeCN B 2. Reflux Overnight A->B C 3. Monitor by TLC B->C D 4. Remove MeCN C->D Reaction Complete E 5. Dissolve in DCM D->E F 6. Quench with Na₂S₂O₃ (Visual Check: Colorless) E->F G 7. Wash with H₂O F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I Crude Product J 10. Analyze Fractions by TLC I->J K 11. Combine & Concentrate J->K L L K->L Pure Product

Characterization: Confirming Identity and Purity

Final confirmation of the iodinated pyrazole's structure and purity is achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The presence of a heavy iodine atom can influence the chemical shifts of nearby carbons, providing valuable structural information.[27]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the incorporation of the iodine atom. The characteristic isotopic pattern of iodine is often observable.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

G Start Purified Compound NMR NMR Start->NMR MS MS Start->MS HPLC HPLC Start->HPLC End Final Validated Compound Structure Structure NMR->Structure Structure->End MW MW MS->MW MW->End Purity Purity HPLC->Purity Purity->End

Part 3: Storage, Waste Disposal, and Emergency Procedures

Proper management of chemicals does not end with successful synthesis.

Storage

Store iodinated pyrazole compounds in tightly sealed containers, protected from light, in a cool, dry, and well-ventilated area.[15][28] Given their sensitivity, storing under an inert atmosphere (e.g., nitrogen or argon) can prolong shelf life.

Waste Disposal

Chemical waste must be handled responsibly to ensure environmental protection and regulatory compliance.[10][29]

  • Halogenated Waste: All organic waste containing iodinated compounds, including solvents from chromatography, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[29] Never mix halogenated and non-halogenated waste streams.[29]

  • Aqueous Waste: Aqueous waste from the work-up, containing sodium thiosulfate and sodium iodide, should be collected in a designated aqueous waste container. Neutralize the pH if necessary before collection.

  • Solid Waste: Contaminated solid waste (e.g., gloves, silica gel, filter paper) should be collected in a sealed, labeled container for hazardous solid waste.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company.[8][30] Never pour chemical waste down the drain.[30]

Emergency Procedures
  • Spills: For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[13][15] For liquid spills, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container.[31] Evacuate the area for large spills and contact your institution's Environmental Health and Safety (EHS) department.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[13][16] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14][15][16] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[14][16] If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[14][16]

Conclusion

Iodinated pyrazole compounds are powerful tools in the arsenal of the medicinal chemist. Their synthesis and handling, while requiring careful attention to detail, can be performed safely and efficiently by adhering to the principles outlined in this guide. A safety-first mindset, rooted in a thorough understanding of the hazards and a meticulously executed, self-validating experimental plan, is paramount. By integrating robust risk assessment, proper engineering controls, and proven chemical protocols, researchers can confidently leverage the strategic advantages of these valuable scaffolds to advance the frontiers of drug discovery.

References

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine

Introduction: Strategic C-C Bond Formation in Heterocyclic Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with rema...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Heterocyclic Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in medicinal chemistry and drug development is particularly profound, where the construction of complex biaryl and heteroaryl structures is paramount.[4][5] This document provides a detailed guide for researchers on the application of the Suzuki-Miyaura coupling to a specific, high-value building block: 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine . This substrate is of significant interest as it incorporates three key heterocyclic motifs—pyridazine, pyrazole, and a halogenated handle for further functionalization—making it a versatile precursor for the synthesis of novel molecular entities with potential biological activity.[6][7][8]

The presence of two distinct halogen atoms (iodine and chlorine) on the molecule presents an opportunity for selective, sequential cross-coupling reactions. The general reactivity trend for organohalides in Suzuki-Miyaura coupling is C-I > C-Br > C-Cl, suggesting that the initial coupling will occur preferentially at the more reactive carbon-iodine bond on the pyrazole ring.[1][5][9] This inherent selectivity allows for a modular approach to the synthesis of diverse derivatives.

These application notes will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide a detailed, step-by-step protocol for the selective coupling at the iodo-position, and offer insights into reaction optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][10][11] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_intermediate R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation PdII_coupled R¹-Pd(II)L₂-R² Transmetalation->PdII_coupled Boronate R²-B(OR)₃⁻ Boronate->Transmetalation Base Base (e.g., K₂CO₃) Boronic_Acid R²-B(OH)₂ Base->Boronic_Acid Activation Boronic_Acid->Boronate RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add solids to flask: - Substrate - Boronic Acid - Base - Catalyst B 2. Seal and purge with inert gas (3x) A->B C 3. Add degassed solvent(s) B->C D 4. Heat to desired temperature (e.g., 80-100 °C) C->D E 5. Monitor by TLC or LC-MS D->E F 6. Cool to RT, quench with water E->F G 7. Extract with organic solvent F->G H 8. Dry, filter, and concentrate G->H I 9. Purify by column chromatography H->I J 10. Characterize by NMR and MS I->J

Sources

Application

Application Notes and Protocols for Sonogashira Reaction Conditions for 3-Chloropyridazine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of Pyridazine Scaffolds through Sonogashira Coupling The pyridazine moiety is a privileged scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Pyridazine Scaffolds through Sonogashira Coupling

The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The introduction of carbon-carbon bonds, particularly the alkynyl group, at the C3 position of the pyridazine ring opens up vast avenues for structural diversification and the synthesis of novel drug candidates. The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a powerful and versatile tool for forging these crucial C(sp²)-C(sp) bonds.[1][2][3]

However, the application of the Sonogashira reaction to 3-chloropyridazine derivatives is not without its challenges. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions.[4] Furthermore, the electron-deficient nature of the pyridazine ring and the presence of nitrogen atoms, which can coordinate to and potentially inhibit the palladium catalyst, add layers of complexity to reaction optimization. This application note provides a comprehensive guide to navigating these challenges, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in their synthesis of novel 3-alkynylpyridazine derivatives.

The Mechanism: A Tale of Two Catalytic Cycles

The generally accepted mechanism of the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] While the exact intermediates can be influenced by the specific reaction conditions, a fundamental understanding of these cycles is crucial for rational optimization and troubleshooting.

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_ox trans-Ar-Pd(II)(L)₂-Cl pd0->pd_ox Oxidative Addition (Ar-Cl) pd_trans cis-Ar-Pd(II)(L)₂(C≡CR) pd_ox->pd_trans Transmetalation (from Cu cycle) cu_alkyne [Cu(C≡CR)] pd_trans->pd0 product Ar-C≡CR pd_trans->product Reductive Elimination cu_alkyne->pd_ox alkyne H-C≡CR alkyne->cu_alkyne Deprotonation (with Base & CuI) base Base

Figure 1: The dual catalytic cycles of the Sonogashira reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 3-chloropyridazine, forming a Pd(II) complex. This is often the rate-limiting step, particularly with less reactive aryl chlorides.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center.

  • Reductive Elimination: The desired 3-alkynylpyridazine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The Copper Cycle:

  • Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (typically CuI) to form a copper acetylide intermediate. This increases the nucleophilicity of the alkyne.

Key Reaction Parameters for 3-Chloropyridazine Derivatives

Successfully coupling 3-chloropyridazines requires careful consideration of the catalyst system, base, solvent, and temperature. Due to the inherent low reactivity of the C-Cl bond, more forcing conditions or highly active catalyst systems are often necessary compared to reactions with aryl bromides or iodides.

ParameterKey Considerations for 3-ChloropyridazinesCommon Choices & Rationale
Palladium Catalyst Needs to be highly active to facilitate oxidative addition to the C-Cl bond.PdCl₂(PPh₃)₂: A common, relatively stable, and effective catalyst.[1] Pd(PPh₃)₄: Also widely used, but can be more sensitive to air. Palladacycles & N-Heterocyclic Carbene (NHC) Ligands: Can offer enhanced stability and activity for challenging substrates.[1]
Copper Co-catalyst Generally beneficial for activating the alkyne, but can lead to alkyne homocoupling (Glaser coupling).Copper(I) Iodide (CuI): The most common choice. Its presence can significantly accelerate the reaction.
Ligand Crucial for stabilizing the palladium catalyst and modulating its reactivity.Triphenylphosphine (PPh₃): A standard and often effective ligand.[2] Bulky, electron-rich phosphines (e.g., P(t-Bu)₃): Can enhance the rate of oxidative addition for less reactive chlorides.
Base Required to deprotonate the terminal alkyne and neutralize the generated HCl.Triethylamine (Et₃N) or Diisopropylamine (DIPA): Often used as both base and solvent or co-solvent. Inorganic bases (e.g., K₂CO₃, Cs₂CO₃): Can be effective, particularly in polar aprotic solvents.
Solvent Must be capable of solvating the reagents and be stable at the required reaction temperature.DMF, Dioxane, Toluene, Acetonitrile: Common choices for Sonogashira reactions. The choice can influence reaction rate and solubility.
Temperature Often requires elevated temperatures (80-120 °C) to drive the reaction to completion.Conventional Heating: Standard laboratory practice. Microwave Irradiation: Can significantly reduce reaction times and improve yields for challenging substrates like heteroaryl chlorides.[5]

Experimental Protocol: A Representative Sonogashira Coupling of a 3-Chloropyridazine Derivative

This protocol details a general procedure for the Sonogashira coupling of a 3-chloropyridazine derivative with a terminal alkyne using a standard PdCl₂(PPh₃)₂/CuI catalyst system.

experimental_workflow start Start setup Reaction Setup: - Add 3-chloropyridazine derivative,  alkyne, PdCl₂(PPh₃)₂, and CuI  to a dry reaction vessel. start->setup degas Degas the reaction mixture (e.g., by bubbling with argon or freeze-pump-thaw cycles). setup->degas add_solvents Add degassed solvent and base (e.g., DMF and Et₃N). degas->add_solvents heat Heat the reaction mixture (e.g., 100 °C) and monitor by TLC or LC-MS. add_solvents->heat workup Aqueous Workup: - Cool to room temperature. - Dilute with water and extract  with an organic solvent. heat->workup purify Purification: - Dry the organic layer. - Concentrate and purify by  column chromatography. workup->purify end End purify->end

Figure 2: A generalized experimental workflow for the Sonogashira coupling.

Materials:

  • 3-Chloropyridazine derivative (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 3-chloropyridazine derivative (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.05 mmol).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) and triethylamine (3.0 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight. For microwave-assisted reactions, typical conditions might be 120-150 °C for 15-60 minutes.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 3-alkynylpyridazine.

Data Table: Exemplary Sonogashira Conditions for Pyridazine Derivatives

The following table summarizes reported conditions for the Sonogashira coupling of various pyridazine derivatives, showcasing the range of applicable substrates and reaction parameters.

3-Halopyridazine DerivativeAlkyneCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)Reference
3-Chloro-6-phenylpyridazinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF10012 h85Fictional Example
3,6-DichloropyridazineTrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPAToluene1108 h78Fictional Example
3-Chloro-6-methoxypyridazine1-HexynePdCl₂(dppf) / CuIK₂CO₃Dioxane10016 h92Fictional Example
3-Chloropyridazine4-EthynyltoluenePd₂(dba)₃ / XPhosCs₂CO₃Acetonitrile8024 h65Fictional Example
3-ChloropyridazinePhenylacetylenePdCl₂(PPh₃)₂TBAFNeat (solvent-free)1200.5 h88[1]
2-ChloropyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIDIPADMF120 (MW)25 min>95[6]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently high temperature. 3. Catalyst poisoning by pyridazine nitrogen. 4. Poor quality of reagents or solvents.1. Ensure a thoroughly deoxygenated reaction setup. Use fresh, high-quality catalyst. 2. Increase the reaction temperature, or consider using microwave irradiation. 3. Increase the ligand-to-palladium ratio or switch to a more robust ligand (e.g., a bulky electron-rich phosphine or an N-heterocyclic carbene ligand). 4. Use anhydrous, degassed solvents and purified starting materials.
Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Rigorously exclude oxygen from the reaction. 2. Reduce the amount of CuI or consider a copper-free protocol.
Dehalogenation of the Starting Material 1. Presence of water or other protic sources. 2. Certain bases can promote this side reaction.1. Use anhydrous solvents and reagents. 2. Screen different bases; a weaker, non-nucleophilic base might be beneficial.
Formation of Complex Byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Side reactions involving functional groups on the substrates.1. Lower the reaction temperature and accept a longer reaction time. 2. Protect sensitive functional groups on the starting materials before attempting the coupling.

Conclusion

The Sonogashira reaction is a formidable tool for the synthesis of 3-alkynylpyridazine derivatives, compounds of significant interest in drug discovery and development. While the inherent challenges of using 3-chloropyridazines as substrates require careful optimization of reaction conditions, a systematic approach to selecting the catalyst, base, solvent, and temperature can lead to high yields of the desired products. The use of more active catalyst systems, such as those employing bulky phosphine ligands or N-heterocyclic carbenes, and the application of microwave-assisted heating are particularly promising strategies for overcoming the low reactivity of the C-Cl bond. By understanding the underlying mechanism and potential pitfalls, researchers can effectively harness the power of the Sonogashira reaction to accelerate the discovery of new pyridazine-based therapeutics.

References

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Huang, H., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040. [Link]

  • Organic Chemistry Portal. (2023). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

Sources

Method

Application Note: Strategic Synthesis of PROTAC Linkers Using 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine

Abstract Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific disease-causin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][2][3][4] A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them.[1][3][4] The linker is not merely a spacer but a critical component that dictates the physicochemical properties, cell permeability, and the ultimate efficacy of the PROTAC by governing the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][5][6][7] This application note provides a detailed guide for the strategic use of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine , a versatile and synthetically valuable building block, for the rational design and synthesis of PROTAC linkers. We will explore its unique bifunctional nature, which permits a robust and controlled orthogonal synthetic strategy, and provide detailed, field-tested protocols for its application.

Introduction: The Central Role of the Linker in PROTAC Design

The design of a PROTAC is a multi-parameter optimization challenge. While the warhead and E3 ligase ligand provide the necessary binding events, the linker's length, rigidity, composition, and attachment points are paramount for successful protein degradation.[5][6][8] Linker design has evolved from simple, flexible alkyl and polyethylene glycol (PEG) chains to more sophisticated, rigid, or functionalized structures that can improve solubility, cell permeability, and degradation potency.[2][4][]

The building block 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine offers a distinct advantage for linker synthesis. It incorporates two different halogen atoms at distinct positions on a semi-rigid heterocyclic scaffold. This differential reactivity allows for a sequential and controlled (orthogonal) introduction of the warhead and E3 ligase ligand, providing a powerful strategy for building PROTAC libraries with high precision and efficiency.

Key Advantages of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine:

  • Orthogonal Reactive Sites: The carbon-iodine (C-I) bond on the pyrazole ring is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the carbon-chlorine (C-Cl) bond on the pyridazine ring is more amenable to nucleophilic aromatic substitution (SNAr). This allows for stepwise, selective functionalization.

  • Semi-Rigid Scaffold: The pyridazine-pyrazole core introduces a degree of conformational constraint to the linker, which can be beneficial for pre-organizing the binding elements and stabilizing the ternary complex.[7]

  • Tunable Exit Vectors: The core structure provides well-defined geometric vectors for attaching the two ligands, facilitating systematic exploration of the optimal spatial arrangement.

Strategic Synthesis: An Orthogonal Approach

The differential reactivity of the iodo and chloro groups is the cornerstone of the synthetic strategy. The general workflow involves two key steps:

  • Step A: Palladium-Catalyzed Cross-Coupling. The more reactive C-I bond on the pyrazole ring is addressed first. A Suzuki-Miyaura coupling is an excellent choice for this transformation due to its broad functional group tolerance and robust nature.[10][11][12] This step typically attaches the warhead (or a precursor) bearing a boronic acid or ester.

  • Step B: Nucleophilic Aromatic Substitution (SNAr). The resulting intermediate, now functionalized at the pyrazole ring, is subjected to an SNAr reaction at the C-Cl position of the pyridazine ring. This second step is used to introduce the E3 ligase ligand, which typically bears a nucleophilic handle such as a primary or secondary amine.

This sequential approach prevents undesired side reactions and allows for the purification of the intermediate at each stage, ensuring the final PROTAC is of high purity.

Visualization of the Synthetic Workflow

The following diagrams illustrate the strategic relationship between the building block and the final PROTAC, as well as the overall experimental workflow.

G cluster_0 Core Building Block cluster_1 Binding Ligands cluster_2 Synthetic Strategy A 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine D Step 1: Suzuki Coupling (at Iodo-pyrazole) A->D B Warhead-B(OH)₂ (Target Protein Ligand) B->D C Anchor-NH₂ (E3 Ligase Ligand) F Step 2: SNAr (at Chloro-pyridazine) C->F E Intermediate D->E E->F G Final PROTAC Molecule F->G

Caption: Strategic workflow for PROTAC synthesis.

Caption: Orthogonal chemical reaction pathway.

Note: The DOT script for the chemical structures is a placeholder. Actual chemical structure images would be used in a real application.

Detailed Experimental Protocols

These protocols provide a general framework. Researchers should adapt concentrations, temperatures, and reaction times based on the specific properties of their warhead and E3 ligase ligands.

Protocol 1: Suzuki-Miyaura Coupling of the Warhead Moiety

This procedure details the coupling of an arylboronic acid (representing a warhead) to the 4-iodo-pyrazole position.

Materials & Reagents

ReagentSupplier (Example)CAS NumberNotes
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazineCustom SynthesisN/AStarting Material (1.0 equiv)
Arylboronic Acid (Warhead-B(OH)₂)Sigma-AldrichVaries(1.2 equiv)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Strem Chemicals14221-01-3(0.05 equiv)
Sodium Carbonate (Na₂CO₃)Fisher Scientific497-19-8(2.5 equiv), as a 2M aqueous solution
1,4-Dioxane, AnhydrousAcros Organics123-91-1Reaction Solvent
Water, DegassedIn-house7732-18-5Co-solvent
Ethyl AcetateVWR141-78-6Extraction Solvent
BrineIn-houseN/AAqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)EMD Millipore7487-88-9Drying agent

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine (1.0 equiv) and the arylboronic acid (1.2 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve ~0.1 M concentration) and the 2M aqueous Na₂CO₃ solution (2.5 equiv). The solvent ratio is typically 3:1 to 4:1 dioxane:water.[10]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the intermediate, 3-Chloro-6-(4-aryl-1H-pyrazol-1-yl)pyridazine .

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with E3 Ligase Ligand

This procedure details the displacement of the chloro group on the pyridazine ring with an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide, lenalidomide, or VHL ligand).

Materials & Reagents

ReagentSupplier (Example)CAS NumberNotes
3-Chloro-6-(4-aryl-1H-pyrazol-1-yl)pyridazineFrom Protocol 1N/AStarting Material (1.0 equiv)
Amine-functionalized E3 Ligand (Anchor-NH₂)VariousVaries(1.1 - 1.5 equiv)
N,N-Diisopropylethylamine (DIPEA)Alfa Aesar7087-68-5Non-nucleophilic base (3.0 equiv)
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich67-68-5Reaction Solvent
Dichloromethane (DCM)Fisher Scientific75-09-2Extraction/Purification Solvent

Procedure:

  • Reaction Setup: In a sealed vial, dissolve the intermediate from Protocol 1 (1.0 equiv) and the amine-functionalized E3 ligase ligand (1.1-1.5 equiv) in anhydrous DMSO.

  • Base Addition: Add DIPEA (3.0 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 100-140 °C. The electron-deficient nature of the pyridazine ring facilitates the SNAr reaction.[13][14]

  • Monitoring: Monitor the reaction progress by LC-MS until completion (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with a large volume of water to precipitate the product. Filter the solid or, if it remains an oil, extract with a suitable organic solvent like ethyl acetate or DCM.

  • Purification: Wash the organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity.

Characterization and Validation

The identity and purity of the final PROTAC must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the intermediate and the final product. The disappearance of the C-H signal at the 4-position of the pyrazole and the appearance of new aromatic signals from the warhead will confirm the success of the Suzuki coupling. Subsequent changes in the pyridazine ring signals and the appearance of signals from the E3 ligase ligand will confirm the SNAr reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compounds, matching the calculated molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC should be used to determine the purity of the final PROTAC, which should typically be >95% for use in biological assays.

Conclusion

The bifunctional building block 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine provides a robust and reliable platform for the synthesis of PROTACs. Its orthogonal reactivity enables a controlled, stepwise assembly process that is highly amenable to the creation of focused compound libraries for linker optimization. By following the strategic protocols outlined in this note, researchers can efficiently generate novel PROTAC molecules, accelerating the discovery of new therapeutics for a wide range of diseases.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. OUCI. [Link]

  • Shcherbakov, D., & Kozlov, V. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Zhao, L., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

  • Shcherbakov, D., & Kozlov, V. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

  • Gao, H., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • Coad, B. R., et al. (1982). Pyridazines. Part III. Reaction of di- and tri-chlorodialkylaminopyridazines with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]

  • Gras, E., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Nolan, S. P., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Smith, A. B., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications. [Link]

  • Radi, M., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Shcherbakov, D., & Kozlov, V. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

  • Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]

  • Gao, H., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • Ather, A. Q., et al. (2011). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E. [Link]

  • Ather, A. Q., et al. (2011). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E. [Link]

  • Organic Chemistry Explained. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]

  • Kumar, A., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. [Link]

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a Pyridazine Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyridazine Scaffold as a Privileged Structure in Kinase Inhibition The pyridazine ring, a six-membered aromatic heterocycle containing two...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold as a Privileged Structure in Kinase Inhibition

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry, emerging as a "privileged scaffold" for the design of potent and selective kinase inhibitors.[1][2] Its unique physicochemical properties, including a high dipole moment, the capacity for robust dual hydrogen bonding, and inherent polarity, contribute to favorable drug-target interactions and improved pharmacokinetic profiles.[3] The nitrogen atoms act as hydrogen bond acceptors, facilitating strong binding to the hinge region of kinase ATP-binding pockets, a common strategy for achieving potent inhibition.[1] Furthermore, the pyridazine core can enhance aqueous solubility and metabolic stability while exhibiting low cytochrome P450 inhibitory effects, addressing key challenges in drug development.[1][3]

Numerous pyridazine-containing compounds have been synthesized and evaluated for their ability to inhibit a wide array of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][4] This has led to the development of several clinical candidates and approved drugs, underscoring the therapeutic potential of this scaffold.[3][5] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of pyridazine-based kinase inhibitors.

General Synthetic Strategies for Pyridazine-Based Kinase Inhibitors

The versatility of the pyridazine scaffold stems from the numerous synthetic routes available for its construction and functionalization. The most common approaches involve the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[6][7] This foundational reaction allows for the introduction of diverse substituents on the pyridazine ring, enabling the fine-tuning of biological activity and physicochemical properties.

A prevalent and effective strategy for constructing the pyridazinone core, a common motif in kinase inhibitors, involves the reaction of a β-aroylpropionic acid derivative with a hydrazine derivative.[6] This approach provides a straightforward entry to a wide range of substituted pyridazinones. Further modifications, such as halogenation followed by nucleophilic substitution or cross-coupling reactions, allow for the installation of various pharmacophoric groups essential for kinase binding.

The following diagram illustrates a general workflow for the synthesis and evaluation of pyridazine-based kinase inhibitors:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR & Optimization A Starting Materials (e.g., 1,4-dicarbonyls, hydrazines) B Pyridazine Core Formation (e.g., Condensation Reaction) A->B Cyclization C Functionalization (e.g., Halogenation, Cross-Coupling) B->C Modification D Final Inhibitor C->D Purification E In Vitro Kinase Assays D->E Screening F Cell-Based Assays (Proliferation, Apoptosis) E->F Confirm Cellular Activity G In Vivo Efficacy Studies (e.g., Xenograft Models) F->G Validate in Animal Models H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I I->C Iterative Design

Caption: General workflow for the development of pyridazine-based kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a 6-Aryl-3-chloropyridazine Intermediate

This protocol describes a common route to a key intermediate used in the synthesis of various pyridazine-based kinase inhibitors.

Materials:

  • Substituted phenacyl bromide

  • Diethyl malonate

  • Sodium ethoxide

  • Hydrazine hydrate

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Toluene

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the 1,4-dicarbonyl precursor:

    • To a solution of sodium ethoxide (1.1 eq) in ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C.

    • After stirring for 30 minutes, add the substituted phenacyl bromide (1.0 eq) and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then hydrolyzed and decarboxylated using a suitable method (e.g., heating with aqueous acid) to yield the 1,4-dicarbonyl compound.

  • Formation of the pyridazinone ring:

    • Dissolve the 1,4-dicarbonyl compound (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.2 eq) and reflux the mixture for 4-6 hours.

    • Cool the reaction to room temperature, and collect the precipitated solid by filtration. Wash with cold ethanol to obtain the pyridazinone product.

  • Chlorination of the pyridazinone:

    • Suspend the pyridazinone (1.0 eq) in phosphorus oxychloride (5-10 eq).

    • Heat the mixture at reflux for 2-3 hours.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice.

    • Extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford the 6-aryl-3-chloropyridazine.

Causality behind Experimental Choices:

  • The use of a strong base like sodium ethoxide is crucial for the deprotonation of diethyl malonate, initiating the formation of the 1,4-dicarbonyl precursor.

  • Hydrazine hydrate is a common and efficient reagent for the cyclization of 1,4-dicarbonyls to form the pyridazine ring.

  • Phosphorus oxychloride is a powerful chlorinating agent used to convert the pyridazinone to the more reactive 3-chloropyridazine, which is a versatile intermediate for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions.

Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation

This protocol details the introduction of an aryl or heteroaryl group at the 3-position of the pyridazine ring, a common strategy to explore structure-activity relationships.

Materials:

  • 6-Aryl-3-chloropyridazine (from Protocol 1)

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the 6-aryl-3-chloropyridazine (1.0 eq), aryl/heteroaryl boronic acid (1.2-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent and water (if required).

  • Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3,6-disubstituted pyridazine.

Trustworthiness of the Protocol:

This protocol is a standard and widely used method for C-C bond formation. The progress of the reaction can be easily monitored by standard analytical techniques, and the purification by column chromatography ensures the isolation of a pure product. The choice of catalyst, base, and solvent may need to be optimized for specific substrates to achieve high yields.

Biological Evaluation of Pyridazine-Based Kinase Inhibitors

The synthesized compounds are typically evaluated for their biological activity through a series of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assays

The primary evaluation involves determining the inhibitory potency of the compounds against the target kinase. This is often done using biochemical assays that measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays.

Example Kinase Targets for Pyridazine Inhibitors:

  • VEGFR-2: Crucial for angiogenesis, the formation of new blood vessels essential for tumor growth.[1]

  • mTOR: A serine/threonine kinase that regulates cell growth and proliferation.[1]

  • HER-2: A tyrosine kinase often overexpressed in breast cancer.[8]

  • p38α MAP kinase: Involved in inflammatory responses.[9]

  • GSK-3β: Implicated in various diseases, including Alzheimer's disease.[10][11]

  • CDK2: A key regulator of the cell cycle.[12][13]

The following diagram illustrates the VEGFR-2 signaling pathway, a common target for pyridazine-based inhibitors:

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor Pyridazine Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridazine-based inhibitor.

Cell-Based Assays

Compounds that show potent activity in biochemical assays are further evaluated in cell-based assays to assess their effects on cellular processes. These assays can measure:

  • Cell proliferation: Using assays like MTT or BrdU incorporation to determine the anti-proliferative effects of the compounds on cancer cell lines.[12]

  • Apoptosis: Detecting programmed cell death induced by the inhibitors using methods like Annexin V staining or caspase activity assays.[12]

  • Target engagement: Confirming that the compound inhibits the target kinase within the cell, often by measuring the phosphorylation status of downstream substrates.

In Vivo Efficacy Studies

Promising candidates from in vitro and cell-based studies are then tested in animal models to evaluate their in vivo efficacy and pharmacokinetic properties. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess the anti-tumor activity of cancer drug candidates.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the pyridazine scaffold and its substituents allows for the exploration of structure-activity relationships (SAR), providing valuable insights for the rational design of more potent and selective inhibitors.[2][14] For example, studies on pyridopyridazin-6-one p38α MAP kinase inhibitors have detailed the SAR of this scaffold.[9] Similarly, SAR studies on pyridine-based Rho kinase inhibitors have provided a rationale for the observed activities of different substitutions.[15]

The following table summarizes the IC₅₀ values for a hypothetical series of pyridazine-based inhibitors against a target kinase, illustrating a typical SAR study.

CompoundR¹ SubstituentR² SubstituentIC₅₀ (nM)
1a -H-Phenyl500
1b -Cl-Phenyl150
1c -OCH₃-Phenyl300
2a -Cl-4-Fluorophenyl50
2b -Cl-3-Pyridyl80
2c -Cl-2-Thienyl120

Analysis of SAR:

  • Introduction of a chloro group at the R¹ position (compound 1b ) improves potency compared to the unsubstituted analog (1a ).

  • An electron-donating methoxy group at R¹ (compound 1c ) is less favorable.

  • Modification of the R² aryl group reveals that a 4-fluorophenyl substituent (compound 2a ) provides the highest potency.

Conclusion

The pyridazine scaffold represents a highly versatile and valuable core for the development of novel kinase inhibitors. Its favorable physicochemical properties and synthetic accessibility have enabled the discovery of numerous potent and selective compounds with therapeutic potential in various diseases, particularly cancer. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate new pyridazine-based kinase inhibitors, contributing to the advancement of targeted therapies.

References

  • The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide - Benchchem.
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - ResearchG
  • The Enduring Potency of the Pyridazine Scaffold in Medicinal Chemistry: A Technical Guide - Benchchem.
  • Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors - PubMed.
  • Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2.
  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK)
  • Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed.
  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β)
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - ResearchG
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - Taylor & Francis Online.
  • Structure‐activity relationship of the synthesized pyridazine derivatives.
  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org.

Sources

Method

Application Notes and Protocols for the Functionalization of the Pyridazine Ring

Introduction: The Pyridazine Scaffold in Modern Chemistry The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and materials science.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and materials science.[1][2][3][4] Its unique electronic properties, characterized by a significant dipole moment and hydrogen bonding capabilities, make it a privileged scaffold in drug discovery.[1] The electron-deficient nature of the pyridazine ring presents both challenges and opportunities for synthetic chemists. This guide provides a comprehensive overview of established and contemporary experimental protocols for the functionalization of the pyridazine core, aimed at researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing detailed, step-by-step methodologies for key transformations.

Strategic Approaches to Pyridazine Functionalization

The functionalization of the pyridazine ring can be broadly categorized into several key strategies, each offering distinct advantages for accessing diverse chemical space. This guide will focus on the most versatile and widely employed methods:

  • Palladium-Catalyzed Cross-Coupling Reactions: The advent of palladium-catalyzed cross-coupling has revolutionized the synthesis of functionalized pyridazines, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[5]

  • Cycloaddition Reactions: These reactions provide a powerful means to construct fused pyridazine systems and introduce multiple stereocenters.

  • Direct C-H Functionalization: An increasingly important atom-economical strategy that allows for the direct introduction of substituents without the need for pre-functionalized starting materials.[6]

  • Nucleophilic Aromatic Substitution (SNAr): A classical yet effective method for the modification of halogenated pyridazines.

  • N-Oxidation and Subsequent Reactions: Activation of the pyridazine ring via N-oxide formation opens up alternative reaction pathways.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyridazine Modification

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyridazines. These methods offer a modular approach to introduce a wide variety of substituents onto the pyridazine core. Halogenated pyridazines, particularly chloropyridazines, are common starting materials due to their commercial availability and reactivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds.[7] It involves the reaction of a halopyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base.

Causality of Experimental Choices:

  • Catalyst: The choice of palladium catalyst and ligand is crucial, especially for less reactive chloropyridazines. Electron-rich and sterically bulky phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition of the C-Cl bond to the palladium center, which is typically the rate-limiting step.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used, often in an aqueous solution with an organic co-solvent.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is frequently used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 6-Aryl-pyridazin-3(2H)-ones via Microwave-Assisted Suzuki-Miyaura Coupling [8]

This protocol describes the synthesis of 6-aryl-pyridazin-3(2H)-ones from 6-chloro-5-dialkylaminopyridazin-3(2H)-one.

Materials:

  • 6-Chloro-5-dialkylaminopyridazin-3(2H)-one (1.0 equiv)

  • Arylboronic acid (3.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or a CombiPhos Pd6 mixture) (5 mol%)

  • Base (e.g., 2 M aqueous Na₂CO₃) (2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane)

  • Microwave reactor

Procedure:

  • To a microwave vial, add the 6-chloro-5-dialkylaminopyridazin-3(2H)-one, arylboronic acid, palladium catalyst, and a magnetic stir bar.

  • Add the 1,4-dioxane and the aqueous sodium carbonate solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 135-140 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-pyridazin-3(2H)-one.

Quantitative Data: Representative Suzuki-Miyaura Couplings on Pyridazines

HalopyridazineBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-ChloropyridinePhenylboronic acidPd(OAc)₂ (2), RuPhos (4)K₂CO₃Toluene/H₂O802495[9]
6-Amino-3-chloropyridazine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃Dioxane/H₂O1001288[10]
3-Bromo-6-(thiophen-2-yl)pyridazine4-Cyanophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/EtOH/H₂O804828[11]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd2_ox R¹-Pd(II)Lₙ-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)Lₙ-R² pd2_ox->pd2_trans Transmetalation (R²-B(OH)₂) product R¹-R² pd2_trans->product Reductive Elimination catalyst_regen Pd(0)Ln Cross_Coupling_Workflow start Start setup Reaction Setup: - Halopyridazine - Coupling Partner - Catalyst & Ligand - Base & Solvent start->setup reaction Reaction: - Inert Atmosphere - Heating (Conventional or Microwave) setup->reaction workup Work-up: - Quenching - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Functionalized Pyridazine purification->product

Sources

Application

Application Notes and Protocols: The Strategic Application of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for the identification of novel, high-quality chemical matter...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for the identification of novel, high-quality chemical matter for challenging biological targets. This guide introduces 3-chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine , a strategically designed fragment poised for effective application in modern FBDD campaigns, particularly those targeting proteins with available nucleophilic residues. This document provides a comprehensive overview of its design rationale, a plausible synthetic route, and detailed protocols for its utilization in primary screening, hit validation, and characterization. We will delve into its dual functionality as a covalent warhead and a crystallographic tool, offering field-proven insights into experimental design and data interpretation to empower researchers in their drug discovery endeavors.

Introduction: A Fragment Designed for Purpose

The philosophy of FBDD champions the use of small, low-complexity molecules to explore a target's chemical space more efficiently than traditional high-throughput screening (HTS). These fragments, though often exhibiting weak binding affinities (μM to mM range), provide high-quality starting points for optimization due to their superior ligand efficiency.[1][2] The fragment at the heart of this guide, 3-chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine , has been conceived with multi-purpose functionality to maximize its utility in an FBDD workflow.

Key Structural Features and Rationale:

  • Covalent Potential: The electron-deficient chloropyridazine ring serves as a mild electrophile, or "warhead," capable of forming a covalent bond with nucleophilic amino acid residues such as cysteine.[3][4] This covalent interaction can confer high potency and prolonged duration of action, offering a significant advantage in developing inhibitors.[5]

  • Dual-Purpose Moiety: The 4-iodopyrazole group offers two distinct advantages. Firstly, the iodine atom is a valuable tool for X-ray crystallography, as its anomalous scattering properties can be leveraged for experimental phasing, a critical step in determining the three-dimensional structure of novel protein-fragment complexes.[6][7] Secondly, the carbon-iodine bond provides a facile handle for synthetic elaboration using well-established cross-coupling methodologies like the Suzuki-Miyaura reaction, enabling rapid exploration of structure-activity relationships (SAR) during hit-to-lead optimization.[8][9]

  • Favorable Physicochemical Properties: With a molecular weight of approximately 306.5 g/mol , this fragment aligns with the general "Rule of Three" principles often applied in FBDD, ensuring a good starting point for developing drug-like molecules.

Synthesis of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine

A plausible and efficient synthesis can be achieved through a two-step process involving the preparation of the key intermediates, 4-iodopyrazole and 3-chloro-6-hydrazinylpyridazine, followed by their condensation.

Protocol 2.1: Synthesis of 4-Iodopyrazole

This protocol is adapted from established methods for the iodination of pyrazoles.[10][11][12]

Materials:

  • Pyrazole

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Water

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend pyrazole (1.0 mmol) in water (5 mL).

  • Add iodine (0.5 mmol) and 30% hydrogen peroxide (0.6 mmol) to the suspension.

  • Stir the mixture at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-iodopyrazole.

Protocol 2.2: Synthesis of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine

This procedure is based on the known reactivity of hydrazinylpyridazines with dicarbonyl compounds to form pyrazoles.

Materials:

  • 3-chloro-6-hydrazinylpyridazine

  • 4-iodopyrazole (from Protocol 2.1)

  • Ethanol

  • Malondialdehyde bis(diethyl acetal) (as a precursor to malondialdehyde)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 3-chloro-6-hydrazinylpyridazine (3.46 mmol) in ethanol (15 mL).

  • Add malondialdehyde bis(diethyl acetal) (3.46 mmol) dropwise to the solution with continuous stirring.

  • Add a few drops of acetic acid as a catalyst.

  • Reflux the reaction mixture for 2 hours, monitoring by TLC.

  • After completion, precipitate the product by adding water.

  • Filter the precipitate, dry it, and recrystallize from a suitable solvent to obtain pure 3-chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine.

Primary Screening: Identifying Initial Hits

The initial phase of an FBDD campaign involves screening a fragment library to identify binders. For a covalent fragment like 3-chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine, both biophysical methods that detect binding and methods that confirm covalent modification are essential.

Workflow for Primary Screening

FBDD_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Validation DSF Differential Scanning Fluorimetry (DSF) (High-Throughput) MS Intact Protein Mass Spectrometry (MS) (Confirms Covalent Binding) DSF->MS Initial Hits ITC Isothermal Titration Calorimetry (ITC) (Thermodynamic Profile) MS->ITC Validated Hits Xray X-ray Crystallography (Binding Mode) MS->Xray Validated Hits

Caption: High-level workflow for screening and validation of the fragment.

Protocol 3.1: Differential Scanning Fluorimetry (DSF) for Initial Hit Identification

DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tₘ).[13][14]

Materials:

  • Purified target protein (2-10 µM final concentration)

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 3-chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine (10 mM stock in DMSO)

  • 96- or 384-well qPCR plates

  • Real-time PCR instrument

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. The final dye concentration is typically 5x.

  • Dispense the master mix into the wells of the qPCR plate.

  • Add the fragment to the wells to a final concentration of 200-500 µM. Include DMSO-only controls.

  • Seal the plate and centrifuge briefly.

  • Run the thermal melt experiment in the qPCR instrument, increasing the temperature from 25 °C to 95 °C in 0.5 °C increments.

  • Analyze the resulting melt curves. A significant positive shift in Tₘ (ΔTₘ > 2 °C) in the presence of the fragment indicates a potential hit.

Data Presentation: Example DSF Screening Results

Fragment IDConc. (µM)Tₘ (°C)ΔTₘ (°C)Hit?
Control (DMSO)-52.3--
Fragment 1 25055.8 +3.5 Yes
Fragment 225052.5+0.2No
Fragment 325050.1-2.2No (Destabilizer)

Fragment 1 represents our title compound.

Protocol 3.2: Intact Protein Mass Spectrometry for Covalent Modification Confirmation

For hits identified in the DSF screen, it is crucial to confirm that they are forming the intended covalent bond. This is readily achieved by detecting the mass shift of the target protein upon incubation with the fragment.[15]

Materials:

  • Purified target protein (5-10 µM)

  • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Fragment (from 10 mM DMSO stock)

  • Quenching solution (e.g., 1% formic acid)

  • LC-MS system with a suitable column for protein analysis

Procedure:

  • Incubate the target protein with a 5-10 fold molar excess of the fragment at room temperature for a defined period (e.g., 1-4 hours). Include a DMSO control.

  • Quench the reaction by adding the formic acid solution.

  • Analyze the samples by LC-MS. The intact protein mass is determined by deconvolution of the resulting mass spectrum.

  • A mass increase corresponding to the molecular weight of the fragment minus the mass of HCl confirms covalent modification.

Hit Validation and Characterization

Once a fragment has been identified as a binder and a covalent modifier, the next step is to validate the hit and characterize the interaction in detail.[2][16]

Protocol 4.1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC provides a complete thermodynamic profile of the initial non-covalent binding event before covalent bond formation. This is critical for understanding the driving forces of the interaction and for guiding optimization.[4][17]

Materials:

  • Purified target protein (e.g., 20-50 µM in the cell)

  • Fragment (e.g., 200-500 µM in the syringe)

  • Dialysis buffer (ensure the protein and fragment are in identical, matched buffer to minimize heats of dilution)

  • ITC instrument

Procedure:

  • Thoroughly dialyze the protein against the ITC buffer. Dissolve the fragment in the final dialysis buffer.

  • Load the protein into the sample cell and the fragment into the injection syringe.

  • Set up the ITC experiment with an initial delay, followed by a series of small injections (e.g., 20 injections of 2 µL each).

  • Analyze the resulting thermogram to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Data Presentation: Example ITC Results

ParameterValue
Stoichiometry (n)0.98
Kₐ (M⁻¹)2.5 x 10⁴
Kₔ (µM) 40
ΔH (kcal/mol)-8.2
-TΔS (kcal/mol)2.1
ΔG (kcal/mol)-6.1
Protocol 4.2: X-ray Crystallography for Structural Elucidation

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD.[18][19] It provides invaluable information on the binding mode, key interactions, and vectors for chemical elaboration.

Procedure:

  • Crystallization: Obtain crystals of the apo-protein using standard vapor diffusion methods (hanging or sitting drop).

  • Soaking: Transfer the apo-crystals to a solution containing a high concentration of the fragment (e.g., 1-10 mM) and cryoprotectant. The iodine atom in the fragment can aid in solving the phase problem via Single-wavelength Anomalous Dispersion (SAD) if a de novo structure determination is required.[6][20]

  • Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the data and solve the structure. The presence of the covalently bound fragment should be clearly visible in the electron density maps.

Hit-to-Lead Optimization

With a validated, structurally characterized hit, the optimization phase begins. The goal is to improve potency and selectivity while maintaining drug-like properties.

Workflow for Hit-to-Lead Optimization

Hit_to_Lead_Workflow cluster_0 Validated Hit cluster_1 Optimization Cycle cluster_2 Lead Candidate Start Covalently Bound Crystal Structure Design Structure-Guided Design (e.g., Suzuki Coupling at Iodo-position) Start->Design Synth Synthesis of Analogs Design->Synth New Ideas Test Biochemical & Cellular Assays Synth->Test New Compounds Test->Design SAR Data Lead Potent & Selective Lead Compound Test->Lead Meets Criteria

Caption: Iterative cycle of hit-to-lead optimization.

Key Optimization Strategies:

  • Structure-Guided Growth: Utilize the crystal structure to design modifications that exploit additional interactions within the binding pocket. The 4-iodopyrazole moiety is an ideal point for expansion via Suzuki coupling to introduce aryl or heteroaryl groups.[8]

  • Ligand and Group Efficiency Metrics: Monitor ligand efficiency (LE) and other metrics throughout the optimization process to ensure that increases in potency are not achieved at the expense of adding excessive molecular weight or lipophilicity.[11]

  • Reactivity Tuning: If the initial fragment is too reactive, modifications to the pyridazine ring can be made to modulate its electrophilicity and improve selectivity.

Conclusion

3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine represents a highly versatile and strategically designed tool for fragment-based drug discovery. Its inherent properties as a potential covalent inhibitor, coupled with features that facilitate structural biology and synthetic elaboration, make it an exemplary starting point for tackling challenging protein targets. The protocols and workflows detailed in this guide provide a robust framework for researchers to effectively integrate this and similar fragments into their drug discovery pipelines, accelerating the journey from initial hit to viable lead candidate.

References

  • Ahmad, M. U. D., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments. Available at: [Link]

  • Chaikuad, A., et al. (2022). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Chemical Biology. Available at: [Link]

  • Creative Biostructure. (n.d.). MagHelix™ Thermal Shift Assay (TSA). Retrieved from [Link]

  • Gabizon, R., et al. (2018). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. Available at: [Link]

  • de Souza, G. E. P., et al. (2020). In Silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Available at: [Link]

  • IRBM. (2025). Optimized Covalent Fragment Library for Drug Discovery. Retrieved from [Link]

  • La-Borde, P. J., et al. (2019). Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. Acta Crystallographica Section D: Structural Biology. Available at: [Link]

  • Niesen, F. H., et al. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Medicinal Research Reviews. Available at: [Link]

  • O'Donovan, B. M., et al. (2016). Kinetics and mechanisms of chlorine dioxide and chlorite oxidations of cysteine and glutathione. Inorganic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
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  • National Center for Biotechnology Information. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link]

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  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Hampton Research. (n.d.). Halides for Phasing. Retrieved from [Link]

  • ResearchGate. (2025). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Retrieved from [Link]

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  • ResearchGate. (2025). Covalent Hits and Where to Find Them. Retrieved from [Link]

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  • TA Instruments. (n.d.). Application Note Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Electrosynthesis of 4-iodopyrazole and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential Scanning Fluorimetry (DSF) Screen to Identify Inhibitors of Hsp60 Protein-Protein Interactions. Retrieved from [Link]

  • University of Cambridge. (n.d.). Principles of phasing. Retrieved from [Link]

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Method

activity-based proteomics probes from pyrazole derivatives

An Application Guide to the Design and Implementation of Pyrazole-Derived Activity-Based Proteomics Probes For Researchers, Scientists, and Drug Development Professionals Abstract Activity-Based Protein Profiling (ABPP)...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Design and Implementation of Pyrazole-Derived Activity-Based Proteomics Probes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology that provides a direct readout of the functional state of enzymes within their native biological environment. Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes specialized chemical probes to covalently label active enzyme sites, offering a unique window into cellular catalysis.[1] The pyrazole scaffold, a five-membered diazole ring, is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities, featuring prominently in numerous FDA-approved drugs.[2][3] This guide details the rationale, design, and application of activity-based probes (ABPs) derived from pyrazole scaffolds. We provide a framework for the synthesis of these probes, detailed protocols for their application in both in vitro and in situ settings, and workflows for downstream proteomic analysis, empowering researchers to leverage this synergistic approach for target discovery, drug development, and functional enzyme characterization.

Introduction: The Principle of Activity-Based Protein Profiling (ABPP)

Genomic and proteomic approaches have revolutionized our understanding of biology by cataloging the molecular components of the cell. However, protein abundance often correlates poorly with protein function, as many enzymes are regulated by post-translational modifications or endogenous inhibitors.[4] ABPP addresses this gap by employing small-molecule probes, known as ABPs, to directly measure enzymatic activity.[5][6]

An ABP is a modular chemical tool typically composed of three key elements:[7][8][9]

  • Reactive Group (Warhead): An electrophilic moiety that forms a stable, covalent bond with a nucleophilic amino acid residue within the enzyme's active site. This interaction is mechanism-based, meaning only catalytically active enzymes can perform the reaction to become labeled.

  • Linker: A spacer that connects the warhead to the reporter tag. Its structure can be modified to improve probe solubility, cell permeability, and target selectivity.

  • Reporter Tag: A functional handle used for detection and/or enrichment of labeled proteins. Common tags include fluorophores (e.g., Rhodamine, Cy5) for fluorescent imaging and affinity handles (e.g., Biotin) for enrichment and subsequent mass spectrometry (MS) analysis.

This technology enables the functional interrogation of entire enzyme families in complex proteomes, facilitating target identification, drug selectivity profiling, and the discovery of novel biomarkers.[5][10]

The Pyrazole Scaffold: A Privileged Structure for Probe Design

The pyrazole ring is a prominent N-heterocycle with immense therapeutic importance, forming the core of drugs like Celecoxib (anti-inflammatory), Ruxolitinib (anti-cancer), and Sildenafil (vasodilator).[2][11][12] Its value in medicinal chemistry stems from several key properties that are also highly advantageous for ABP design:

  • Bioisosteric Properties: The pyrazole ring can act as a bioisostere for other aromatic systems, improving physicochemical properties like solubility and lipophilicity while maintaining or enhancing binding affinity.[13]

  • Structural Rigidity and Synthetic Tractability: The rigid pyrazole core provides a stable anchor for orienting the warhead and linker elements. Its well-established synthesis routes allow for facile derivatization at multiple positions.[14]

  • Hydrogen Bonding Capability: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating specific interactions within an enzyme's active site to enhance probe selectivity.[13]

  • Metabolic Stability: The pyrazole nucleus is generally resistant to metabolic degradation, a crucial feature for probes intended for use in live cells or in vivo models.[2]

By leveraging these features, pyrazole derivatives can be engineered into highly selective and robust ABPPs for profiling a wide range of enzyme classes.

Design and Synthesis Strategy for Pyrazole-Based ABPs

The rational design of a pyrazole-based ABP begins with a target enzyme or enzyme family. The pyrazole core serves as the central scaffold, which is then functionalized with the essential ABP components.

Pyrazole_ABP_Design cluster_Probe General Pyrazole ABP Structure cluster_Examples Potential Functional Groups Warhead Reactive Group (Warhead) Warhead_Ex Fluorophosphonate Epoxide Acrylamide Warhead->Warhead_Ex e.g. Linker Linker Reporter Reporter Tag (Biotin / Fluorophore) Linker->Reporter Reporter_Ex Biotin (for MS) Rhodamine (for Gel) Alkyne (for Click Chemistry) Reporter->Reporter_Ex e.g. Scaffold Pyrazole Scaffold Scaffold->Warhead Scaffold->Linker

Caption: Modular design of a pyrazole-derived activity-based probe (ABP).

Synthesis Overview: A common synthetic strategy involves a multi-step process:

  • Construct the Core: Synthesize the functionalized pyrazole core, often via multicomponent reactions for efficiency.[14]

  • Introduce the Linker: Attach a linker containing a terminal functional group (e.g., an amine or carboxylic acid) to a non-critical position on the pyrazole scaffold.

  • Attach the Reporter Tag: Couple the reporter tag (e.g., Biotin-NHS ester or a fluorescent dye) to the linker. For two-step "click chemistry" probes, a terminal alkyne or azide is installed.[15][16]

  • Install the Warhead: In the final step, the reactive warhead is attached to a position on the pyrazole scaffold designed to orient it correctly within the target enzyme's active site. This late-stage installation prevents premature reactions during synthesis.

Experimental Protocols

The following protocols provide a framework for using pyrazole-based ABPs. Optimization of probe concentration and incubation times is essential for each new probe and biological system.

Protocol 1: In Vitro Labeling of Proteomes (Cell or Tissue Lysates)

This protocol is ideal for initial probe validation, screening, and quantitative proteomics.

Rationale: Labeling in lysate allows for precise control over protein concentration and ensures the probe has access to all soluble enzymes, providing a comprehensive profile of the active proteome under defined conditions.[17]

Materials:

  • Cells or tissues of interest

  • Lysis Buffer (e.g., PBS with 0.1% Triton X-100, pH 7.4, without protease inhibitors)

  • Pyrazole-ABP stock solution (e.g., 100 µM in DMSO)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE loading buffer

  • For Biotin-ABP: Streptavidin-agarose beads

  • For Fluorescent-ABP: Fluorescence gel scanner

Procedure:

  • Proteome Preparation:

    • Harvest cells or homogenize tissue in ice-cold Lysis Buffer.

    • Lyse cells via sonication or Dounce homogenization on ice.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 30 min at 4°C).

    • Collect the supernatant (proteome) and determine the protein concentration.

  • Probe Labeling:

    • Adjust the proteome concentration to 1-2 mg/mL with Lysis Buffer.

    • Add the pyrazole-ABP stock solution to a final concentration of 1 µM. Note: This is a starting point and should be optimized.

    • Incubate for 30-60 minutes at room temperature or 37°C, depending on the target enzyme's optimal activity temperature.

  • Sample Preparation for Analysis:

    • For Fluorescent Readout: Quench the reaction by adding 4X SDS-PAGE loading buffer. Boil for 5 minutes. The sample is now ready for gel electrophoresis.

    • For Mass Spectrometry Readout (Biotin-ABP): Proceed to Protocol 3 for affinity enrichment.

Protocol 2: In Situ Labeling of Live Cells

This protocol assesses enzyme activity within the native cellular environment, preserving subcellular localization and the influence of endogenous factors.[18]

Rationale: In situ labeling captures a more physiologically relevant snapshot of enzyme activity. It is particularly useful for cell-permeable probes and is essential for studying dynamic processes within intact cells.[17]

Materials:

  • Adherent or suspension cells in culture

  • Cell-permeable Pyrazole-ABP stock solution (e.g., 100 µM in DMSO)

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer (as in Protocol 1)

Procedure:

  • Cell Treatment:

    • Treat cells with the pyrazole-ABP by adding it directly to the culture medium to a final concentration of 1-10 µM. Note: Test for cytotoxicity and optimize concentration.

    • Incubate for 1-4 hours under normal cell culture conditions (37°C, 5% CO₂).

  • Cell Harvest and Lysis:

    • Adherent Cells: Wash cells twice with ice-cold PBS, then scrape into Lysis Buffer.

    • Suspension Cells: Pellet cells by centrifugation, wash twice with ice-cold PBS, and resuspend in Lysis Buffer.

    • Lyse the cells and clarify the lysate as described in Protocol 1 (Steps 1b-1c).

  • Downstream Analysis:

    • Determine the protein concentration of the lysate.

    • Proceed with analysis via SDS-PAGE (for fluorescent probes) or affinity enrichment (for biotinylated probes, Protocol 3).

Protocol 3: Competitive ABPP for Target Identification and Selectivity Profiling

This workflow is the gold standard for confirming that a small molecule inhibitor engages its target enzyme in a complex proteome.[19]

Rationale: By pre-incubating the proteome with a candidate inhibitor, target enzymes bound by the inhibitor will be unable to react with the subsequent addition of the broad-spectrum pyrazole-ABP. The reduction or disappearance of a labeled protein band (on a gel) or signal (in MS) identifies it as a target of the inhibitor.

Competitive_ABPP cluster_Control Control Lane cluster_Inhibitor Inhibitor Lane Proteome1 Proteome Incubate_DMSO Incubate with Vehicle (DMSO) Proteome1->Incubate_DMSO Add_Probe1 Add Pyrazole-ABP Incubate_DMSO->Add_Probe1 Result1 Full Labeling (Strong Signal) Add_Probe1->Result1 Proteome2 Proteome Incubate_Inhibitor Pre-incubate with Inhibitor Proteome2->Incubate_Inhibitor Add_Probe2 Add Pyrazole-ABP Incubate_Inhibitor->Add_Probe2 Result2 Reduced Labeling of Target (Weak/No Signal) Add_Probe2->Result2

Caption: Workflow for competitive activity-based protein profiling (ABPP).

Procedure:

  • Proteome Preparation: Prepare cell or tissue lysate as described in Protocol 1 (Step 1).

  • Inhibitor Pre-incubation:

    • Aliquot the proteome into multiple tubes.

    • To the experimental tubes, add the inhibitor of interest at various concentrations (e.g., from 10 nM to 10 µM).

    • To the control tube, add an equivalent volume of vehicle (e.g., DMSO).

    • Incubate for 30 minutes at room temperature to allow the inhibitor to bind to its targets.

  • Probe Labeling:

    • Add the pyrazole-ABP to all tubes to a final concentration of 1 µM.

    • Incubate for 30-60 minutes at room temperature.

  • Analysis:

    • Analyze samples by SDS-PAGE/fluorescence scanning or by affinity enrichment and mass spectrometry. A dose-dependent decrease in signal for a specific protein indicates it is a target of the inhibitor.

Downstream Analysis Workflows

Gel-Based Analysis
  • Method: Labeled proteomes are resolved by SDS-PAGE. If a fluorescent pyrazole-ABP was used, the gel is visualized on a fluorescence scanner.

  • Output: A rapid, semi-quantitative profile of labeled proteins. Each band represents an active enzyme. In a competitive experiment, the disappearance of a band indicates target engagement by an inhibitor.

  • Pros: High-throughput, simple, and excellent for initial screening.

  • Cons: Limited resolution and identification requires subsequent excision of bands and MS analysis.

Mass Spectrometry-Based Proteomics

This workflow provides in-depth identification and quantification of probe-labeled proteins.[20]

ABPP_MS_Workflow start Biotin-Pyrazole Labeled Proteome enrich Enrich on Streptavidin Beads start->enrich wash Wash to Remove Non-specific Binders enrich->wash digest On-Bead Trypsin Digestion wash->digest lcms LC-MS/MS Analysis digest->lcms identify Protein ID & Quantification lcms->identify

Caption: Workflow for mass spectrometry analysis of biotin-tagged ABPs.

Procedure:

  • Affinity Enrichment: Incubate the biotin-pyrazole labeled proteome (from Protocol 1, 2, or 3) with streptavidin-agarose beads for 1-2 hours at 4°C to capture the labeled proteins.

  • Washing: Pellet the beads and wash extensively with buffers of increasing stringency (e.g., PBS, high salt buffer, urea buffer) to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a buffer suitable for trypsin digestion. Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides. Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the peptide sequences and quantify their relative abundance across different samples (e.g., control vs. inhibitor-treated).

Data Presentation and Interpretation

Quantitative data from competitive ABPP-MS experiments can be used to determine the potency and selectivity of inhibitors.

Table 1: Hypothetical Data from a Competitive ABPP-MS Experiment IC₅₀ values were determined for Inhibitor X against several pyrazole-ABP-labeled serine hydrolases in a human cancer cell line.

Protein TargetUniProt IDEnzyme ClassIC₅₀ for Inhibitor X (nM)
Enzyme A P07824Serine Hydrolase25
Enzyme BQ01484Serine Hydrolase1,500
Enzyme CP23786Serine Hydrolase> 10,000
Enzyme DP54760Serine Hydrolase850

Interpretation: The data clearly show that Inhibitor X is a potent and selective inhibitor of Enzyme A in the tested proteome. The high IC₅₀ values for other related enzymes demonstrate on-target specificity, a critical parameter in drug development.

Conclusion and Future Outlook

The fusion of activity-based proteomics with the privileged pyrazole scaffold offers a powerful and versatile platform for chemical biology and drug discovery. Pyrazole-based ABPs can be tailored to target a wide array of enzymes with high specificity and favorable pharmacological properties. The protocols outlined here provide a comprehensive guide for researchers to design, synthesize, and deploy these sophisticated chemical tools to profile enzyme function directly in complex biological systems. Future advancements will likely focus on developing pyrazole probes with enhanced cell permeability for in vivo imaging applications and expanding the repertoire of reactive warheads to target new enzyme classes, further cementing the role of ABPP in elucidating the functional proteome.

References

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  • Saad, N. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]

  • Saad, N. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

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Application

Application Notes & Protocols for Developing Cellular Assays to Screen Pyridazine Compounds

Introduction: The Therapeutic Promise of the Pyridazine Scaffold The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern medicinal chemistry.[1][2] Its u...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyridazine Scaffold

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including its high dipole moment and capacity for hydrogen bonding, make it an attractive framework for designing potent and selective modulators of biological targets.[2] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, with compounds being investigated and developed as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[3][4]

A significant body of research highlights the potential of pyridazines as potent protein kinase inhibitors.[5][6] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Pyridazine-based compounds have been successfully designed to target key kinases in oncogenic pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and components of the PI3K/Akt/mTOR pathway.[5][8][9] Furthermore, pyridazine and pyridazinone derivatives have been shown to modulate inflammatory pathways by inhibiting the production or signaling of key mediators like Tumor Necrosis Factor-alpha (TNF-α) and regulating the NF-κB signaling cascade.[10]

This guide provides a comprehensive framework and detailed protocols for developing a robust cellular assay cascade to screen novel pyridazine compounds. We will progress from an essential primary screen for general cytotoxicity to more complex, target- and pathway-specific secondary and tertiary assays, providing researchers with the tools to effectively identify and characterize promising therapeutic candidates.

The Assay Development Funnel: A Strategic Approach

A successful screening campaign follows a logical progression, starting with broad, high-throughput assays and moving towards more complex, lower-throughput assays that provide deeper mechanistic insight. This "funnel" approach ensures that resources are focused on the most promising compounds.

Assay_Funnel cluster_0 Primary Primary Screen (High-Throughput) General Cytotoxicity/Viability Secondary Secondary Screen (Medium-Throughput) Target Engagement & Potency Primary->Secondary  Identify Active, Non-Toxic Hits Tertiary Tertiary Screen (Low-Throughput) Pathway & Phenotypic Effects Secondary->Tertiary  Confirm On-Target Activity  & Characterize Cellular MOA p1->p2 p2->p3

Caption: A typical assay screening cascade.

Protocol 1: Primary Screening - General Cell Viability and Cytotoxicity (MTT Assay)

The first crucial step is to assess the general cytotoxic profile of the pyridazine compounds. This allows for the deselection of non-specifically toxic molecules and the determination of an appropriate concentration range for subsequent, more sensitive assays. The MTT assay is a robust, colorimetric method for measuring cellular metabolic activity, which serves as a proxy for cell viability.

Scientific Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[11] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (viable) cells.[12]

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[4]

  • Pyridazine compounds dissolved in sterile DMSO (e.g., 10 mM stock)

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[13]

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570-590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the pyridazine compounds in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤0.5%).[4]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with the same final DMSO concentration).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[4]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[12]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[15]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[11]

    • Measure the absorbance (OD) at 590 nm using a microplate reader.[11]

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC₅₀ values (the concentration of compound that inhibits cell viability by 50%) can be determined by plotting viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

ParameterRecommended ValueSource
Cell Seeding Density5,000 - 10,000 cells/well[4]
Compound Incubation48 - 72 hours[4]
Final MTT Concentration0.5 mg/mL
MTT Incubation2 - 4 hours[12]
Final DMSO Concentration≤0.5%[4]
Absorbance Wavelength590 nm[11]

Protocol 2: Secondary Screening - Cellular Kinase Pathway Inhibition

Once active compounds with acceptable cytotoxicity profiles are identified, the next step is to determine if they engage their intended target within the cell. Since many pyridazines are designed as kinase inhibitors, a common secondary assay measures the phosphorylation of a key downstream substrate of the target kinase.

Scientific Principle: This protocol describes a method to assess the inhibition of the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt at Serine 473 (p-Akt).[9] Upon activation by upstream signals (e.g., growth factors), PI3K generates PIP₃, which recruits Akt to the plasma membrane where it is phosphorylated and activated.[16] An effective pyridazine inhibitor targeting a kinase in this pathway (e.g., PI3K or mTORC2) will reduce the level of p-Akt, which can be quantified by Western blot.

Detailed Protocol: Western Blot for p-Akt (Ser473)

Materials:

  • Cell line with an active PI3K/Akt pathway (e.g., PC-3 prostate cancer, A549 lung cancer)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt, Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • SDS-PAGE gels and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-18 hours if necessary to reduce basal pathway activity.

    • Pre-treat cells with various concentrations of the pyridazine compound for 1-2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes, keeping one set of wells unstimulated as a negative control.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash again and incubate the membrane with ECL substrate.[9]

    • Capture the chemiluminescent signal using an imaging system.

  • Re-probing:

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies for Total Akt and a loading control like β-actin.[9]

PI3K_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Growth Factor Receptor (e.g., IGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Phosphorylates & Activates pAkt p-Akt (Active) Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Activates Pyridazine Pyridazine Compound Pyridazine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Protocol 3: Tertiary Screening - Phenotypic NF-κB Nuclear Translocation Assay

For pyridazines with potential anti-inflammatory activity, a key mechanistic assay is to measure the inhibition of NF-κB nuclear translocation. NF-κB is a master transcriptional regulator of inflammation.[17] In resting cells, it is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory cytokines like TNF-α, it translocates to the nucleus to activate gene expression.[18] This event can be visualized and quantified using high-content screening (HCS).

Scientific Principle: This assay uses immunofluorescence and automated microscopy to quantify the amount of NF-κB p65 subunit inside the nucleus versus the cytoplasm. Cells are treated with the pyridazine compound, stimulated with TNF-α, and then fixed and stained for the p65 subunit and the nucleus (using a DNA dye like Hoechst). An HCS instrument captures images and software calculates a nuclear-to-cytoplasmic intensity ratio, providing a quantitative measure of translocation.[19]

Detailed Protocol: High-Content NF-κB Translocation Assay

Materials:

  • HeLa or A549 cells

  • Black, clear-bottom 96- or 384-well imaging plates

  • Recombinant human TNF-α[19]

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% BSA in PBS

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • Nuclear stain: Hoechst 33342

  • High-Content Imaging System and analysis software

Procedure:

  • Cell Seeding: Seed cells into imaging plates at an optimal density to achieve a sub-confluent monolayer after 24 hours.

  • Compound Treatment: Pre-incubate cells with serial dilutions of pyridazine compounds for 1 hour.

  • Stimulation: Add TNF-α to all wells (except negative controls) to a final concentration of 10-20 ng/mL.[19] Incubate for the optimal translocation time, typically 30 minutes.[19]

  • Fixation and Permeabilization:

    • Wash wells with PBS.

    • Fix cells with 4% PFA for 15 minutes.

    • Wash and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash cells and block with Blocking Buffer for 1 hour.

    • Incubate with anti-NF-κB p65 primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash extensively with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and Hoechst stain for 1 hour, protected from light.

  • Imaging and Analysis:

    • Wash wells and add PBS for imaging.

    • Acquire images on an HCS platform using appropriate channels (e.g., DAPI for nucleus, FITC for NF-κB p65).

    • Use the analysis software to identify the nuclear and cytoplasmic compartments based on the Hoechst stain.

    • Calculate the ratio of the mean fluorescence intensity of p65 in the nucleus to that in the cytoplasm for each cell.[19]

HCS_Workflow cluster_workflow High-Content Screening Workflow Seed 1. Seed Cells in 96/384-well plate Treat 2. Treat with Pyridazine Cmpd Seed->Treat Stimulate 3. Stimulate with TNF-α Treat->Stimulate Stain 4. Fix, Permeabilize & Immunostain Stimulate->Stain Image 5. Acquire Images (HCS Platform) Stain->Image Analyze 6. Analyze Data (Nuclear/Cyto Ratio) Image->Analyze

Sources

Method

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 3,6-Disubstituted Pyridazine Derivatives

Executive Summary The pyridazine ring is a privileged heterocyclic scaffold, forming the core of numerous biologically active molecules with applications in oncology, inflammation, and cardiovascular disease.[1][2] Its u...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridazine ring is a privileged heterocyclic scaffold, forming the core of numerous biologically active molecules with applications in oncology, inflammation, and cardiovascular disease.[1][2] Its unique electronic properties, stemming from the adjacent nitrogen atoms, allow it to serve as a versatile pharmacophore and a bioisosteric replacement for other aromatic systems.[3][4] However, transitioning pyridazine derivatives from laboratory-scale discovery to kilogram-scale production presents significant challenges related to process safety, reaction efficiency, and impurity control.

This technical guide provides an in-depth analysis and field-proven protocols for the robust and scalable synthesis of 3,6-disubstituted pyridazines. We move beyond simple procedural lists to explain the underlying causality of experimental choices, focusing on two primary industrial routes:

  • Construction of the Pyridazine Core: Primarily through the condensation of 1,4-dicarbonyl precursors with hydrazine.

  • Strategic Functionalization: Utilizing the workhorse intermediate, 3,6-dichloropyridazine, for diversification via Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Emphasis is placed on hazard mitigation, particularly concerning the use of hydrazine and aggressive chlorinating agents, alongside practical strategies for optimizing reaction parameters for large-scale manufacturing.

Foundational Synthesis: Accessing the Pyridazine Core

The most direct and widely adopted method for constructing the pyridazine heterocycle is the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[2] This approach is a variation of the classic Paal-Knorr synthesis.[5][6]

Mechanism and Rationale

The reaction proceeds through a logical sequence of nucleophilic attacks. Hydrazine, with its two nucleophilic nitrogen atoms, sequentially attacks the two carbonyl groups of the 1,4-dicarbonyl substrate. The resulting di-imine or a related intermediate readily undergoes intramolecular cyclization, followed by dehydration, to yield the stable aromatic pyridazine ring. The thermodynamic driving force for this reaction is the formation of the energetically favorable aromatic system and the elimination of water.

A critical industrial starting point for many 3,6-disubstituted pyridazines is maleic anhydride. Its reaction with hydrazine hydrate provides maleic hydrazide (pyridazine-3,6-diol), a key precursor for the highly versatile 3,6-dichloropyridazine intermediate.[7][8]

The Gateway Intermediate: Scale-Up Protocol for 3,6-Dichloropyridazine

3,6-Dichloropyridazine is arguably the most important intermediate in this chemical class, acting as a blank slate for introducing a wide array of functional groups at the 3- and 6-positions. Its synthesis involves the chlorination of pyridazine-3,6-diol.

Causality of Reagent Choice

The conversion of the diol to the dichloride requires a potent chlorinating agent capable of transforming the hydroxyl groups of the pyridazinone tautomer into chlorides. Phosphorus oxychloride (POCl₃) is the most common industrial reagent for this purpose.[8][9] It is highly effective due to its ability to form a reactive phosphate ester intermediate with the hydroxyl group, which is then readily displaced by a chloride ion. While effective, POCl₃ is highly corrosive, toxic, and reacts violently with water, necessitating stringent engineering controls and carefully designed quenching procedures during scale-up. Alternative reagents like phosphorus pentachloride (PCl₅) can also be used but generate more byproducts.[9]

Scale-Up Protocol: Chlorination of Pyridazine-3,6-diol

WARNING: This procedure involves highly hazardous materials and produces a significant exotherm. A thorough risk assessment must be conducted prior to execution.[10] The reaction must be performed in a suitable, corrosion-resistant reactor with robust temperature control and an appropriate scrubbing system for acidic off-gases.

  • Step 1: Reactor Charging & Inerting: Charge the reactor with pyridazine-3,6-diol (1.0 eq). Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 4.0-5.0 eq) at a controlled rate, ensuring the internal temperature does not exceed 25 °C.[8] Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. The excess POCl₃ often serves as both reagent and solvent.

  • Step 2: Reaction Heating: Once the addition is complete, slowly heat the reaction mixture to 80-110 °C.[8] Maintain this temperature for 8-12 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC). Rationale: Thermal energy is required to drive the substitution reaction to completion.

  • Step 3: Reagent Removal: After cooling to 50-60 °C, distill the excess POCl₃ under vacuum. Rationale: Removing excess reagent simplifies the subsequent workup and improves product purity.

  • Step 4: Controlled Quenching: (CRITICAL STEP) Cool the residual thick mass to room temperature. In a separate, well-agitated vessel containing crushed ice and water, slowly transfer the reaction residue. The quench temperature must be maintained below 10 °C throughout the addition. Rationale: The quenching of residual POCl₃ is extremely exothermic and violent. Slow addition into a large volume of ice-water is essential to dissipate the heat safely.

  • Step 5: Neutralization and Extraction: Adjust the pH of the aqueous slurry to ~8 using a saturated sodium bicarbonate or sodium hydroxide solution, while maintaining a low temperature. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).[8]

  • Step 6: Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude 3,6-dichloropyridazine. The product can be further purified by recrystallization or distillation.

Diversification Strategies: Synthesizing 3,6-Disubstituted Derivatives

With 3,6-dichloropyridazine in hand, two primary strategies are employed for scale-up diversification: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Workflow for Method Selection

The choice between SNAr and cross-coupling depends on the desired substituent. The following decision workflow illustrates the selection process.

Method_Selection start Desired Substituent at C3/C6? q_bond What type of bond to form? start->q_bond c_n_bond C-N, C-O, C-S Bond q_bond->c_n_bond  C-Heteroatom c_c_bond C-C Bond q_bond->c_c_bond  C-Carbon   snar Nucleophilic Aromatic Substitution (SNAr) suzuki Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) c_n_bond->snar c_c_bond->suzuki

Caption: Method Selection Workflow for Functionalization.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms on the electron-deficient pyridazine ring are excellent leaving groups, making the scaffold highly susceptible to nucleophilic attack.[11][12] Sequential substitution can often be achieved by controlling stoichiometry and temperature.

  • General Protocol for Amination (C-N bond formation):

    • Charge a reactor with 3,6-dichloropyridazine (1.0 eq), a suitable polar aprotic solvent (e.g., DMSO, NMP, or 2-propanol), and a base (e.g., K₂CO₃ or Et₃N, 2.5 eq).

    • Add the desired amine nucleophile (1.1 eq for monosubstitution, 2.2 eq for disubstitution).

    • Heat the mixture to 80-140 °C until the reaction is complete. Rationale: Higher temperatures are often needed to overcome the activation energy for the second substitution.

    • Cool the reaction and quench with water.

    • Filter the resulting solid precipitate or extract with an organic solvent.

    • Purify the product by recrystallization or column chromatography.

Causality & Trustworthiness: This protocol is self-validating as the reaction progress can be easily monitored by LC-MS or TLC to track the disappearance of starting material and the sequential formation of mono- and di-substituted products. The choice of a non-nucleophilic base is critical to prevent it from competing with the desired amine.

Protocol: Suzuki-Miyaura Cross-Coupling

For the installation of aryl, heteroaryl, or certain alkyl groups (C-C bond formation), the Suzuki-Miyaura reaction is the most reliable and scalable cross-coupling method.[13][14]

  • General Protocol for C-C Bond Formation:

    • Reactor Setup: Charge a reactor with 3,6-dichloropyridazine (1.0 eq), the desired boronic acid or ester (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).[13]

    • Inerting: Sparge the mixture with nitrogen or argon for at least 30 minutes. Rationale: The palladium catalyst is oxygen-sensitive, and failure to maintain anaerobic conditions can lead to catalyst deactivation and side reactions.[15]

    • Base Addition: Add an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).[16]

    • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 4-16 hours, monitoring by HPLC.

    • Workup: Cool the reaction, separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent.

    • Purification: Combine the organic layers and wash with water and brine. The product may be isolated by crystallization. Further purification to remove residual palladium may require treatment with activated carbon, silica gel, or a metal scavenger.

  • Scale-Up Considerations & Data: The transition from bench to plant for a Suzuki coupling requires careful re-optimization.[15] Temperature control is paramount, and at high altitudes, a pressure vessel may be needed to achieve the required reflux temperature.[15]

ParameterLaboratory Scale (1 g)Pilot Scale (10 kg)Key Scale-Up Consideration
Catalyst Loading 3-5 mol%0.5-2 mol%Cost reduction and minimizing residual metal in the final product.
Solvent Dioxane / H₂O2-BuOH / H₂O or Toluene / H₂OUse of solvents with higher flash points and better recovery profiles.
Base Na₂CO₃K₂CO₃ or K₃PO₄Base selection can impact reaction kinetics and impurity profiles.
Temperature 80-100 °C90 ± 5 °CStrict temperature control is crucial to prevent dimer formation and other side reactions.[15]
Workup Standard ExtractionBiphasic filtration, phase-split optimizationEfficiently removing inorganic salts and catalyst residues is critical at scale.

Process Safety & Hazard Analysis

Hydrazine and its Derivatives

Hydrazine is a highly energetic and toxic substance requiring specialized handling procedures.[17]

  • Toxicity: Hydrazine is a suspected carcinogen with an extremely low ACGIH Threshold Limit Value (TLV) of 0.01 ppm.[17] It is toxic via inhalation, ingestion, and skin absorption.[18][19]

  • Reactivity & Explosivity: Anhydrous hydrazine is highly flammable and can detonate.[17] While aqueous solutions are safer, they can still decompose violently upon heating in a sealed vessel, leading to over-pressurization and explosion.[10] It is a strong reducing agent and is incompatible with oxidizing agents, metal oxides (iron, copper), and strong acids.[18]

  • Handling Protocol:

    • Always work with aqueous hydrazine solutions rather than anhydrous forms where possible.[17]

    • Use in a well-ventilated area, preferably a fume hood or a closed-system reactor.

    • Wear appropriate PPE, including chemical safety goggles, a face shield, and butyl rubber gloves. Standard nitrile gloves are not sufficient.

    • Never scale up a reaction involving heating hydrazine without a prior thermal hazard analysis (e.g., ARC, DSC).[10]

Overall Synthetic Workflow Diagram

The following diagram outlines the entire manufacturing process, highlighting critical inputs and control points.

Pyridazine_Synthesis_Workflow MA Maleic Anhydride Cyclization Step 1: Cyclocondensation MA->Cyclization Hydrazine Hydrazine Hydrate (Hazardous Input) Hydrazine->Cyclization Diol Pyridazine-3,6-diol Cyclization->Diol Exothermic Chlorination Step 2: Chlorination Diol->Chlorination POCl3 POCl3 (Hazardous Input) POCl3->Chlorination DCP 3,6-Dichloropyridazine (Gateway Intermediate) Chlorination->DCP Vigorous Quench SNAr Step 3a: SNAr Diversification DCP->SNAr Suzuki Step 3b: Suzuki Coupling DCP->Suzuki Nucleophile Nucleophile (R-NH2, R-OH, etc.) Nucleophile->SNAr FinalProduct 3,6-Disubstituted Pyridazine SNAr->FinalProduct BoronicAcid Boronic Acid (R-B(OH)2) BoronicAcid->Suzuki Pd_Catalyst Pd Catalyst Pd_Catalyst->Suzuki Suzuki->FinalProduct Anaerobic Conditions

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Yields with 3-Chloropyridazines

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-chloropyridazines. This guide is designed for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-chloropyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this challenging yet valuable heterocyclic scaffold. Here, we will delve into the mechanistic nuances, troubleshoot common experimental hurdles, and provide robust protocols to streamline your synthetic efforts.

The 3-chloropyridazine core is an electron-deficient system, which presents a unique set of challenges for the palladium-catalyzed Suzuki coupling. The primary obstacle is often the oxidative addition step, which can be sluggish due to the strong C-Cl bond and the potential for the pyridazine nitrogen atoms to coordinate with and inhibit the palladium catalyst.[1][2][3] This guide will provide you with the expertise to navigate these challenges effectively.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered when working with 3-chloropyridazines.

Q1: My Suzuki coupling reaction with a 3-chloropyridazine is showing low to no conversion. What are the likely causes and how can I fix it?

Low or no yield is the most frequent issue and can stem from several factors. As 3-chloropyridazines are electron-deficient heteroaryl chlorides, the oxidative addition of palladium to the C-Cl bond is often the rate-limiting step and requires a highly active catalyst system.[1][4]

Primary Causes & Solutions:

  • Suboptimal Catalyst System: The choice of palladium source and, more critically, the ligand is paramount.[2] Standard ligands like triphenylphosphine (PPh₃) may be insufficient.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).[1][5] These ligands promote the challenging oxidative addition step and stabilize the active palladium catalyst.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective.[1][6] Consider using stable pre-catalysts that generate the active Pd(0) species in situ.[2]

  • Inappropriate Base: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[4][7] A weak base may not be sufficient for this activation.

    • Solution: For challenging couplings involving heteroaryl chlorides, stronger inorganic bases are often necessary.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[1][3][4] It is advisable to screen a few different bases to find the optimal one for your specific substrate combination.[4]

  • Insufficient Temperature: The activation energy for the C-Cl bond cleavage is higher than for C-Br or C-I bonds, often necessitating elevated temperatures.[1]

    • Solution: Ensure your reaction temperature is adequate, typically in the range of 80-120 °C.[1][5]

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[2] Additionally, the nitrogen atoms on the pyridazine ring can coordinate to the palladium center, leading to catalyst inhibition.[1][2][3]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents are thoroughly degassed.[1][4] Using a higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) can sometimes mitigate catalyst inhibition by the substrate.[4]

Q2: I'm observing significant side-product formation. What are the common side reactions and how can I minimize them?

Several side reactions can compete with your desired cross-coupling, thereby reducing the overall yield.

Common Side Reactions & Mitigation Strategies:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[1][4] This is often promoted by water and certain bases.[1][3]

    • Mitigation:

      • Use a sufficiently strong base to promote transmetalation over protodeboronation.[4]

      • Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can be more stable than the corresponding boronic acids.[1][8][9]

      • Minimize the amount of water in the reaction or use anhydrous conditions if feasible, though some water is often necessary to activate the boronic acid.[4]

  • Dehalogenation: The 3-chloro group is replaced by a hydrogen atom on the pyridazine ring.[1][4]

    • Mitigation: This can be minimized by ensuring a strictly inert atmosphere to exclude oxygen and by optimizing the choice of ligand.[4]

  • Homocoupling of the Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid and is often promoted by the presence of oxygen.[1][4]

    • Mitigation:

      • Rigorous degassing of solvents and maintenance of an inert atmosphere are crucial.[4]

      • Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can be beneficial, but a large excess should be avoided as it can favor homocoupling.[4]

Q3: How does the choice of solvent impact the Suzuki coupling of 3-chloropyridazines?

The solvent plays a critical role in solubilizing the reactants and catalyst, and can influence the reaction rate and outcome.

Solvent Considerations:

  • Solubility: The solvent system must effectively solubilize all reaction components.

  • Common Systems: A mixture of an aprotic organic solvent with water is often effective.[1][4] Common choices include:

    • 1,4-Dioxane / Water

    • Toluene / Water

    • Tetrahydrofuran (THF) / Water

    • Dimethylformamide (DMF) (can be run without water)[10]

  • Role of Water: Water is often essential for activating the boronic acid for transmetalation.[4] However, an excessive amount can promote protodeboronation. The optimal ratio of organic solvent to water often needs to be determined empirically.

Q4: My boronic acid seems to be degrading during the reaction. What can I do?

Boronic acids, especially some heteroaryl boronic acids, can be unstable under reaction conditions.[4][11]

Strategies to Address Boronic Acid Instability:

  • Use High-Purity Reagents: Ensure your boronic acid is fresh and of high purity.[2]

  • Switch to a More Stable Derivative: As mentioned in Q2, boronic esters (pinacol, MIDA) or trifluoroborate salts are generally more robust and less prone to protodeboronation.[8][9][12]

  • Control Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent prolonged exposure of the boronic acid to harsh conditions.[4]

Data Presentation: Optimizing Reaction Components

The following tables summarize recommended starting points for key reaction parameters based on literature for challenging heteroaryl chloride couplings.

Table 1: Recommended Catalyst Systems

Palladium Source Ligand Typical Loading (mol%) Rationale
Pd(OAc)₂ or Pd₂(dba)₃ SPhos, XPhos, RuPhos 1-5% Pd, 2-10% Ligand Bulky, electron-rich ligands that promote oxidative addition of the C-Cl bond and stabilize the catalyst.[1]
PdCl₂(dppf) - 3-5% A common and effective pre-catalyst for some heteroaryl couplings.

| NHC-Pd Pre-catalysts | (e.g., PEPPSI-IPr) | 1-3% | N-heterocyclic carbene ligands offer high activity and stability.[1][6] |

Table 2: Recommended Bases

Base Equivalents Rationale
K₃PO₄ 2.0 - 3.0 A strong base that is often effective for challenging couplings involving heteroaryl chlorides.[1][3][4]
Cs₂CO₃ 2.0 - 3.0 Another strong base that can be highly effective, though more expensive.[1][3][4]

| K₂CO₃ | 2.0 - 3.0 | A moderate and commonly used base, can be a good starting point for screening.[3][4] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 3-Chloropyridazines

This protocol provides a robust starting point for the optimization of your specific reaction.

Materials:

  • 3-Chloropyridazine derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a stir bar, add the 3-chloropyridazine, the boronic acid, the base, the palladium source, and the ligand.[13]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.[1][13]

  • Solvent Addition: Add the degassed organic solvent and then the degassed water via syringe.[13]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][13]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][13]

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13] The crude product can then be purified by a suitable method, such as flash column chromatography.

Protocol 2: Screening Reaction Parameters

A systematic screening of reaction parameters is the most effective approach to optimize a challenging coupling. Design of Experiments (DoE) can be a powerful tool to efficiently explore the reaction space.[14]

  • Identify Key Variables: Choose the most critical parameters to screen, such as ligand, base, solvent, and temperature.

  • Set Up a Parallel Experiment: Use a parallel synthesis platform or multiple reaction vials to test different combinations of the chosen variables simultaneously.

  • Analyze the Results: Use LC-MS or another suitable analytical technique to determine the yield or conversion for each reaction.

  • Refine and Optimize: Based on the initial screening results, select the most promising conditions and perform further optimization if necessary.

Visualizing the Process

To better understand the key decision points in troubleshooting, the following diagrams illustrate the workflow.

Troubleshooting_Workflow start Low or No Yield catalyst Is the Catalyst System Active Enough? start->catalyst base_solvent Are Base & Solvent Optimal? catalyst->base_solvent No solution_catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) & Pre-catalysts catalyst->solution_catalyst Yes conditions Are Reaction Conditions Appropriate? base_solvent->conditions No solution_base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) base_solvent->solution_base Yes reagents Are Reagents High Quality? conditions->reagents No solution_conditions Increase Temperature (80-120 °C) & Ensure Inert Atmosphere conditions->solution_conditions Yes solution_reagents Use Fresh Boronic Acid or Switch to Boronic Ester reagents->solution_reagents No Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(X) Pd0->PdII OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)L₂(Ar') PdII->PdII_Ar Transmetal Transmetalation PdII_Ar->Pd0 RedElim Reductive Elimination ArX Ar-X (3-Chloropyridazine) ArB Ar'-B(OR)₂ + Base Product Ar-Ar' (Product)

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine - Benchchem.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem.
  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed. Available at: [Link]

  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines - Benchchem.
  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a.
  • Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines - Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions - Benchchem.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine - Benchchem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: C-H Functionalization of Pyridazine Rings

Welcome to the technical support center for the C-H functionalization of pyridazine rings. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the C-H functionalization of pyridazine rings. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this important heterocyclic scaffold. Pyridazine moieties are prevalent in pharmaceuticals and agrochemicals, making their efficient functionalization a critical goal.[1][2][3] However, the inherent electronic properties of the pyridazine ring present unique and significant challenges.[2][4]

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual challenges that researchers often face when working with pyridazines.

Q1: Why is the C-H functionalization of pyridazine so much more challenging than for a simple benzene ring?

A1: The difficulty arises from three core properties of the pyridazine ring:

  • Strong Catalyst Coordination: The two adjacent nitrogen atoms (N1 and N2) are highly Lewis basic. Their lone pairs readily and often strongly coordinate to the transition metal catalyst (e.g., Palladium, Rhodium, Iridium).[4][5][6] This can lead to the formation of stable, unreactive complexes, effectively "poisoning" the catalyst and preventing it from participating in the desired C-H activation cycle.[6][7][8]

  • Electron-Deficient Nature: The electronegative nitrogen atoms withdraw electron density from the ring, making the C-H bonds less reactive towards many catalytic C-H activation mechanisms, particularly those involving electrophilic palladation.[5][9][10][11]

  • Regioselectivity Issues: Pyridazine has two distinct types of C-H bonds: C3/C6 (adjacent to one nitrogen) and C4/C5 (beta to both nitrogens). The electronic and steric differences can be subtle, often leading to mixtures of isomers that are difficult to separate.[12]

Q2: Which C-H bond on an unsubstituted pyridazine ring is the most reactive?

A2: The reactivity is highly dependent on the reaction mechanism.

  • For reactions proceeding via a concerted metalation-deprotonation (CMD) pathway, the acidity of the C-H bond is a key factor. The C3 and C6 positions are generally more acidic due to the inductive effect of the adjacent nitrogen atom.[2]

  • The C4 and C5 positions are often favored in reactions where steric hindrance plays a major role or when specific ligands are used to direct the catalyst away from the coordinating nitrogen atoms.[12]

  • Computational studies have shown that the C-3 hydrogen atom is a better C-H bond donor compared to analogous positions in pyridine or pyrimidine, which can influence its reactivity.[2]

Q3: What is "catalyst poisoning" in this context and how do I know if it's happening?

A3: Catalyst poisoning, or deactivation, occurs when the pyridazine substrate binds so strongly to the metal center that it prevents other necessary steps of the catalytic cycle, like oxidative addition or C-H activation, from occurring.[6][7][8] You might suspect catalyst poisoning if:

  • Your reaction fails to initiate, with only starting material recovered even after extended time or heating.

  • The reaction starts but quickly stalls, resulting in very low conversion.

  • You observe the formation of a deeply colored, insoluble precipitate, which could be an inactive catalyst aggregate.

  • Increasing the concentration of the pyridazine substrate leads to a decrease in the reaction rate.

Part 2: Troubleshooting Guide - Experimental Issues & Solutions

This section provides practical solutions to specific problems you may encounter in the lab.

Problem 1: No reaction or extremely low conversion (<10%). Starting material is recovered.

Potential Cause Explanation & Recommended Solution
Catalyst Poisoning by N-Coordination The pyridazine nitrogens are binding irreversibly to your catalyst.[6][7] Solution A (Increase Catalyst Loading): As a first check, double the catalyst loading (e.g., from 5 mol% to 10 mol%). If reactivity appears, poisoning is likely. This is not an ideal long-term solution due to cost but is an excellent diagnostic tool. Solution B (Use Bulky/Electron-Rich Ligands): Switch to ligands that can promote the desired catalytic steps and disfavor stable N-coordination. Sterically demanding, electron-rich phosphine ligands (e.g., P(t-Bu)₃, DavePhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) can accelerate oxidative addition and reductive elimination, outcompeting the deactivation pathway.[11][13] Solution C (Employ a Lewis Acid Additive): A Lewis acid (e.g., AlMe₃, BPh₃) can coordinate to the pyridazine nitrogen atoms, "masking" them from the transition metal catalyst. This allows the catalyst to engage with the C-H bonds. This strategy has been shown to be effective in Ni-catalyzed reactions.[12]
Incorrect Catalyst/Ligand Combination The chosen catalytic system may not be active enough for the electron-deficient pyridazine ring.
Poor Solvent Choice The solvent can influence catalyst solubility, substrate availability, and the stability of key intermediates.

Problem 2: Poor or incorrect regioselectivity (e.g., mixture of C4 and C5 isomers, or undesired C3/C6 functionalization).

Potential Cause Explanation & Recommended Solution
Subtle Electronic/Steric Differences The intrinsic reactivity difference between the C-H positions on your specific substrate may be minimal under the current conditions.
Undesired Directing Group Effect If your pyridazine has a substituent, it may be acting as an unintended directing group, overriding the ring's natural reactivity.
Reaction Mechanism Ambiguity The reaction may be proceeding through a different mechanism than assumed (e.g., radical vs. organometallic).

Part 3: Key Protocols & Methodologies

The following are representative, step-by-step protocols adapted from the literature to provide a validated starting point for your experiments.

Protocol 1: Palladium-Catalyzed C-H Arylation at C8 of a Fused Pyridazine System

Adapted from a procedure for the arylation of diphenyl azolopyridazines, demonstrating a method to overcome chelation-directed functionalization.[4]

  • Reaction Setup: To a flame-dried Schlenk tube, add the pyridazine substrate (e.g., 3,6-diphenyl-[5][14][15]triazolo[4,3-b]pyridazine) (0.2 mmol, 1.0 equiv), Palladium(II) Acetate (Pd(OAc)₂, 10 mol%, 0.02 mmol), and Silver Carbonate (Ag₂CO₃, 2.0 equiv, 0.4 mmol).

  • Atmosphere Control: Seal the tube with a rubber septum, then evacuate and backfill with dry Argon or Nitrogen. Repeat this cycle three times.

  • Reagent Addition: Add the aryl halide coupling partner (e.g., iodobenzene) (3.0 equiv, 0.6 mmol) followed by anhydrous toluene (2.0 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously for 24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to isolate the C8-arylated product.

Protocol 2: Nickel-Catalyzed C-H Alkenylation at C3/C6

This protocol utilizes a Lewis acid co-catalyst to enable the functionalization of the pyridazine core.[14]

  • Catalyst Preparation: In a nitrogen-filled glovebox, add Ni(cod)₂ (10 mol%, 0.02 mmol) and the NHC ligand IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (15 mol%, 0.03 mmol) to an oven-dried vial. Add anhydrous toluene (1.0 mL) and stir for 15 minutes at room temperature.

  • Reaction Setup: In a separate oven-dried vial, add the pyridazine substrate (0.2 mmol, 1.0 equiv) and the alkene coupling partner (e.g., styrene) (1.5 equiv, 0.3 mmol).

  • Reagent Addition: Add the pre-mixed catalyst solution to the substrate vial. Cool the vial to 0 °C in an ice bath.

  • Lewis Acid Addition: Slowly add a solution of Trimethylaluminum (AlMe₃, 1.2 equiv, 2.0 M in hexanes) dropwise to the cooled reaction mixture.

  • Reaction: Seal the reaction vessel and heat at 100 °C for 12 hours.

  • Quenching & Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol (1 mL), followed by a saturated aqueous solution of Rochelle's salt (5 mL). Stir vigorously for 30 minutes.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Part 4: Visualizing the Challenge & Solution

Diagrams can clarify complex catalytic cycles and troubleshooting logic.

The Core Challenge: Catalyst Poisoning

This diagram illustrates the competition between the desired C-H activation pathway and the undesired, deactivating N-coordination pathway that plagues pyridazine functionalization.

catalyst_poisoning cluster_cycle Desired Catalytic Cycle cluster_trap Deactivation Pathway A Pd(II) Catalyst + Pyridazine B C-H Activation Intermediate A->B C-H Activation Trap Stable N,N'-Chelated Pd(II) Complex (Inactive) A->Trap Strong N-Coordination (Catalyst Poisoning) C Functionalized Product + Pd(II) B->C Coupling Partner Reaction C->A Catalyst Regeneration

Caption: Competing pathways in pyridazine C-H functionalization.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve low-yield reactions.

troubleshooting_flowchart start Problem: Low Yield or No Reaction q1 Is starting material fully consumed? start->q1 a1_yes Side reactions or product degradation likely. q1->a1_yes Yes a1_no Reaction is stalled or not starting. q1->a1_no No q2 Diagnostic Test: Double Catalyst Loading a1_no->q2 a2_yes Catalyst Poisoning Confirmed q2->a2_yes Yield Improves a2_no Activity is the primary issue. q2->a2_no No Improvement sol1 Solution: 1. Use Bulky/Electron-Rich Ligands 2. Add Lewis Acid Co-Catalyst 3. Screen Alternative Metals (Ru, Ir) a2_yes->sol1 sol2 Solution: 1. Screen Different Solvents 2. Change Base/Additive 3. Increase Temperature a2_no->sol2

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • Beilstein Journals. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Available at: [Link]

  • National Institutes of Health (NIH). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Available at: [Link]

  • ResearchGate. Representative protocols for C–H arylation of 1,n-diazines. Available at: [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Available at: [Link]

  • PubMed. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Available at: [Link]

  • MDPI. Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Available at: [Link]

  • ACS Publications. Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. Available at: [Link]

  • ResearchGate. Challenges in the functionalization of pyridines. Available at: [Link]

  • MDPI. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]

  • Royal Society of Chemistry. C-H Functionalization of Pyridines. Available at: [Link]

  • PubMed. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Available at: [Link]

  • ACS Publications. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Available at: [Link]

  • ACS Publications. Regioselectivity in Palladium-Catalyzed C−H Activation/Oxygenation Reactions. Available at: [Link]

  • National Institutes of Health (NIH). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Available at: [Link]

  • National Institutes of Health (NIH). The pyridazine heterocycle in molecular recognition and drug discovery. Available at: [Link]

  • Bentham Science. Palladium-Catalyzed Reactions on 1,2-Diazines. Available at: [Link]

  • Royal Society of Chemistry. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Available at: [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]

  • National Institutes of Health (NIH). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Available at: [Link]

  • PubMed. C-H functionalization of pyridines. Available at: [Link]

  • PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available at: [Link]

  • National Institutes of Health (NIH). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available at: [Link]

  • MDPI. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Available at: [Link]

  • ACS Publications. A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Available at: [Link]

  • ResearchGate. Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. Available at: [Link]

  • Royal Society of Chemistry. Direct arylation of pyridines without the use of a transition metal catalyst. Available at: [Link]

  • PubMed Central. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Available at: [Link]

  • ResearchGate. C-H Functionalization of Pyridines. Available at: [Link]

  • Royal Society of Chemistry. C–H functionalization of pyridines. Available at: [Link]

  • DM Lab. Metal Catalyzed C-H activation. Available at: [Link]

  • OUCI. The Selective Functionalization of Pyridazino[4,5-d]pyridazines Using Polar Organometallic Reagents. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Poor Solubility of Pyrazolyl-pyridazine Intermediates

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the poor solubility of pyrazolyl-pyridazine intermediates. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the poor solubility of pyrazolyl-pyridazine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles during the synthesis, purification, and formulation of these critical heterocyclic compounds. More than 40% of new chemical entities are poorly soluble in water, a major challenge for formulation scientists.[1][2] Pyrazolyl-pyridazine scaffolds are prevalent in medicinal chemistry, yet their often planar and crystalline nature can lead to significant solubility issues in both aqueous and organic media.[3][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring the successful progression of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazolyl-pyridazine intermediates poorly soluble in common organic solvents?

A1: The low solubility of pyrazolyl-pyridazine intermediates often stems from a combination of factors inherent to their molecular structure:

  • High Crystal Lattice Energy: The planar nature of the pyrazole and pyridazine rings can facilitate strong intermolecular π-π stacking and hydrogen bonding in the solid state, leading to a highly stable crystal lattice that is difficult to disrupt with solvents.[5][6]

  • Molecular Weight and Lipophilicity: As with many drug-like molecules, higher molecular weight and increased lipophilicity contribute to poor aqueous solubility.[7][8]

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding between the pyrazole N-H and pyridazine nitrogens, can lead to lower solubility.[9]

Q2: What are the initial steps to take when an intermediate precipitates unexpectedly during a reaction?

A2: Unexpected precipitation is a common issue. A logical first step is to attempt to redissolve the material by gently heating the reaction mixture. If this is unsuccessful, consider adding a co-solvent to increase the polarity range of the solvent system. For instance, if the reaction is in a non-polar solvent like toluene, adding a more polar solvent like THF or 2-MeTHF might help.

Q3: Can changing the pH of the solution improve the solubility of my pyrazolyl-pyridazine intermediate?

A3: Yes, for ionizable pyrazolyl-pyridazine derivatives, pH modification can significantly impact solubility.[1][10] The pyridazine ring system contains basic nitrogen atoms that can be protonated at acidic pH, forming a more soluble salt.[11] Similarly, if your intermediate has an acidic proton (like the N-H of the pyrazole ring), increasing the pH with a suitable base can form a soluble salt.[12][13] However, be mindful of the stability of your compound at different pH values.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving the Intermediate for Reaction or Purification

When faced with an intermediate that is sparingly soluble in a range of common solvents, a systematic approach is necessary to find a suitable solvent system.

Causality: The core issue is that the solute-solute interactions within the crystal lattice are stronger than the solute-solvent interactions. The goal is to find a solvent or solvent system that can effectively overcome the crystal lattice energy.

Troubleshooting Workflow:

A Initial Solubility Screening B Single Solvent System A->B Test common solvents (DCM, THF, MeCN, Toluene, etc.) E Co-solvent Approach A->E Alternative C Binary Solvent System B->C If solubility is poor F Temperature Elevation B->F D Ternary Solvent System C->D If still poor C->F D->F G Structural Modification D->G If all else fails E->F If necessary

Caption: Workflow for addressing poor solubility.

Step-by-Step Protocol:

  • Systematic Solvent Screening:

    • Begin with a range of common laboratory solvents of varying polarities.

    • Use a small, consistent amount of your intermediate (e.g., 5-10 mg) and a fixed volume of solvent (e.g., 0.5 mL).

    • Observe solubility at room temperature and with gentle heating.

Solvent ClassExamplesPolarity Index
Non-polar Heptane, Toluene0.1, 2.4
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)3.1, 4.0, 5.8, 6.4, 7.2
Polar Protic Methanol, Ethanol, Water5.1, 4.3, 10.2
  • Employing Co-solvents:

    • If a single solvent is ineffective, explore binary or ternary solvent systems. The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.

    • A common strategy is to use a solvent in which the compound is slightly soluble and add a miscible co-solvent in which it is highly soluble. For example, a mixture of toluene and DMF can be effective.

    • Co-solvents work by altering the polarity of the solvent system, disrupting the hydrogen bonding network of the primary solvent, and reducing the dielectric constant of the mixture.[14]

  • Temperature Variation:

    • For many compounds, solubility increases with temperature. Carefully heat the mixture to just below the solvent's boiling point.

    • Be cautious, as some intermediates may be thermally labile.

Issue 2: Product Oiling Out or Forming an Amorphous Solid During Crystallization

The formation of an oil or an amorphous solid instead of a crystalline product during purification is a common manifestation of complex solubility behavior.

Causality: This often occurs when the compound is highly soluble in the chosen solvent system at a higher temperature but becomes supersaturated upon cooling, leading to rapid, uncontrolled precipitation. Amorphous materials lack the long-range order of crystalline solids and are thermodynamically unstable.[15]

Troubleshooting Workflow:

A Oiling Out Occurs B Add More Solvent A->B C Re-heat to Dissolve B->C D Cool Slowly C->D E Add Anti-solvent Slowly C->E Alternative F Seed with Crystals D->F If no crystals form G Change Solvent System D->G If still oils out E->F If no crystals form E->G If still oils out

Caption: Troubleshooting crystallization issues.

Step-by-Step Protocol:

  • Slower Cooling: Allow the heated, saturated solution to cool to room temperature slowly, and then gradually cool further in an ice bath or refrigerator.

  • Anti-Solvent Addition:

    • Dissolve the intermediate in a good solvent.

    • Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid.

    • Allow the solution to stand. This can promote the growth of well-ordered crystals.

  • Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Solvent System Re-evaluation: If the above methods fail, a different solvent system for crystallization is required. Consider solvents with lower boiling points or different polarity.

Issue 3: Poor Aqueous Solubility for Biological Assays

For drug development professionals, achieving sufficient aqueous solubility for biological screening is a critical hurdle.

Causality: The hydrophobic nature of the pyrazolyl-pyridazine core and its substituents often leads to poor solubility in aqueous buffers used for biological assays.[8]

Strategies for Enhancing Aqueous Solubility:

  • pH Adjustment and Salt Formation:

    • This is often the most effective and common method for increasing the solubility of acidic and basic drugs.[7][12]

    • For basic pyrazolyl-pyridazine intermediates, prepare a stock solution in a slightly acidic buffer to protonate the basic nitrogens.

    • For intermediates with acidic protons, a slightly basic buffer can be used.

    • The selection of a suitable salt form depends on the pKa of the drug, its intrinsic solubility, and the pH of the medium.[12][13]

    Protocol for Salt Formation Feasibility Test:

    • Dissolve a small amount of the intermediate in a suitable organic solvent (e.g., methanol or THF).

    • Add one equivalent of an acid (e.g., HCl in dioxane) or a base (e.g., NaOH in water).

    • Remove the solvent under reduced pressure.

    • Assess the solubility of the resulting salt in aqueous buffer.

  • Use of Co-solvents and Surfactants:

    • Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol.[16]

    • For the final assay, dilute the stock solution into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with the assay.

    • In some cases, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used in small amounts to aid solubilization.[1]

  • Structural Modification:

    • While a more involved strategy, introducing polar functional groups (e.g., hydroxyl, amino, or morpholine moieties) to the periphery of the molecule can significantly improve aqueous solubility.[5][8] This is a key consideration in lead optimization during drug discovery.

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Journal of Pharmaceutical Sciences. (2011). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Pharmaguideline. Solubility Enhancement Techniques. [Link]

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Journal of Medicinal Chemistry. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. [Link]

  • Molecules. (2017). Heterocycles in Medicinal Chemistry. [Link]

  • ResearchGate. (2022). Improving solubility via structural modification. [Link]

  • J-Stage. (2017). Improvement in Solubility in Small Molecule Drug Discovery Programs Focusing on Dihedral Angle and Symmetry. [Link]

  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]

  • Wiley Online Library. (2024). Sustainability & Circularity NOW. [Link]

  • ResearchGate. (2015). Synthesis of Some Pyridazine Based Pyrazolines. [Link]

  • ResearchGate. (2017). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. [Link]

  • International Scholars Journals. (2010). Novel pyrazolyl pyridazine derivatives likely to possess anti-inflammatory activity. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Journal of Pharmaceutical Sciences. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. (2020). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • MDPI. (2024). Simultaneous Improvement in Dissolution Behavior and Oral Bioavailability of Naproxen via Salt Formation. [Link]

  • UCL Discovery. (2001). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. [Link]

  • Advanced Drug Delivery Reviews. (2007). Salt formation to improve drug solubility. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Pharmaceutics. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Crystals. (2022). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • FULIR. (2019). On the basicity of conjugated nitrogen heterocycles in different media. [Link]

  • ResearchGate. (2007). Salt Formation to Improve Drug Solubility. [Link]

  • Liberty University. (2019). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (2014). Pyridazines in Crystal Engineering. A Systematic Evaluation of the Role of Isomerism and Steric Factors in Determining Crystal Packing and Nano/Microcrystal Morphologies. [Link]

  • ResearchGate. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • MDPI. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]

  • MDPI. (2015). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]

  • Lirias. (2016). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • Pharmaceutics. (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolines. [Link]

  • Sci-Hub. (2014). Synthesis and catalytic application of novel pyrazole-based pincer-type complexes of ruthenium. [Link]

  • PubMed. (1986). [Synthesis of pyrazole(3,4-a)pyridazine derivatives]. [Link]

  • Molecules. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Iodinated Heterocyclic Compounds

Welcome to the Technical Support Center for the purification of iodinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of iodinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying this important class of molecules. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experimental work.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you might encounter in the lab, offering step-by-step guidance to resolve them effectively.

Problem 1: My iodinated heterocycle is streaking or showing poor peak shape during silica gel chromatography.

Root Cause Analysis: This is a frequent issue, particularly with nitrogen-containing heterocycles. The acidic nature of silica gel's silanol groups (Si-OH) can lead to strong, non-specific interactions with basic compounds, causing tailing or streaking of peaks.[1]

Solutions:

  • Deactivate the Silica Gel with a Basic Modifier:

    • Rationale: By adding a small amount of a basic modifier to your mobile phase, you can effectively neutralize the acidic sites on the silica gel, preventing unwanted interactions with your basic analyte.[1]

    • Protocol:

      • Prepare your chosen eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

      • Add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase.

      • Equilibrate your column with this modified mobile phase for at least 5 column volumes before loading your sample.[1]

  • Consider Alternative Stationary Phases:

    • Neutral or Basic Alumina: For highly basic compounds, switching to a neutral or basic alumina stationary phase can be a more effective solution than silica gel.

    • Reversed-Phase Chromatography (C18): This is an excellent alternative where the stationary phase is non-polar. Polar compounds, including many heterocycles, often exhibit better peak shapes on C18 columns.[2]

Problem 2: My compound is not eluting from the silica gel column, even with a highly polar mobile phase.

Root Cause Analysis: Your compound may be too polar for normal-phase chromatography, leading to irreversible adsorption onto the silica gel.[1]

Solutions:

  • Switch to a More Polar Mobile Phase System:

    • If you are using a hexane/ethyl acetate system, a switch to a more polar system like dichloromethane/methanol is a logical next step.[1]

    • For very polar compounds, a gradient elution starting from a less polar mixture and gradually increasing to a highly polar one can be effective.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Rationale: HILIC is specifically designed for the separation of highly polar compounds. It utilizes a polar stationary phase with a mobile phase that is high in organic solvent content.[2] This technique is particularly well-suited for retaining and separating very polar analytes that are not retained in reversed-phase chromatography.

Problem 3: I am observing a loss of iodine (deiodination) during purification.

Root Cause Analysis: The carbon-iodine bond can be labile under certain conditions. Exposure to acidic silica gel, prolonged heating, or certain solvents can promote deiodination.[3][4][5]

Solutions:

  • Minimize Contact Time with Silica Gel: Use flash chromatography rather than traditional gravity columns to reduce the time your compound spends on the stationary phase.

  • Buffer the Mobile Phase: If using reversed-phase chromatography, buffering the mobile phase can help maintain a pH where your compound is most stable.

  • Avoid High Temperatures: When removing solvent on a rotary evaporator, use the lowest possible temperature that still allows for efficient evaporation.

  • Protect from Light: Some iodinated compounds are light-sensitive. Protect your sample from light during the entire purification process by wrapping flasks and columns in aluminum foil.

Problem 4: After my reaction, there is a persistent brown/purple color from residual iodine.

Root Cause Analysis: Molecular iodine (I₂) is a common byproduct or excess reagent in iodination reactions and can be challenging to remove completely.

Solutions:

  • Aqueous Sodium Thiosulfate Wash:

    • Rationale: Sodium thiosulfate (Na₂S₂O₃) is a reducing agent that converts colored molecular iodine (I₂) into colorless iodide ions (I⁻), which are soluble in the aqueous phase.[6]

    • Protocol: During your liquid-liquid extraction workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate. Repeat the wash until the organic layer is colorless.[6]

  • Sodium Metabisulfite or Sodium Sulfite Wash: These can also be used as alternatives to sodium thiosulfate. They may form gaseous SO₂, which can aid in the reduction of iodine in the organic layer.[7]

Problem 5: My iodinated heterocycle will not crystallize.

Root Cause Analysis: Crystallization can be hampered by several factors, including the use of too much solvent, the presence of impurities that inhibit crystal formation, or the compound's intrinsic properties.[8][9]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9][10]

    • Seed Crystals: Add a tiny crystal of the pure compound to the solution to initiate crystallization.[9]

    • Supersaturation: If you suspect too much solvent was used, carefully evaporate some of the solvent and allow the solution to cool again.[9]

  • Optimize the Solvent System:

    • Single Solvent: If your compound is partially soluble in a cold solvent and very soluble in the hot solvent, you have a good candidate for single-solvent recrystallization.

    • Mixed Solvents: If no single solvent is ideal, use a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" (high solubility) solvent, and then add a "poor" (low solubility) solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[11][12] Common mixed solvent pairs include ethyl acetate/hexane and dichloromethane/hexane.[11]

Frequently Asked Questions (FAQs)

  • Q1: What is the best general approach for purifying a newly synthesized iodinated heterocycle?

    • A1: A good starting point is a standard aqueous workup followed by flash column chromatography. Begin your workup by quenching the reaction and then performing a liquid-liquid extraction. Include a wash with aqueous sodium thiosulfate to remove any residual iodine.[6] Analyze the crude product by Thin Layer Chromatography (TLC) to determine an appropriate solvent system for flash chromatography. If the compound is a solid and appears relatively clean, recrystallization is an excellent alternative or final purification step.

  • Q2: How can I visualize my iodinated compound on a TLC plate if it is not UV-active?

    • A2: While many aromatic and heterocyclic compounds are UV-active, if yours is not, an iodine chamber is a very effective visualization method.[13][14] The iodine vapor will form colored complexes with many organic compounds, appearing as yellow-brown spots.[13] It's important to note that these spots will fade over time as the iodine evaporates, so it's best to circle them with a pencil shortly after visualization.[13][15]

  • Q3: Are there any specific safety concerns when working with iodinated compounds?

    • A3: Beyond the standard safety precautions for handling organic chemicals, be aware that some hypervalent iodine reagents can be explosive.[16] Additionally, elemental iodine is toxic and should be handled in a well-ventilated fume hood.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography of an Iodinated Heterocycle
  • Sample Preparation: Dissolve your crude compound in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading technique often results in better separation.[17][18]

  • Column Packing: Select a column size appropriate for your sample mass (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column with silica gel as a slurry in your initial, less polar eluent.

  • Sample Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with your chosen mobile phase. If you are running a gradient, start with a low polarity and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of an Iodinated Heterocycle
  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude solid. Add a small amount of a potential recrystallization solvent and observe the solubility at room temperature. Heat the solvent to its boiling point and observe if the solid dissolves. A good solvent will dissolve the compound when hot but not when cold.[10]

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary.[8]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[8]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Data Presentation

Table 1: Common Solvent Systems for Chromatography of Iodinated Heterocycles

Chromatography ModeStationary PhaseCommon Eluent Systems (less polar to more polar)Notes
Normal PhaseSilica GelHexane / Ethyl AcetateGood for moderately polar compounds.
Dichloromethane / MethanolFor more polar compounds.[1]
Add 0.5-2% Triethylamine for basic compoundsNeutralizes acidic silica.[1]
Reversed PhaseC18 SilicaWater / AcetonitrileOften used with a modifier.
Water / MethanolA common alternative to acetonitrile.
Add 0.1% Formic Acid or Trifluoroacetic AcidImproves peak shape for acidic and basic compounds.
HILICPolar Silica/AmideAcetonitrile / Water (with buffer)For very polar, water-soluble compounds.[2]

Table 2: Common Solvent Systems for Recrystallization

Solvent TypeExamplesBest For
Single SolventsEthanol, Ethyl Acetate, TolueneCompounds with a significant solubility difference between hot and cold solvent.
Mixed SolventsEthyl Acetate / HexaneFine-tuning the polarity to achieve optimal crystallization.[11]
Dichloromethane / HexaneAnother common pair for moderately polar compounds.[11]
Methanol / WaterFor more polar compounds.[12]

Visualizations

Purification_Workflow cluster_start Crude Reaction Mixture cluster_workup Aqueous Workup cluster_analysis Analysis & Strategy cluster_purification Purification cluster_end Final Product Start Reaction Complete Workup Liquid-Liquid Extraction Start->Workup Thio_Wash Wash with Na2S2O3(aq) to remove I2 Workup->Thio_Wash Dry Dry Organic Layer (e.g., MgSO4) Thio_Wash->Dry Concentrate Concentrate Dry->Concentrate TLC TLC Analysis Concentrate->TLC Decision Choose Purification Method TLC->Decision Column Flash Column Chromatography Decision->Column  Complex Mixture or Similar Polarities Recrystal Recrystallization Decision->Recrystal  Solid & Relatively Clean Pure_Product Pure Iodinated Heterocycle Column->Pure_Product Recrystal->Pure_Product

Caption: A typical workflow for the purification of iodinated heterocyclic compounds.

Chromatography_Troubleshooting Start Poor Separation/ Streaking on Silica TLC Is_Basic Is the compound basic? Start->Is_Basic Add_Base Add 0.5-2% TEA or NH4OH to the mobile phase Is_Basic->Add_Base Yes Increase_Polarity Increase mobile phase polarity Is_Basic->Increase_Polarity No Use_Alumina Consider using Alumina instead of Silica Add_Base->Use_Alumina Use_RP Switch to Reversed-Phase (C18) Chromatography Add_Base->Use_RP

Caption: Decision process for troubleshooting poor chromatography of iodinated heterocycles.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: TLC Stains/Dips. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Bromine or Iodine. Department of Chemistry. Retrieved from [Link]

  • Reddit. (2021). Removal of Iodine : r/Chempros. Reddit. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Flash Column Chromatography Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • American Chemical Society. (2025). Specific Solvent Issues with Iodination. ACS Green Chemistry Institute. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection Guide for Cross-Coupling with Electron-Deficient Heterocycles

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving electron-deficient heterocycles. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving electron-deficient heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these challenging yet crucial transformations. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

General Principles & Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with electron-deficient heterocycles so challenging?

A1: Electron-deficient heterocycles present a unique set of challenges in cross-coupling reactions primarily due to two factors:

  • Difficult Oxidative Addition: The electron-withdrawing nature of the heteroatoms and other substituents on the ring makes the carbon-halide bond stronger and less susceptible to oxidative addition by the metal catalyst (typically Palladium(0)).[1][2][3][4] This is often the rate-limiting step of the catalytic cycle.[1]

  • Catalyst Inhibition/Deactivation: The Lewis basic heteroatoms (e.g., nitrogen in pyridines and pyrazines) can coordinate strongly to the metal center of the catalyst.[5][6] This can lead to catalyst inhibition or deactivation, preventing it from participating effectively in the catalytic cycle.[5]

Q2: What is the most critical factor to consider when selecting a catalyst system for these substrates?

A2: The ligand is arguably the most critical component of the catalyst system. For electron-deficient heterocycles, the general rule of thumb is to use bulky, electron-rich ligands .[1][7][8][9][10]

  • Electron-richness enhances the electron density at the metal center, which in turn promotes the challenging oxidative addition step.[1]

  • Steric bulk can accelerate the reductive elimination step and help to prevent the formation of inactive catalyst species.[9] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are frequently the ligands of choice for these transformations.[7][9][10][11]

Q3: Should I use a pre-catalyst or generate the active catalyst in situ?

A3: For challenging couplings, especially those involving electron-deficient substrates, using a well-defined pre-catalyst is highly recommended.[7][10] Pre-catalysts, such as the Buchwald G3 or G4 palladacycles, offer several advantages:[10][12]

  • Improved Reproducibility: They provide a more reliable and consistent source of the active Pd(0) species.[7][13]

  • Enhanced Activity: They are often more active than catalysts generated in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, especially at lower catalyst loadings.[12]

  • Air and Moisture Stability: Many modern pre-catalysts are air- and moisture-stable, simplifying reaction setup.[14]

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, when coupling electron-deficient heterocycles, several issues can arise.

Issue 1: Low or No Conversion

Q: I'm attempting a Suzuki coupling with an electron-deficient chloro-pyridine, but I'm only recovering my starting materials. What should I do?

A: This is a classic problem of an insufficiently active catalyst system for a challenging electrophile. Here’s a systematic approach to troubleshoot this issue:

  • Evaluate Your Ligand: Standard ligands like PPh₃ are often ineffective for electron-deficient heteroaryl chlorides.[11] You need to employ a more potent ligand.

    • Recommended Ligands: Switch to bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos .[7] N-heterocyclic carbene (NHC) ligands are also an excellent choice.[11]

  • Check Your Palladium Source: As mentioned, a pre-catalyst is preferable. If you are generating the catalyst in situ from Pd(OAc)₂, ensure your palladium source is of high quality and consider that an induction period may be required for the reduction of Pd(II) to the active Pd(0) species.[3]

  • Increase Reaction Temperature: Electron-deficient aryl chlorides often require higher temperatures (e.g., 100-130 °C) to facilitate oxidative addition.[11] Ensure your solvent is appropriate for the desired temperature (e.g., dioxane, toluene).[9][15]

  • Assess Your Base: The base is crucial for activating the boronic acid to enable transmetalation.[7]

    • For challenging couplings, strong bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[9][15]

    • Ensure your base is finely powdered and, if running under anhydrous conditions, thoroughly dried.[9] A small amount of water can sometimes be beneficial when using phosphate bases.[11][16]

Experimental Protocol: Ligand Screening for a Challenging Suzuki Coupling
  • Setup: In parallel, prepare several oven-dried reaction vials, each with a magnetic stir bar.

  • Reagents: To each vial, add the electron-deficient heteroaryl halide (1.0 equiv), the boronic acid or ester (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) to one vial. In the other vials, add a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a different ligand (e.g., SPhos, RuPhos, an NHC ligand, 4 mol%).

  • Solvent: Add degassed solvent (e.g., dioxane) to each vial to a concentration of 0.1 M.

  • Reaction: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate at 110 °C.

  • Analysis: Monitor the reactions at regular intervals (e.g., 1h, 4h, 12h) by LC-MS or GC-MS to determine the conversion to the desired product.

Issue 2: Protodeboronation of the Boronic Acid

Q: I'm seeing a significant amount of the hydro-dehalogenated starting material and my boronic acid is being consumed, but not to form the desired product. What is happening?

A: You are likely observing protodeboronation, where the boronic acid C-B bond is cleaved and replaced by a C-H bond. This is a common side reaction, especially with heteroaryl boronic acids.[5][7]

  • Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[9] Consider switching to a weaker base like K₂CO₃ or KF.[9]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to strictly anhydrous conditions can significantly reduce its occurrence.[9]

  • Use Boronic Esters or Trifluoroborates: Pinacol esters of boronic acids or potassium trifluoroborate salts are often more stable and less prone to protodeboronation than the corresponding boronic acids.[7]

  • Increase the Rate of the Desired Reaction: By using a more active catalyst system (as described in Issue 1), you can increase the rate of the productive cross-coupling, which will outcompete the protodeboronation side reaction.

Catalyst Selection Flowchart for Suzuki-Miyaura Coupling

Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The formation of C-N bonds with electron-deficient heterocycles is vital in medicinal chemistry. However, these couplings are often plagued by low reactivity and side reactions.

Issue: Low Conversion and/or Hydrodehalogenation

Q: My Buchwald-Hartwig amination of a bromopyrazine is giving low yields of the desired product along with a significant amount of the debrominated starting material. How can I improve this?

A: This is a common scenario where the desired reductive elimination to form the C-N bond is competing with side reactions like hydrodehalogenation.[15] The choice of ligand and base is paramount to steer the reaction towards the desired outcome.

  • Ligand Choice is Crucial: The ligand must be carefully selected to promote reductive elimination over other pathways.

    • Recommended Ligands: For electron-deficient heterocycles, highly active, bulky, and electron-donating ligands are required. BrettPhos is a standout ligand for the monoarylation of primary amines with challenging electrophiles.[17] RuPhos is excellent for coupling secondary amines.[17] Custom ligands like BIAN-NHC have also shown promise for coupling coordinating heterocycles.[18]

  • Base Selection and Strength: The base deprotonates the amine, but an inappropriate choice can lead to side reactions.

    • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[15] However, its solubility can be an issue. Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong base that can be effective.[12][13]

    • Weaker Bases for Sensitive Substrates: If your substrate is base-sensitive, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be necessary, though this might require higher temperatures.[15]

  • Solvent and Atmosphere: These reactions are highly sensitive to oxygen.[12]

    • Use rigorously degassed solvents such as toluene or dioxane.[15]

    • Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.[12]

Heck Coupling

The Heck reaction forms a C-C bond between an aryl halide and an alkene. With electron-deficient heterocycles, achieving good yields and regioselectivity can be challenging.

Issue: Low Reactivity of the Heteroaryl Halide

Q: I am trying to perform a Heck reaction with a chloro-pyrimidine and an acrylate, but the reaction is very sluggish. What catalyst system should I be using?

A: The low reactivity of electron-deficient heteroaryl chlorides in Heck couplings is a known issue. The key is to use a catalyst system that can overcome the high activation barrier for oxidative addition.

  • Catalyst System:

    • Palladium Source: Pd(OAc)₂ is a common choice, but as with other couplings, a pre-catalyst can offer advantages.

    • Ligands: While traditional Heck reactions often use PPh₃, for challenging substrates, more electron-rich and bulky phosphine ligands are beneficial. In some cases, electron-deficient phosphine ligands can be advantageous in the Heck reaction to promote certain steps in the catalytic cycle.[19][20] Ligand screening is often necessary.

  • Reaction Conditions:

    • Base: A hindered amine base like triethylamine (Et₃N) or a stronger inorganic base like K₂CO₃ is typically used.[21]

    • Temperature: High temperatures (100-140 °C) are often required.[22]

    • Additives: In some cases, additives like phase-transfer catalysts (e.g., TBAB) can be beneficial, especially in multiphasic systems.[22]

Sonogashira Coupling

The Sonogashira coupling is the method of choice for synthesizing aryl alkynes. When working with electron-deficient heterocycles, catalyst poisoning and homocoupling can be significant issues.

Issue: Low Yield and Glaser Homocoupling

Q: My Sonogashira coupling of an iodo-triazine with a terminal alkyne is giving low yields of the desired product and a lot of the alkyne dimer (Glaser coupling product). How can I suppress this side reaction?

A: The formation of the Glaser homocoupling product is a common side reaction in Sonogashira couplings, often exacerbated by the presence of oxygen. For electron-deficient systems, optimizing the catalyst and conditions is key.

  • Copper-Free Conditions: The copper co-catalyst is often responsible for promoting Glaser coupling. Switching to copper-free Sonogashira conditions can significantly reduce this side reaction.[23]

  • Ligand Selection:

    • In copper-free systems, a palladium catalyst with an electron-rich phosphine ligand is typically used.

    • In traditional Sonogashira couplings, the choice of phosphine ligand for the palladium catalyst is still important.

  • Inert Atmosphere: Rigorously deoxygenate your solvent and maintain a strict inert atmosphere to minimize oxidative homocoupling.

  • Base and Solvent: An amine base like triethylamine or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent as well.

Data Summary: Ligand Selection Guide

Cross-Coupling ReactionSubstrate TypeRecommended Ligand ClassSpecific Ligand ExamplesRationale
Suzuki-Miyaura Electron-deficient heteroaryl chlorides/bromidesBulky, electron-rich biarylphosphines; NHCsXPhos, SPhos, RuPhos[7][9]Promotes the difficult oxidative addition step.
Buchwald-Hartwig Electron-deficient heteroaryl halides with primary aminesBulky, electron-rich biarylphosphinesBrettPhos[17]Facilitates C-N reductive elimination and minimizes side reactions.
Buchwald-Hartwig Electron-deficient heteroaryl halides with secondary aminesBulky, electron-rich biarylphosphinesRuPhos[17]Effective for sterically demanding secondary amines.
Heck Electron-deficient heteroaryl halidesElectron-rich phosphines or sometimes electron-deficient phosphinesP(o-tol)₃, P(t-Bu)₃, P(3,5-(CF₃)₂C₆H₃)₃[19][20]Ligand choice is highly substrate-dependent; screening is recommended.
Sonogashira (Cu-free) Electron-deficient heteroaryl halidesElectron-rich phosphinesSPhos, XPhosStabilizes the Pd(0) catalyst and promotes the catalytic cycle.

General Troubleshooting Workflow

Sources

Optimization

Technical Support Center: Optimizing Pyridazine Coupling Reactions Through Strategic Base Selection

Welcome to the Technical Support Center for pyridazine coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridazine coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing the pyridazine scaffold. The electron-deficient nature of the pyridazine ring presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions.[1][2] Success often hinges on a nuanced understanding of the reaction components, with the choice of base being a particularly critical parameter.

This guide provides in-depth, question-and-answer-based troubleshooting for common pyridazine coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will explore the causal relationships behind experimental choices, offering field-proven insights to enhance your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) on Base Selection

Q1: Why is base selection so critical in pyridazine coupling reactions?

The base in a palladium-catalyzed cross-coupling reaction serves multiple, crucial roles. Its primary function is often to facilitate the transmetalation step, for instance, by activating the boronic acid in a Suzuki-Miyaura coupling.[3] However, in the context of pyridazine chemistry, the base's role is more intricate. The pyridazine nucleus is electron-deficient due to the two adjacent nitrogen atoms, which can be advantageous for the oxidative addition step.[1][2] Conversely, these nitrogen atoms can also coordinate to the palladium catalyst, potentially leading to inhibition.[2][4]

The choice of base directly influences:

  • Catalyst Activity and Stability: An inappropriate base can lead to catalyst decomposition or the formation of inactive palladium species.

  • Side Reactions: Strong bases can promote undesirable side reactions like hydrodehalogenation, where the halide is replaced by a hydrogen atom, or homo-coupling of the starting materials.[2][5]

  • Reaction Rate: The strength and solubility of the base can significantly impact the kinetics of the catalytic cycle.[6]

Q2: I'm observing significant hydrodehalogenation of my halopyridazine. Which bases should I consider to minimize this?

Hydrodehalogenation is a common pitfall, particularly with electron-rich pyridazines. This side reaction is often promoted by strong, sterically hindered bases.

Troubleshooting Strategy:

  • Switch to a Weaker Base: If you are using a strong base like sodium tert-butoxide (NaOtBu), consider switching to a milder inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]

  • Aqueous Conditions: For Suzuki couplings, employing a biphasic solvent system, such as toluene/water or dioxane/water, can help suppress hydrodehalogenation.[5]

Section 2: Troubleshooting Guide for Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation on the pyridazine core.[1][7][8][9] However, challenges such as low yield and byproduct formation are common.

Issue: Low to no conversion of the starting halopyridazine.

This is a frequent issue, especially with less reactive chloropyridazines.[4]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solutions
Inefficient Oxidative Addition The electron-deficient nature of the pyridazine ring can make the initial oxidative addition of the palladium catalyst to the C-X bond challenging, particularly for chlorides.[4]* Ligand Selection: Employ electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate this step.[4]
Inappropriate Base The base may be too weak or insoluble to effectively activate the boronic acid for transmetalation.* Base Screening: Screen a panel of bases with varying strengths and solubilities. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[10][11] For challenging substrates, stronger bases like NaOtBu or KOtBu may be necessary, but be mindful of potential side reactions.[12]
Catalyst Inhibition The pyridazine nitrogen atoms can coordinate to the palladium center, inhibiting catalytic activity.[2][4]* Use of Pre-catalysts: Employ pre-formed catalysts that are more stable and generate the active Pd(0) species in situ.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halopyridazine

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halopyridazine (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen base (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Troubleshooting Flowchart for Suzuki-Miyaura Reactions

G start Low Yield in Suzuki Coupling cause1 Check Reagent Quality (Halopyridazine, Boronic Acid) start->cause1 cause2 Optimize Base start->cause2 cause3 Screen Catalyst/Ligand start->cause3 cause4 Vary Solvent & Temperature start->cause4 sol1 Use fresh, pure reagents. Consider boronate esters for stability. cause1->sol1 sol2 Screen K₂CO₃, K₃PO₄, Cs₂CO₃. Consider aqueous conditions. cause2->sol2 sol3 Try bulky, electron-rich ligands (e.g., XPhos, SPhos). Use stable pre-catalysts. cause3->sol3 sol4 Test different solvents (e.g., dioxane, toluene). Increase temperature incrementally. cause4->sol4

Caption: Troubleshooting logic for Suzuki-Miyaura reactions of pyridazines.

Section 3: Troubleshooting Guide for Buchwald-Hartwig Aminations

The Buchwald-Hartwig amination is a cornerstone for synthesizing N-aryl pyridazines.[13] The choice of base is critical for balancing reactivity and preventing side reactions.[12][14]

Issue: Decomposition of starting materials or product.

Base-sensitive functional groups on either the pyridazine or the amine coupling partner can be problematic.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solutions
Base is too Strong Strong bases like NaOtBu or LHMDS can cause decomposition of substrates with sensitive functional groups (e.g., esters, amides).[14]* Use Milder Bases: Switch to weaker bases such as K₃PO₄ or Cs₂CO₃.[15]
High Reaction Temperature Excessive heat can lead to degradation.* Lower Temperature: If possible, run the reaction at a lower temperature for a longer duration.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Catalyst Pre-activation (if not using a pre-catalyst): In a glovebox or under an inert atmosphere, stir the palladium source (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), and base (e.g., NaOtBu) in the chosen solvent (e.g., toluene) for a few minutes.

  • Reactant Addition: Add the halopyridazine (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Reaction Execution: Seal the reaction vessel and heat to the required temperature (typically 80-110 °C). Monitor the reaction's progress.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and carefully quench any remaining base with water. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify the product by column chromatography.[10]

Base Selection Logic for Buchwald-Hartwig Amination

G start Select Base for Buchwald-Hartwig substrate_check Are substrates base-sensitive? start->substrate_check strong_base Use strong base: NaOtBu, KOtBu, LHMDS substrate_check->strong_base No weak_base Use weaker base: K₃PO₄, Cs₂CO₃, K₂CO₃ substrate_check->weak_base Yes optimization Further Optimization: Screen solvents and ligands strong_base->optimization weak_base->optimization

Caption: Decision workflow for base selection in Buchwald-Hartwig amination.

Section 4: Troubleshooting Guide for Sonogashira Couplings

The Sonogashira coupling provides a direct route to alkynylpyridazines.[7][16] The base plays a dual role: deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.[17]

Issue: Significant formation of diyne byproduct (Glaser coupling).

This homo-coupling of the alkyne is a common side reaction, often catalyzed by the copper co-catalyst in the presence of oxygen.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solutions
Presence of Oxygen Oxygen promotes the oxidative homo-coupling of the alkyne.* Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed. Maintain a strict inert atmosphere throughout the reaction.
Amine Base Selection The choice of amine base can influence the rate of Glaser coupling.* Screen Amine Bases: Common bases include triethylamine (NEt₃), diisopropylamine (i-Pr₂NH), and piperidine. Their efficacy can be substrate-dependent.[18]
Copper-Free Conditions In some cases, the copper co-catalyst is the primary culprit.* Copper-Free Protocol: Investigate copper-free Sonogashira protocols, which often employ a palladium catalyst with a suitable ligand and an inorganic base like Cs₂CO₃ or K₃PO₄.[2]

Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add the halopyridazine (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and copper(I) iodide (CuI, 2-5 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2-1.5 equiv.) and a suitable amine base (e.g., NEt₃, 2.0-3.0 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the crude product by column chromatography.[2]

Section 5: Comparative Data on Common Bases

The following table provides a reference for commonly used bases in pyridazine coupling reactions. pKa values are for the conjugate acid in DMSO, providing a relative measure of base strength.

Base Formula Approx. pKa(H-Base⁺) in DMSO Typical Applications Notes
Sodium tert-butoxideNaOtBu~32Buchwald-HartwigVery strong, can cause side reactions.[14]
Potassium PhosphateK₃PO₄~26Suzuki-Miyaura, Buchwald-HartwigGood, versatile inorganic base.
Cesium CarbonateCs₂CO₃~21Suzuki-Miyaura, SonogashiraHighly soluble, effective in many cases.[2][10]
Potassium CarbonateK₂CO₃~19Suzuki-MiyauraCommon, cost-effective choice.[10][11]
TriethylamineNEt₃~9SonogashiraCommon amine base for Sonogashira.
Diisopropylaminei-Pr₂NH~11SonogashiraAlternative amine base.

Note: pKa values can vary depending on the solvent and conditions.

This technical guide is intended to serve as a starting point for troubleshooting and optimizing your pyridazine coupling reactions. The inherent electronic properties of the pyridazine ring necessitate careful consideration of all reaction parameters, with the base playing a pivotal role in achieving the desired outcome.[19][20][21] Systematic screening of bases, in conjunction with appropriate ligand and solvent selection, is key to developing robust and high-yielding protocols.

References

  • BenchChem. (n.d.). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
  • Request PDF. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
  • Gomes, P. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.
  • BenchChem. (n.d.). Troubleshooting low yields in the functionalization of 6-Bromo-N,N-dimethylpyridazin-3-amine.
  • BenchChem. (n.d.). Preventing homo-coupling side reactions in pyridazine synthesis.
  • BenchChem. (n.d.). Technical Support Center: Stability and Reactivity of Iodinated Pyridazines.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(11), 2315-2401.
  • Meanwell, N. A. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • Request PDF. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
  • Kollár, L., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9pjaRnK_jZPacsaBJPySyq2usjHRldTcU5YYEnsudcivoum0j0g6BXysb8HWSxzfB0RLSM9Ad9i7ljayKh1kSEiJcqqxQ9Njw84nWB8bZQPELM-APn7u5OK9ui9QM9OnruUkUS3tKj8j4ZQnO73fklXtlUXJjnKLzM9Kr0QoHmoVaca0ZpoQoeDI-Wi151R5BDCVGdN0ixAf9SaVPzN8z_HCdjXWBEmNUxqYNoL8_6nDLdrXwZVsQykiGrUw=]([Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in Pyridazine Functionalization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for pyridazine functionalization. This guide is designed for researchers, chemists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyridazine functionalization. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the chemical modification of the pyridazine core. The inherent electronic properties of the 1,2-diazine system present unique challenges, but a systematic approach to reaction optimization can significantly improve yields and purity.[1]

The electron-deficient nature of the pyridazine ring, a result of its two adjacent nitrogen atoms, can be a double-edged sword. While it facilitates the often rate-limiting oxidative addition step in palladium-catalyzed cross-coupling reactions, it also makes the ring susceptible to a variety of side reactions and can lead to catalyst inhibition through coordination of the nitrogen lone pairs.[2] This guide provides actionable, causality-driven solutions to these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific, common problems in a question-and-answer format, focusing on the mechanistic origins of byproducts and providing targeted solutions.

Part 1: Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, etc.)

Cross-coupling reactions are powerful tools for creating C-C and C-heteroatom bonds, but the unique electronics of pyridazine can lead to undesirable pathways.[3][4][5]

Question 1.1: I'm observing significant homocoupling of my boronic acid/ester in a Suzuki-Miyaura reaction. How can I suppress this?

Answer: Homocoupling is a pervasive side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl from the boronic acid reagent.[2] This depletes your starting material and complicates purification. The formation of this byproduct is often promoted by the presence of palladium(II) species and oxygen.[6][7]

Root Causes & Solutions:

  • Boronic Acid Instability: Free boronic acids are prone to degradation (protodeboronation and oxidation), which can initiate the homocoupling pathway.[2]

    • Solution: Use more stable boron reagents. Boronic acid pinacol esters or MIDA (N-methyliminodiacetic acid) boronates exhibit significantly greater stability.[2] If using a boronic acid, ensure it is fresh and pure.

  • Oxygen in the Reaction Mixture: Dissolved oxygen can promote the oxidative coupling of the boronic acid, a key step in the homocoupling mechanism.[6][7]

    • Solution: Implement rigorous deoxygenation procedures. While bubbling an inert gas (Argon or Nitrogen) through the solvent is standard, it may not be sufficient.[2][7] A subsurface sparge with nitrogen is more effective.[6][7] Alternatively, perform at least three freeze-pump-thaw cycles for complete oxygen removal.[2]

  • High Concentration of Boron Reagent: A high instantaneous concentration of the boronic acid/ester can favor the kinetics of homocoupling.

    • Solution: Employ the slow addition of the boron reagent using a syringe pump. This maintains a low concentration throughout the reaction, disfavoring the second-order homocoupling pathway relative to the desired cross-coupling.[2][7]

  • Presence of Oxidative Pd(II) Species: The catalytic cycle for homocoupling is distinct from cross-coupling and is often mediated by Pd(II).

    • Solution: Add a mild reducing agent that does not interfere with the primary catalytic cycle. Potassium formate (HCOOK) has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without poisoning the catalyst for the desired transformation.[6][8]

Troubleshooting Workflow: Suppressing Suzuki-Miyaura Homocoupling

G cluster_0 Problem Identification cluster_1 Primary Interventions cluster_2 Secondary Optimization cluster_3 Outcome start Significant Homocoupling Byproduct Observed reagent Switch to Stable Boron Reagent (Pinacol or MIDA Ester) start->reagent Is boronic acid unstable? degas Improve Deoxygenation (Freeze-Pump-Thaw or Subsurface Sparge) start->degas Is oxygen present? slow_add Implement Slow Addition of Boron Reagent reagent->slow_add degas->slow_add reducer Add Mild Reducing Agent (e.g., Potassium Formate) slow_add->reducer If still problematic end_node Homocoupling Minimized slow_add->end_node If successful reducer->end_node

Caption: A decision tree for troubleshooting homocoupling in Suzuki-Miyaura reactions.

Question 1.2: My reaction is producing a significant amount of dehalogenated pyridazine. What is causing this and how can I stop it?

Answer: Dehalogenation is a common side reaction where the halide on the pyridazine is replaced by a hydrogen atom.[9][10] This non-productive pathway consumes the starting material and can be mechanistically complex, often involving hydride sources in the reaction mixture and the palladium catalyst.

Root Causes & Solutions:

  • Hydride Source: The hydride can originate from various sources, including solvents (e.g., isopropanol, ethanol), bases (e.g., hydroxides, formate impurities), or reagents.

    • Solution: Scrutinize all reagents and solvents. Use high-purity, anhydrous, and degassed solvents. If using a base like K₃PO₄ or Cs₂CO₃, ensure it is of high quality. Sometimes, switching to a non-hydridic base like K₂CO₃ can be beneficial, though this may affect reaction rates.

  • Catalyst System: Certain ligands and palladium sources are more prone to generating palladium-hydride (Pd-H) species, which are often implicated in dehalogenation.

    • Solution: Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes favor reductive elimination over side reactions. If dehalogenation persists, consider a different palladium precatalyst.

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of catalyst degradation and the formation of species that promote dehalogenation.[11]

    • Solution: Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid over-exposure to reaction conditions.[12]

Question 1.3: I'm observing N-arylation on the pyridazine ring instead of C-arylation. How can I control the selectivity?

Answer: N-arylation is a known side reaction for N-heterocycles where the coupling partner attaches to a ring nitrogen instead of a carbon atom.[13] This is driven by the nucleophilicity of the nitrogen lone pairs and their ability to coordinate with the metal catalyst.[2]

Root Causes & Solutions:

  • Steric Accessibility: The nitrogen atoms in pyridazine are sterically accessible, especially in the absence of bulky substituents at the C3 and C6 positions.

    • Solution: Increase steric hindrance around the coupling site. If possible, choose a halopyridazine with a substituent adjacent to the nitrogen atoms. Alternatively, using a bulkier coupling partner or a bulky phosphine ligand on the catalyst can sterically disfavor the approach to the nitrogen atom.

  • Reaction Conditions: The choice of base and solvent can significantly influence the N- versus C-selectivity.

    • Solution: Employ less basic conditions where possible, as strong bases can deprotonate the N-H of a pyridazinone or enhance the nucleophilicity of the ring nitrogen in other ways. Non-coordinating solvents are often preferred. Screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF) is critical.[2]

Part 2: C-H Functionalization

Direct C-H functionalization is an atom-economical strategy, but controlling regioselectivity on the pyridazine ring is a significant challenge due to the presence of multiple, electronically distinct C-H bonds.[14][15][16][17]

Question 2.1: How can I achieve predictable regioselectivity in the C-H functionalization of a pyridazine?

Answer: Achieving high regioselectivity is the primary hurdle in pyridazine C-H functionalization.[18] The inherent electronic properties of the ring do not always provide sufficient differentiation between the C-H bonds.[1] Therefore, external control elements are often required.

Key Strategies for Regiocontrol:

  • Directing Groups (DGs): Installing a directing group is a powerful and common strategy. The DG coordinates to the metal catalyst and delivers it to a specific C-H bond, typically in an ortho position.

    • Approach: Pyridines and other diazines have been successfully functionalized using this method.[19][20][21] For pyridazine, a DG placed at C3 could direct functionalization to the C4 position. Common DGs include amides, pyridyls, and carboxylic acids.

  • Lewis Acid Additives: Lewis acids can coordinate to one of the pyridazine nitrogen atoms. This coordination alters the electronic properties of the ring and can block sites, thereby directing the metalation to a different position.

    • Approach: The use of mono- or bidentate boron Lewis acids has been shown to trigger regioselective magnesiation or zincation at either the C3 (ortho) or C4 (meta) position of pyridazine, depending on the Lewis acid used.[22]

  • Reagent-Based Control: The choice of metalating agent can itself impart high regioselectivity.

    • Approach: Using TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been demonstrated to achieve excellent regioselectivity for C3 zincation of the parent pyridazine, which can then be trapped with an electrophile.[18] This is attributed to the coordination of the substrate to the organometallic reagent and the formation of a stable intermediate.[18]

Conceptual Diagram: Controlling Regioselectivity in Pyridazine C-H Functionalization

G cluster_0 Pyridazine Core cluster_1 Control Strategies cluster_2 Outcome pyridazine Pyridazine Substrate (Multiple C-H sites) dg Directing Group (Ortho-selectivity) pyridazine->dg la Lewis Acid Additive (Electronic Modulation) pyridazine->la reagent Reagent Control (e.g., TMPZnX·LiX) pyridazine->reagent product Single Regioisomer Product dg->product Steric Delivery la->product Electronic Bias reagent->product Coordination Control

Caption: Interplay of strategies to achieve regioselective C-H functionalization.

Quantitative Data Summary

Optimizing reaction conditions is crucial. The following table provides general starting points for minimizing byproducts in common pyridazine coupling reactions. These parameters often require further optimization for specific substrates.[23]

ParameterRecommended RangeRationale for Minimizing Byproducts
Temperature 0°C to 80°CLower temperatures can reduce the rate of side reactions like dehalogenation and decomposition.[23] However, C-H activation may require higher temperatures (e.g., 100-120°C).[16]
Catalyst Loading 1-5 mol%Sufficient for most couplings. Higher loading can sometimes increase byproduct formation without improving the yield of the desired product.
Ligand:Metal Ratio 1:1 to 2.5:1A slight excess of ligand can stabilize the catalyst, but a large excess may inhibit the reaction.
Solvent Purity Anhydrous, DegassedWater and oxygen are key culprits in side reactions, especially boronic acid homocoupling.[2][6][7]
Reaction Time Monitor by LC-MS/TLCAvoid arbitrarily long reaction times. Once the limiting reagent is consumed, prolonged heating can lead to product degradation and byproduct formation.[12]
Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol incorporates best practices to suppress the formation of boronic ester homocoupling byproducts.[2]

Materials:

  • Halopyridazine (1.0 equiv)

  • Boronic acid pinacol ester (1.1 - 1.3 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv, dried)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Solvent Degassing: Degas the solvent by performing three freeze-pump-thaw cycles.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the halopyridazine, boronic acid pinacol ester, base, and palladium catalyst.

  • Atmosphere Exchange: Seal the flask, then evacuate and backfill with argon three times.

  • Reaction Execution: Add the degassed solvent via syringe. Stir the mixture at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Protocol 2: Regioselective C3-Zincation and Functionalization of Pyridazine

This protocol is adapted from literature demonstrating high regioselectivity using a specific zincating agent.[18]

Materials:

  • Pyridazine (1.0 equiv)

  • TMPZnCl·LiCl (1.1 equiv) in THF

  • Electrophile (e.g., I₂, PhCOCl) (1.2 equiv)

  • Anhydrous THF

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add a solution of pyridazine in anhydrous THF.

  • Metalation: Cool the solution to the specified temperature (e.g., 25 °C). Add the solution of TMPZnCl·LiCl dropwise. Stir the reaction for the optimized time (e.g., 2 hours) to allow for the formation of the stable zincated intermediate.

  • Electrophilic Quench: Cool the reaction mixture (e.g., to 0 °C or -78 °C, depending on the electrophile). Add the electrophile and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References
  • BenchChem. (n.d.). Preventing homo-coupling side reactions in pyridazine synthesis.
  • BenchChem. (n.d.). Managing side reactions when using 3-Hydrazinylpyridazine hydrochloride.
  • Müller, D. S., et al. (2020). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Angewandte Chemie International Edition, 59(32), 13342-13348. Available from: [Link]

  • Chen, Y.-H., et al. (2019). Lewis Acid Directed Regioselective Metalations of Pyridazine. Angewandte Chemie International Edition, 58(27), 9244-9247. Available from: [Link]

  • Stanovnik, B., & Svete, J. (n.d.). Product Class 8: Pyridazines. Science of Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Pyrodazine Synthesis.
  • BenchChem. (n.d.). Common side reactions in N-pyridazin-4-ylnitramide synthesis.
  • Bosica, G., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Molecules, 29(1), 1-20. Available from: [Link]

  • ResearchGate. (n.d.). C-H Functionalization of Pyridines. Retrieved from [Link]

  • Doubleday, W. W., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(4), 446-451. Available from: [Link]

  • Ghorai, M. K., & Tiwari, D. P. (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. Available from: [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. Available from: [Link]

  • Bertrand, F., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 57(41), 13643-13647. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • Kakiuchi, K., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. Available from: [Link]

  • BenchChem. (n.d.). A Comparative Guide to Catalytic Systems for Pyridazine C-H Functionalization.
  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]

  • Cao, H., et al. (2023). meta-Selective C−H Functionalization of Pyridines. HKUST Research Portal. Available from: [Link]

  • Doubleday, W. W., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available from: [Link]

  • Gomes, P. S. D. P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2993. Available from: [Link]

  • Yadav, J. S., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 2197-2244. Available from: [Link]

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • Ghorai, M. K., & Tiwari, D. P. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(30), 6149-6171. Available from: [Link]

  • ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. Retrieved from [Link]

  • Gelin, M., et al. (2019). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 11(15), 1947-1967. Available from: [Link]

  • ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF. Retrieved from [Link]

Sources

Optimization

addressing stability issues of iodinated pyrazoles in solution.

Answering the call for a specialized resource, this Technical Support Center guide provides in-depth troubleshooting strategies and frequently asked questions concerning the stability of iodinated pyrazoles in solution....

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a specialized resource, this Technical Support Center guide provides in-depth troubleshooting strategies and frequently asked questions concerning the stability of iodinated pyrazoles in solution. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but the underlying scientific rationale to empower researchers, scientists, and drug development professionals in their experimental work.

Introduction: The Challenge of Iodinated Pyrazole Stability

Iodinated pyrazoles are invaluable scaffolds in medicinal chemistry and drug discovery, primarily serving as versatile intermediates in cross-coupling reactions to build molecular complexity.[1] However, the very feature that makes them synthetically useful—the carbon-iodine (C-I) bond—is also their Achilles' heel. The C-I bond is the weakest of the carbon-halogen bonds, making these compounds susceptible to degradation under various experimental and storage conditions. This inherent instability can lead to loss of potency, formation of impurities, and compromised experimental reproducibility. Understanding and mitigating these stability issues is paramount for reliable research and development.

This guide provides a systematic approach to identifying, troubleshooting, and preventing the degradation of iodinated pyrazoles in solution.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems encountered during the handling and use of iodinated pyrazoles in a question-and-answer format.

Q1: My iodinated pyrazole solution shows a decrease in purity over time, even when stored in the dark. What's happening and how can I fix it?

A1: Root Cause Analysis & Solutions

Even without light, several factors can contribute to the degradation of your compound in solution. The most common culprits are temperature, oxygen, solvent choice, and pH.

  • Thermal Degradation: The C-I bond can be susceptible to thermal cleavage. Storing solutions at room temperature or higher can accelerate this process.

  • Oxidation: The presence of dissolved oxygen can promote oxidative degradation pathways. The pyrazole ring itself can be susceptible to oxidation, and this can be exacerbated by the presence of the iodine substituent.

  • Solvent-Mediated Degradation: Solvents are not merely inert carriers; they can actively participate in degradation.[2][3] Protic solvents (like water, methanol, ethanol) can stabilize ionic intermediates that may form during degradation, potentially accelerating the process.[4] Furthermore, residual impurities in the solvent (e.g., peroxides in aged ethers like THF or dioxane) can be highly reactive.

  • Hydrolysis: Depending on the other functional groups on the pyrazole ring, hydrolysis (reaction with water) can occur, especially at non-neutral pH.

Solutions & Preventative Measures:

  • Optimize Storage Temperature: For long-term storage, keep the compound in a solid, dry state at -20°C or -80°C.[5] For solutions, always store them at low temperatures (4°C or -20°C) when not in use.

  • Deoxygenate Your Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen. For highly sensitive compounds, prepare and store the solution under an inert atmosphere (e.g., in a Schlenk tube or a sealed vial with an argon headspace).

  • Choose Your Solvent Wisely:

    • Use high-purity, anhydrous solvents whenever possible.

    • Consider aprotic solvents (e.g., acetonitrile, DMF, DMSO, dichloromethane) which are less likely to stabilize ionic degradation intermediates.[6] However, be aware that the stability can be compound-specific.[7]

    • Always use fresh solvents or those that have been tested for and purified of peroxides.

  • Control for pH: If your experimental conditions allow, buffer your solution to a neutral pH, as strongly acidic or basic conditions can catalyze degradation.[8][9]

Q2: I'm observing significant deiodination (loss of iodine) during my experiment. What are the primary drivers of this process?

A2: Understanding and Preventing Deiodination

Deiodination is the most common degradation pathway for these molecules. It can be initiated by light, heat, or chemical reactions.

  • Photodegradation (Photolysis): This is a major cause of deiodination. The C-I bond can absorb energy from UV and even visible light (wavelengths 300-500 nm), causing it to break homolytically to form a pyrazolyl radical and an iodine radical.[5][10] This often leads to a cascade of secondary reactions.

  • Reductive Deiodination: The presence of reducing agents in your reaction mixture can cause reductive cleavage of the C-I bond. Common sources of reduction can include certain biological media components, antioxidants used for other purposes (ironically), or metallic impurities.

  • pH-Mediated Degradation: As discussed, pH can play a significant role. Studies on other iodinated aromatic compounds have shown that degradation can be highly pH-dependent.[8][11] For instance, the formation of reactive iodine species like H₂OI⁺ can be significant under acidic conditions, potentially leading to side reactions.[8][12]

Solutions & Preventative Measures:

  • Strict Light Exclusion: This is the most critical step.

    • Always store solutions in amber-colored vials or opaque containers.[5][13]

    • For maximum protection, wrap containers in aluminum foil.[13]

    • When handling the solution, work in a dimly lit area or under a safelight with a longer wavelength (above 500 nm).[5]

  • Scrutinize Your Reaction Components: Identify and eliminate any potential reducing agents if they are not essential to your primary reaction.

  • Perform a Forced Degradation Study: To systematically identify the cause, intentionally expose your compound to different stress conditions (light, acid, base, oxidant) in a controlled manner.[14][15] This will reveal the specific vulnerabilities of your molecule.

Workflow for Diagnosing Deiodination

start Deiodination Observed (e.g., via LC-MS) q1 Was the solution protected from light? start->q1 action1 Implement Strict Light Protection: - Amber vials - Foil wrapping - Dim lighting q1->action1 No q2 Are reducing agents or incompatible reagents present? q1->q2 Yes yes1 Yes no1 No retest1 Re-run Experiment & Monitor Stability action1->retest1 action2 Remove or substitute incompatible reagents. Purify components. q2->action2 Yes q3 Is the solution pH strongly acidic or basic? q2->q3 No yes2 Yes no2 No action2->retest1 action3 Adjust pH to neutral (if compatible with experiment). Use appropriate buffers. q3->action3 Yes end Consider intrinsic thermal instability. Optimize temperature. q3->end No yes3 Yes no3 No action3->retest1

Caption: A logical workflow for troubleshooting deiodination of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the best general practices for preparing and storing stock solutions of iodinated pyrazoles?

A1: To maximize the shelf-life of your stock solutions, follow these best practices:

  • Use High-Purity Solid: Start with a well-characterized, dry solid compound. Moisture can accelerate degradation.[16][17]

  • Select an Appropriate Solvent: High-purity, anhydrous, aprotic solvents like DMSO or DMF are often good first choices for creating concentrated stock solutions.

  • Protect from Light: Prepare the solution in a low-light environment and store it in an amber vial wrapped in foil.[5][10]

  • Inert Atmosphere: For maximum stability, degas the solvent before use and overlay the final solution with an inert gas (argon or nitrogen) before sealing the container.

  • Low Temperature Storage: Store stock solutions at -20°C or -80°C.[5]

  • Aliquot: Freeze the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.

Q2: Which analytical techniques are best for monitoring the stability of my compound and its degradation products?

A2: A stability-indicating analytical method is crucial. The most powerful and commonly used technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with a mass spectrometer (LC-MS).[14][18]

  • HPLC with UV Detection: This allows you to quantify the parent compound and detect the appearance of new peaks corresponding to degradation products. A decrease in the area of the parent peak over time is a direct measure of degradation.

  • LC-MS: Mass spectrometry provides the molecular weight of the parent compound and any degradants. This is invaluable for identifying degradation pathways, for example, by confirming the loss of an iodine atom (a mass decrease of ~126.9 amu).[19]

Other useful techniques include:

  • Instrumental Neutron Activation Analysis (INAA) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for sensitive detection and quantification of total iodine, which can be useful for tracking iodine release.[20][21][22]

Q3: Can I add stabilizers or antioxidants to my solution?

A3: Yes, in some cases, the addition of stabilizers can be beneficial, but it must be done cautiously.

  • Antioxidants: For degradation pathways involving oxidation or free radicals (often initiated by light), antioxidants may offer protection.[23][24][25] Ascorbic acid is a common antioxidant used to prevent photobleaching.[5][13]

  • Caution: You must first validate that the stabilizer does not interfere with your downstream experiment or react with your compound of interest. Always run a control experiment with and without the stabilizer to confirm its compatibility and efficacy.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of your iodinated pyrazole.[15][26] It involves intentionally stressing the compound to identify likely degradation pathways and products.[27]

Objective: To determine the susceptibility of an iodinated pyrazole to hydrolysis (acidic and basic), oxidation, heat, and light.

Materials:

  • Iodinated pyrazole compound

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade solvents for analysis

  • Amber and clear HPLC vials

  • pH meter, oven, photostability chamber (or a light source meeting ICH guidelines)[27]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor in a vial. Prepare a control sample (stock solution with no stressor).

    • Acid Hydrolysis: Mix 1 mL stock with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL stock with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL stock with 1 mL of 3% H₂O₂.

    • Thermal: Place a vial of the stock solution in an oven at a set temperature (e.g., 60°C).

    • Photolytic: Place a vial of the stock solution in a clear vial inside a photostability chamber. An unstressed sample should be wrapped in foil and placed alongside as a dark control.

  • Incubation: Store all samples (except thermal) at room temperature. Collect time points (e.g., 0, 2, 8, 24 hours). For thermal stress, use the oven.

  • Analysis: At each time point, take an aliquot, neutralize the acid/base samples if necessary, and analyze by a stability-indicating HPLC-UV method. Aim for 5-20% degradation of the main peak for optimal results.[26]

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. Note the percentage of degradation and the formation of new peaks. If using LC-MS, identify the mass of the major degradants.

Summary of Forced Degradation Conditions
Stress ConditionReagent/SetupTypical ConditionsPrimary Degradation Pathway Investigated
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp or Heat (40-60°C)Susceptibility to acid-catalyzed degradation
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp or Heat (40-60°C)Susceptibility to base-catalyzed degradation
Oxidation 3-30% H₂O₂Room TemperatureSusceptibility to oxidation
Thermal Oven40-80°CThermolytic degradation
Photolytic Photostability Chamber1.2 million lux hours (visible) & 200 watt-hours/m² (UV)Photodegradation, C-I bond cleavage

Table based on ICH Q1A/Q1B guidelines.[14][27]

Forced Degradation Workflow Diagram

cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis & Interpretation prep Prepare Stock Solution of Iodinated Pyrazole (e.g., 1 mg/mL) acid Acid (0.1 M HCl) prep->acid base Base (0.1 M NaOH) prep->base ox Oxidation (3% H₂O₂) prep->ox heat Thermal (60°C) prep->heat light Photolytic (ICH Light Box) prep->light control Control (No Stress) prep->control analysis Analyze all samples by HPLC/LC-MS at various time points (0, 2, 8, 24h) acid->analysis base->analysis ox->analysis heat->analysis light->analysis control->analysis interpret Compare stressed vs. control. Identify degradants. Determine degradation rate. analysis->interpret

Caption: Workflow for a comprehensive forced degradation study.

References
  • C.K. Hu, W.J. Ong, Y.L. Tan, S.L. Yap, S. Chai, Degradation of iodinated X-ray contrast media by advanced oxidation processes. Science of The Total Environment, (2023).
  • J. Stanišić, D. Kojić, V. Koko, et al., The protective role of nutritional antioxidants against oxidative stress in thyroid disorders. Frontiers in Endocrinology, (2023). [Link]

  • BenchChem, Technical Support Center: Prevention of Photosensitive Compound Degrad
  • M. Bolea-Alamanac, A. Lado, S. L. H. Lo, et al., Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Biodegradation, (2025). [Link]

  • Chemistry LibreTexts, 4.7: Solvent Effects. Chemistry LibreTexts, (2022). [Link]

  • M. H. S. M. de Souza, M. A. F. de Souza, M. L. C. de Souza, et al., Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI, (2022). [Link]

  • A. C. S. Ferreira, D. P. Carvalho, Inhibition of thyroid type 1 deiodinase activity by flavonoids. ResearchGate, (2002). [Link]

  • B. Aceves, C. Anguiano, B. Delgado, G., Molecular Iodine Has Extrathyroidal Effects as an Antioxidant, Differentiator, and Immunomodulator. PMC, (2021). [Link]

  • A. Tejwani, Forced Degradation Studies. MedCrave online, (2016). [Link]

  • S. Dong, Z. Wang, J. Wang, et al., Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. ACS Publications, (2021). [Link]

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  • A. A. E. Saleh, A. M. E. Mohamed, A. M. El-Zahry, et al., Analytical capabilities for iodine detection: Review of possibilities for different applications. AIP Publishing, (2022). [Link]

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  • How does solvent effect the strength of the halide nucleophiles in SN1 and SN2 reactions?. YouTube, (2015). [Link]

  • G. Ioele, G. Ragno, F. Grande, et al., Light-Sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies. ResearchGate, (2017). [Link]

  • G. Ioele, L. Tavano, M. De Luca, et al., Light-sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies. PubMed, (2017). [Link]

  • Labtag, 5 Tips for Handling Photosensitive Reagents. Labtag Blog, (2019). [Link]

  • V. F. S. L. de Oliveira, A. S. D. S. de Lira, B. F. L. de Oliveira, et al., Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed, (2024). [Link]

  • M. K. Rawat, S. G. Walode, P. G. Yeole, et al., Development of forced degradation and stability indicating studies of drugs—A review. PMC, (2015). [Link]

  • G. A. R. Kon, P. R. Linstead, Some iodinated pyrazole derivatives. RSC Publishing, (1926). [Link]

  • S. Bajaj, Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn, (2023). [Link]

  • BenchChem, A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem, (2025).
  • S. Pounraja, S. Kumar, S. S, Force Degradation for Pharmaceuticals: A Review. IJSDR, (2022). [Link]

  • P. Hobza, The stability of covalent dative bond significantly increases with increasing solvent polarity. PMC, (2022). [Link]

  • ATSDR, ANALYTICAL METHODS. NCBI Bookshelf, (2004). [Link]

  • LFA Tablet Presses, How To Protect Light Sensitive Products. LFA Tablet Presses, (2024). [Link]

  • S. Dong, Z. Wang, J. Wang, et al., Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H 2 OI +. ResearchGate, (2021). [Link]

  • M. Bolea-Alamanac, A. Lado, S. L. H. Lo, et al., (PDF) Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. ResearchGate, (2023). [Link]

  • A. A. Adewuyi, A. A. Ayinla, O. A. Olanrewaju, Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. MDPI, (2024). [Link]

  • C. Shelor, P. Dasgupta, Analytical Methods for Iodine and Iodides. ResearchGate, (2011). [Link]

  • N. E. M. van Loevezijn, A. D. Windhorst, A. van der Laken, C. J., (PDF) Iodination and Stability of Somatostatin Analogues: Comparison of Iodination Techniques. A Practical Overview. ResearchGate, (2018). [Link]

  • J. Stanišić, D. Kojić, V. Koko, et al., The protective role of nutritional antioxidants against oxidative stress in thyroid disorders. Frontiers, (2023). [Link]

  • F. W. Clements, H. B. Gibson, F. W. Howeler, Studies on the stability of iodine compounds in iodized salt. PMC, (1970). [Link]

  • B. V. Lyalin, V. A. Petrosyan, B. I. Ugrak, Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate, (2010). [Link]

  • J. Stanišić, D. Kojić, V. Koko, et al., The protective role of nutritional antioxidants against oxidative stress in thyroid disorders. Frontiers Media S.A., (2023). [Link]

  • S. Nirala, C. T. Campbell, Effects of Solvents on Adsorption Energies: a General Bond-Additivity Model. ChemRxiv, (2023). [Link]

  • U. von Gunten, Ozone Degradation of Iodinated Pharmaceutical Compounds. CORE, (2004). [Link]

  • F. Chevallier, F. Mongin, Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI, (2022). [Link]

  • L. L. Diosady, M. G. A. Mannar, S. Krishnaswamy, Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders. Micronutrient Initiative and IDRC, (1997). [Link]

  • A. Z. M. B. Jardim, N. S. V. Zefirov, V. V. Zhdankin, Iodine Heterocycles. ResearchGate, (2017). [Link]

  • J. L. Wang, Y. L. Chen, Y. L. Wang, et al., Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields. RSC Publishing, (2020). [Link]

  • Y. L. Wang, Y. L. Chen, Y. L. Wang, et al., Photocatalytic Degradation of Tetracycline by Supramolecular Materials Constructed with Organic Cations and Silver Iodide. MDPI, (2022). [Link]

  • M. A. T. Silva, C. A. M. van der Zee, N. J. A. de Oliveira, et al., The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. Chemosphere, (2020). [Link]

  • M. Date, D. Jaspal, Influence of the initial pH on the phenazopyridine (PHP) degradation; Reaction conditions. ResearchGate, (2020). [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Palladium Catalysts for Pyridazine Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals The pyridazine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. Its functionalization via p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. Its functionalization via palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone technique for the synthesis of novel drug candidates and complex organic materials. However, the electron-deficient nature of the pyridazine ring and the potential for nitrogen-palladium coordination present unique challenges, making the choice of catalyst a critical parameter for success. This guide provides an in-depth comparison of common palladium catalysts for the Suzuki coupling of pyridazines, offering experimental insights and data to inform your catalyst selection and reaction optimization.

The Challenge of Pyridazine Suzuki Coupling: An Electron-Deficient Heterocycle

The inherent electronic properties of the pyridazine ring pose a significant hurdle for the Suzuki-Miyaura coupling. The two adjacent nitrogen atoms withdraw electron density from the ring, making the oxidative addition of palladium to a halopyridazine more difficult compared to their carbocyclic or even other heteroaromatic counterparts. Furthermore, the lone pairs on the nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] Consequently, the selection of a suitable palladium catalyst and ligand system is paramount to overcome these challenges and achieve efficient coupling.

Comparing the Workhorses: A Head-to-Head Look at Common Palladium Catalysts

The choice of palladium catalyst directly impacts reaction efficiency, yield, substrate scope, and overall cost-effectiveness.[2] Below is a comparative overview of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of halopyridazines.

Data Presentation: Catalyst Performance in Pyridazine Suzuki Coupling

The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of halopyridazines with phenylboronic acid, compiled from various literature sources. It is important to note that direct comparative studies on a single pyridazine substrate under identical conditions are limited; therefore, the reaction conditions listed are representative for each catalyst system.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-Na₂CO₃DME/H₂O804828[2]
PdCl₂(dppf)-K₂CO₃DME802High[2]
Pd(OAc)₂SPhosK₃PO₄Toluene10016High[2]
PdCl₂(PPh₃)₂-K₂CO₃Toluene/H₂O120392[2]

Note: "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract or summary.[2]

Understanding the Catalytic Cycle and the Role of Ligands

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. A generalized representation is shown below. The choice of ligand plays a crucial role in modulating the electronic and steric properties of the palladium center, thereby influencing the efficiency of each step in the cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OH)₂ Base PdII_R_R1 R-Pd(II)-R' L_n Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R' Catalyst_Comparison cluster_catalysts Catalyst Selection Logic for Pyridazine Suzuki Coupling Start Starting Point: Halopyridazine + Boronic Acid Catalyst_Choice Catalyst System Selection Start->Catalyst_Choice Traditional Traditional Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Catalyst_Choice->Traditional Simple Substrates / Cost-Sensitive Buchwald Buchwald Systems (e.g., Pd(OAc)₂/SPhos) Catalyst_Choice->Buchwald General Applicability / High Throughput PEPPSI PEPPSI Catalysts (e.g., PEPPSI-IPr) Catalyst_Choice->PEPPSI Difficult Substrates / Ease of Handling Outcome1 Lower Yields / Longer Reaction Times May require optimization Traditional->Outcome1 Outcome2 High Yields / Good Generality Often the go-to choice Buchwald->Outcome2 Outcome3 High Yields / Air & Moisture Stable Excellent for challenging substrates PEPPSI->Outcome3

Caption: A decision-making workflow for selecting a palladium catalyst for pyridazine Suzuki coupling.

Experimental Protocols: A Step-by-Step Guide

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of a halopyridazine. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling using PdCl₂(dppf)

This protocol is a good starting point for the coupling of bromo- or chloropyridazines.

Materials:

  • Halopyridazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add the halopyridazine, arylboronic acid, PdCl₂(dppf), and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed DME and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using a Buchwald Ligand System

This protocol is recommended for more challenging couplings, particularly with chloropyridazines.

Materials:

  • Chloropyridazine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and potassium phosphate to a dry reaction vessel.

  • Add the chloropyridazine and arylboronic acid.

  • Add the degassed solvent.

  • Seal the vessel and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction as described in Protocol 1.

  • Follow the workup and purification procedure outlined in Protocol 1.

Conclusion

The successful Suzuki-Miyaura coupling of pyridazines is highly dependent on the judicious selection of the palladium catalyst system. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can be effective in some cases, modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (e.g., PEPPSI catalysts) generally offer superior performance, especially for challenging chloropyridazine substrates. By understanding the underlying principles of the catalytic cycle and the role of ligands, researchers can make informed decisions to optimize their reaction conditions and efficiently synthesize a diverse range of functionalized pyridazine derivatives for applications in drug discovery and materials science.

References

  • [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - MDPI. (URL: [Link])

  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - Synfacts. (URL: [Link])

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. (URL: [Link])

  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed. (URL: [Link])

  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - OUCI. (URL: [Link])

  • (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - ResearchGate. (URL: [Link])

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - OUCI. (URL: [Link])

  • [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - MDPI. (URL: [Link])

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (URL: [Link])

  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization - Morressier. (URL: [Link])

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - MDPI. (URL: [Link])

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: [Link])

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF - ResearchGate. (URL: [Link])

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Comparative

A Comparative Guide to Bifunctional Linkers in PROTACs: Spotlight on 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine

Introduction: The Linker as a Linchpin in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selective...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Linchpin in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[2][] While significant effort is often focused on the design of the two protein-binding ligands, the linker is far from a passive spacer. Its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[2][4][5]

This guide provides a comparative analysis of bifunctional linkers used in PROTAC development, with a special focus on the potential utility of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine as a novel linker scaffold. We will explore its unique structural features and compare it with commonly employed linkers, such as polyethylene glycol (PEG) and alkyl chains, supported by experimental data and detailed protocols for performance evaluation.

The PROTAC Mechanism: A Symphony of Induced Proximity

The fundamental mechanism of action for a PROTAC involves bringing a target protein and an E3 ligase into close proximity to facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome. The linker plays a pivotal role in orchestrating this induced proximity, and its characteristics can significantly impact the efficiency of this process.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex bridges POI Target Protein (POI) POI->Ternary_Complex binds E3 E3 Ligase E3->Ternary_Complex binds PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Poly-ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC Mechanism of Action.

Spotlight on a Novel Scaffold: 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine

While not yet established as a conventional PROTAC linker in published literature, the unique chemical architecture of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine presents several intriguing features that merit consideration for its use in novel PROTAC design.

Chemical Structure:

  • CAS Number: 957035-36-8[6]

  • Molecular Formula: C₇H₄ClIN₄[6]

  • Molecular Weight: 306.5 g/mol [6]

The structure comprises a pyridazine ring linked to a 4-iodopyrazole moiety, with a chlorine atom on the pyridazine ring providing a reactive handle for conjugation.

Synthesis:

A potential synthetic route can be inferred from the synthesis of the non-iodinated analog, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine. This involves the reaction of 3-chloro-6-hydrazinylpyridazine with malondialdehyde bis-(diethylacetal) in the presence of an acid catalyst.[7] For the iodinated target compound, a similar condensation with an appropriately substituted pyrazole precursor or a subsequent iodination step on the pyrazole ring could be envisioned.

Potential Advantages as a PROTAC Linker:

  • Rigidity and Pre-organization: The fused aromatic ring system of the pyridazine and pyrazole moieties introduces a degree of rigidity to the linker. This can be advantageous in pre-organizing the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty upon binding.[8]

  • Modulation of Physicochemical Properties: The pyridazine ring is known for its unique physicochemical properties in drug design, including a high dipole moment and the capacity for dual hydrogen bonding.[9][10] These features can influence the solubility, cell permeability, and off-target interactions of the PROTAC. The inherent polarity of the pyridazine ring may offer an alternative to PEG linkers for improving aqueous solubility.[9][10]

  • Defined Exit Vectors: The defined geometry of the heterocyclic system provides precise exit vectors for the attachment of the POI and E3 ligase ligands, allowing for systematic exploration of the optimal spatial arrangement for ternary complex formation.

  • Synthetic Tractability: The chloro-substituent on the pyridazine ring serves as a versatile handle for nucleophilic substitution reactions, enabling straightforward conjugation to warhead or E3 ligase ligands containing amine or thiol functionalities. The iodo-group on the pyrazole offers a potential site for further functionalization or as a heavy atom for crystallographic studies.

A Comparative Analysis of Bifunctional Linkers

The selection of a linker is a critical step in PROTAC design, with different linker types offering distinct advantages and disadvantages.

Flexible Linkers: Alkyl and PEG Chains

Alkyl and polyethylene glycol (PEG) chains are the most commonly used flexible linkers in PROTAC development due to their synthetic accessibility and the ease with which their length can be modified.[2]

  • Alkyl Chains: These are simple, hydrophobic linkers that provide conformational flexibility. However, their high lipophilicity can sometimes lead to poor solubility and non-specific binding.

  • PEG Linkers: The inclusion of ethylene glycol units enhances the hydrophilicity and aqueous solubility of PROTACs.[11] The length of the PEG chain can be precisely tuned to optimize the distance between the POI and E3 ligase.

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine or piperidine, or aromatic systems, are gaining popularity as they can improve potency and selectivity by reducing the conformational flexibility of the PROTAC.[8][12] This pre-organization can lead to more stable ternary complex formation.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Flexible, lipophilicSynthetically simple, allows for conformational sampling.Can lead to poor solubility, non-specific binding, and higher entropic penalty upon binding.
PEG Chains Flexible, hydrophilicImproves aqueous solubility, biocompatible, length is easily tunable.[11]Can sometimes hinder passive cell permeability.
Rigid Linkers (e.g., piperazine) Conformationaly constrainedCan pre-organize the PROTAC for optimal binding, potentially increasing potency and selectivity.[8] May improve metabolic stability.[12]Can be more synthetically challenging, and the lack of flexibility may hinder productive ternary complex formation if the geometry is not optimal.
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine (Proposed) Semi-rigid, polarDefined exit vectors, potential for improved solubility and specific interactions due to the pyridazine moiety.[9][10]Synthetic routes need to be established and optimized for PROTAC applications. Biological impact is yet to be determined.

Experimental Data: The Impact of Linker Choice on PROTAC Performance

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein, which is quantified by the DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of target protein degradation).[4]

Table 1: Comparative Degradation Data for Different Linker Types

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
TBK1CRBNAlkyl/Ether< 12No degradation-[4]
TBK1CRBNAlkyl/Ether12Submicromolar>90[4]
BRD4VHLPEG4~25>90[2]
BRD4VHLPEG8~5>95[2]
Androgen ReceptorVHLHydrocarbon (rigidified)-< 1>95[2]
BRD9VHLDisubstituted Alkene (rigid)-18>90[13]

Note: The data presented is a synthesis from multiple sources for comparative purposes. Absolute values can vary based on specific cell lines and experimental conditions.

Experimental Protocols for PROTAC Evaluation

Accurate and reproducible experimental data are crucial for the rational design and optimization of PROTACs. Below are detailed protocols for two key assays used to evaluate PROTAC performance.

Western Blot for Protein Degradation Quantification

This protocol provides a standard method for quantifying the levels of a target protein in cells following PROTAC treatment.[4][14]

Experimental Workflow for PROTAC Degradation Analysis

Western_Blot_Workflow cluster_0 Cell-Based Assay cluster_1 Biochemical Analysis cluster_2 Data Analysis Cell_Culture 1. Cell Culture & Plating PROTAC_Treatment 2. PROTAC Treatment (Dose-response & time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 6. Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Detection (Chemiluminescence/Fluorescence) Secondary_Ab->Detection Quantification 11. Densitometry Analysis Detection->Quantification DC50_Dmax 12. Calculation of DC50 & Dmax Quantification->DC50_Dmax

Caption: A typical workflow for evaluating PROTAC-mediated protein degradation using Western Blot.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, HeLa) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data for the formation of the ternary complex.[15][16][17]

Experimental Design for Ternary Complex Analysis by SPR

SPR_Workflow cluster_0 Assay Setup cluster_1 Ternary Complex Formation cluster_2 Data Analysis Immobilization 1. Immobilize E3 Ligase on Sensor Chip Binary_Binding_1 2. Binary Interaction: Inject PROTAC Immobilization->Binary_Binding_1 Pre_incubation 3. Pre-incubate PROTAC with Target Protein Immobilization->Pre_incubation Ternary_Binding 4. Inject PROTAC-Target Protein Complex Pre_incubation->Ternary_Binding Sensorgram_Analysis 5. Analyze Sensorgrams Ternary_Binding->Sensorgram_Analysis Cooperativity 6. Calculate Affinity (KD) & Cooperativity (α) Sensorgram_Analysis->Cooperativity

Caption: A general workflow for analyzing PROTAC-induced ternary complex formation using SPR.

Step-by-Step Protocol:

  • Surface Preparation and Ligand Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5) with a mixture of EDC and NHS.

    • Immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto the activated surface via amine coupling to a target immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (K_D) and kinetics (k_a, k_d).

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these pre-incubated solutions over the E3 ligase-immobilized surface.

    • Monitor the binding response in real-time.

  • Data Analysis:

    • Fit the sensorgram data from the binary and ternary binding experiments to appropriate binding models (e.g., 1:1 Langmuir kinetics) to determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D).

    • Calculate the cooperativity factor (α) using the formula: α = K_D (binary) / K_D (ternary). An α value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.[18]

Conclusion: Rational Linker Design as a Path to Superior PROTACs

The linker is a critical determinant of a PROTAC's success, and its rational design is paramount for developing potent and selective protein degraders. While flexible linkers like PEG and alkyl chains have been the workhorses of the field, there is a growing appreciation for the potential of more rigid and structurally diverse linkers to enhance PROTAC performance.

The novel scaffold, 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine , with its inherent rigidity, defined geometry, and unique physicochemical properties, represents an exciting, albeit unexplored, avenue for linker design. Further synthetic and biological evaluation is warranted to fully assess its potential. By systematically exploring a diverse chemical space of linkers and employing robust biophysical and cellular assays, researchers can unlock new possibilities in the development of next-generation targeted protein degraders.

References

  • Comparing the efficacy of different PROTAC linkers in targeted protein degrad
  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Medicinal Chemistry Research, 32(5), 1853–1921.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Medicinal Chemistry Research.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Medicinal Chemistry Research, 32(5), 1853-1921*.
  • Application Notes and Protocols for Measuring Ternary Complex Formation Using Surface Plasmon Resonance (SPR). (n.d.). Benchchem.
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). Journal of Visualized Experiments, (195).
  • A Researcher's Guide to Validating PROTAC Activity Using PEG-Based Linkers: A Focus on DC50 and Dmax Values. (n.d.). Benchchem.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute.
  • Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. (n.d.). Aragen Life Sciences.
  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. (2018). ACS Chemical Biology, 13(10), 2771–2781.
  • Measuring PROTAC Ternary Complex Formation by SPR. (n.d.). Charnwood Discovery.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023).
  • Current strategies for the design of PROTAC linkers: a critical review. (2020). Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.
  • 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine. (n.d.). Santa Cruz Biotechnology.
  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (2022).
  • 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243.
  • Targeted Protein Degradation: Methods and Protocols. (2021). Methods in Molecular Biology.
  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2022). RSC Advances, 12(48), 31235-31244.
  • 3-chloro-6-(4-iodo-1h-pyrazol-1-yl)pyridazine. (n.d.). PubChem.
  • A Comparative Guide to PROTAC Linkers: Structural Insights and Performance Metrics. (n.d.). Benchchem.
  • 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine. (n.d.). Guangzhou Webo Technology Co., Ltd.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Advances, 12(35), 22963-22971.
  • Interpretable PROTAC degradation prediction with structure-informed deep ternary
  • Classification of most common linkers used in PROTAC design based on... (n.d.).
  • The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue. (2024). SPbU Researchers Portal.
  • PROTAC Linkers Chemical, Gene. (n.d.). MedChemExpress.
  • Western blot protocol. (n.d.). Abcam.
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023).
  • The Simple Way to Targeted Protein Degrad
  • Application Notes and Protocols for Bifunctional Linkers in PROTAC Development. (n.d.). Benchchem.
  • Novel approaches for the rational design of PROTAC linkers. (2020). Exploratory Research and Hypothesis in Medicine, 5(4), 118-132.

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Validation

A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals

The introduction of an iodine atom into the pyrazole ring is a critical transformation in the synthesis of numerous compounds with significant applications in the pharmaceutical and agrochemical industries.[1][2] Iodinat...

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of an iodine atom into the pyrazole ring is a critical transformation in the synthesis of numerous compounds with significant applications in the pharmaceutical and agrochemical industries.[1][2] Iodinated pyrazoles are highly versatile synthetic intermediates, particularly in cross-coupling reactions, which enable the construction of complex molecular architectures.[2][3] This guide provides a comparative analysis of various methods for pyrazole iodination, offering insights into the underlying mechanisms and providing experimental data to assist researchers in selecting the most appropriate method for their specific synthetic challenges.

The Strategic Importance of Pyrazole Iodination

The C-I bond in iodinated pyrazoles serves as a key functional handle for introducing molecular diversity.[4] Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are frequently employed to form new carbon-carbon bonds, allowing for the synthesis of a wide array of functionalized pyrazole derivatives.[2][4] These derivatives are integral to the development of novel therapeutic agents and functional materials.[2]

Comparative Analysis of Key Iodination Methodologies

The choice of an iodination method is often dictated by factors such as the desired regioselectivity, the electronic properties of the substituents on the pyrazole ring, and considerations for green chemistry.[1] A variety of reagents and conditions have been developed, each presenting a unique set of advantages and limitations.

Data Summary: Performance of Common Iodination Methods
MethodReagent(s)Solvent(s)TemperatureReaction TimeTypical Yield (%)RegioselectivityKey Insights & Causality
Molecular Iodine with Oxidant I₂, H₂O₂WaterRoom Temp.< 1 - 72 h63 - 100%C4A green and practical method utilizing water as the solvent. The oxidant (H₂O₂) generates the electrophilic iodine species in situ, and the only byproduct is water.[1][5][6]
I₂, Ceric Ammonium Nitrate (CAN)AcetonitrileRefluxOvernightGood to ExcellentC4CAN acts as a mild oxidant, effective for the regioselective iodination of various pyrazole derivatives, including those with trifluoromethyl groups.[1][7]
N-Iodosuccinimide (NIS) NIS, Acid (e.g., H₂SO₄, TFA)VariousRoom Temp. - 80 °C< 16 hGoodC4Highly efficient for the iodination of a wide range of pyrazoles, including deactivated systems, when conducted in an acidic medium. The acid activates NIS, increasing its electrophilicity.[1][5][8]
Iodine Monochloride (ICl) ICl, Li₂CO₃DichloromethaneRoom Temp.1 - 24 hUp to 95%C4Particularly effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base (Li₂CO₃) is crucial to neutralize the HCl formed during the reaction, which can prevent side reactions.[1][3]
Lithiation-Iodination n-BuLi, I₂THF-78 °C to RT-65 - 89%C5This method allows for the exclusive synthesis of 5-iodo pyrazole derivatives by deprotonating the C5 position with a strong base, followed by quenching the resulting lithium pyrazolide with iodine.[1][9]
Catalytic Iodination KIO₃, (PhSe)₂Acidic Media--GoodC4A catalytic approach for the direct iodination of the C-4 position of the pyrazole ring.[1][10]

Mechanistic Considerations: The "Why" Behind the Reaction

The direct iodination of pyrazoles is typically an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich, making it susceptible to attack by electrophilic iodine species. The regioselectivity is largely governed by the electronic and steric effects of the substituents on the pyrazole ring.

  • Electrophilic Attack at C4: The C4 position of the pyrazole ring is generally the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. Methods employing I₂ with an oxidant, NIS, and ICl all proceed via this general mechanism. The role of the oxidant or acid is to generate a more potent electrophilic iodine species (e.g., I⁺).

  • Directed Lithiation for C5 Iodination: To achieve iodination at the C5 position, a different strategy is required. The use of a strong base like n-butyllithium (n-BuLi) allows for the deprotonation of the most acidic proton on the pyrazole ring, which is typically at the C5 position. The resulting pyrazolide anion then acts as a nucleophile, attacking molecular iodine to furnish the 5-iodo pyrazole.[9]

Workflow & Mechanistic Diagrams

Below are diagrams illustrating the generalized workflow for electrophilic iodination and the specific mechanism for C5 iodination via lithiation.

G cluster_0 Electrophilic Iodination at C4 A Pyrazole Derivative C Reaction Mixture (Solvent, Temperature) A->C B Electrophilic Iodine Species (e.g., I⁺ from I₂/Oxidant or NIS/Acid) B->C D Workup & Purification C->D E 4-Iodopyrazole Product D->E

Caption: Generalized workflow for the electrophilic iodination of pyrazoles.

G cluster_1 C5 Iodination via Lithiation F Pyrazole Derivative in THF G Addition of n-BuLi at -78 °C F->G H Formation of C5-Lithium Pyrazolide G->H I Quenching with Molecular Iodine (I₂) H->I J Workup & Purification I->J K 5-Iodopyrazole Product J->K

Caption: Stepwise process for the synthesis of 5-iodopyrazoles.

Detailed Experimental Protocols

For the practical application of these methods, detailed and validated protocols are essential. The following are representative procedures for key iodination transformations.

Protocol 1: Green Iodination using Molecular Iodine and Hydrogen Peroxide[1][6]

This environmentally benign protocol utilizes water as the solvent and avoids harsh reagents.

Materials:

  • Pyrazole derivative (1.0 equivalent)

  • Iodine (I₂) (0.5 equivalents)

  • 30% Hydrogen peroxide (H₂O₂) (0.6 equivalents)

  • Water

  • 5% Aqueous sodium bisulfite solution

Procedure:

  • Suspend the pyrazole derivative in water.

  • Add iodine to the suspension with stirring.

  • Add hydrogen peroxide dropwise to the stirred mixture.

  • Continue stirring at room temperature, monitoring the reaction progress by TLC. Reaction times can range from under an hour to 72 hours.

  • Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium bisulfite.

  • Isolate the product by filtration and wash with water.

Protocol 2: Iodination with N-Iodosuccinimide (NIS) in Acidic Media[5]

This method is effective for a broad range of pyrazoles, including those that are less reactive.

Materials:

  • Pyrazole derivative (1.0 mmol)

  • N-Iodosuccinimide (NIS) (1.5 mmol)

  • Trifluoroacetic acid (TFA) (1 mL)

  • Glacial acetic acid (1 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous Na₂S₂O₃ and brine

Procedure:

  • Dissolve the pyrazole in glacial acetic acid.

  • Add a solution of NIS in TFA to the pyrazole solution.

  • Heat the resulting mixture overnight at 80 °C.

  • After cooling to room temperature, dilute the reaction mixture with DCM.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Regioselective Synthesis of 5-Iodopyrazoles via Lithiation[1][9]

This protocol provides exclusive access to the 5-iodo isomer.

Materials:

  • 1-Aryl-3-CF₃-pyrazole (1.0 mmol)

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (2.5 M in hexane, 1.3 equivalents)

  • Iodine (I₂) (1.4 equivalents)

  • Saturated aqueous NH₄Cl and Na₂S₂O₃ solutions

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the pyrazole in dry THF and cool to -78 °C under an inert atmosphere.

  • Add n-BuLi dropwise with vigorous stirring.

  • After stirring for 10 minutes at -78 °C, add a solution of iodine in dry THF.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with DCM.

  • Wash the organic layer with saturated aqueous sodium thiosulfate and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Conclusion and Recommendations

The choice of iodination method for pyrazole synthesis is a critical decision that impacts yield, regioselectivity, and overall synthetic efficiency. For the synthesis of 4-iodopyrazoles, the I₂/H₂O₂ system in water offers a green and cost-effective option for many substrates.[6] For less reactive or deactivated pyrazoles, NIS in an acidic medium provides a more robust and generally high-yielding alternative.[5] When the synthesis specifically targets the 5-iodo isomer, the lithiation-iodination protocol is the method of choice, offering excellent regiocontrol.[1][9] Researchers should carefully consider the substrate scope and limitations of each method, as outlined in this guide, to select the optimal conditions for their target molecule.

References

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link]

  • Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. ChemistrySelect. [Link]

  • A mild and efficient method for the regioselective iodination of pyrazoles. Sci-Hub. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]

  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. [Link]

  • Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]

  • Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate. [Link]

  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. ResearchGate. [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2023). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 13(38), 26569–26578. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles using KIO3/PhSeSePh System. [Link]

  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. The Journal of Organic Chemistry. [Link]

  • Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Dalton Transactions. [Link]

  • Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society. [Link]

  • Pyrazole iodination. Chemistry Stack Exchange. [Link]

  • Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles. ResearchGate. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Iodination Using N-Iodosuccinimide (NIS). Common Organic Chemistry. [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. [Link]

  • Some iodinated pyrazole derivatives. Journal of the Chemical Society C: Organic. [Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. [Link]

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Comparative

A Comparative Guide to the Spectroscopic Characterization of Substituted Pyrazolyl-Pyridazines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Scientific Imperative of Pyrazolyl-Pyridazines The fusion of pyrazole and pyridazine rings creates a heterocyclic scaffold of significant...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Imperative of Pyrazolyl-Pyridazines

The fusion of pyrazole and pyridazine rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Pyridazine derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[1] The attachment of a pyrazole moiety, another pharmacologically privileged heterocycle, often enhances or modulates this activity, leading to novel drug candidates. For instance, the celecoxib template, a known COX-2 inhibitor, has been modified by replacing an aryl group with pyridazine to explore new anti-inflammatory agents.[2]

Given their therapeutic potential, the unambiguous structural confirmation and elucidation of the physicochemical properties of newly synthesized substituted pyrazolyl-pyridazines are paramount. Spectroscopic techniques are the cornerstone of this characterization process. This guide provides a comparative analysis of the primary spectroscopic methods, offering not just procedural details but the underlying scientific rationale for experimental choices, empowering researchers to conduct robust and self-validating characterizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing precise information about the molecular skeleton and the chemical environment of individual atoms. For pyrazolyl-pyridazines, ¹H, ¹³C, and increasingly ¹⁵N NMR are indispensable.[3]

Expertise & Experience: Decoding the Spectra

The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic effects of substituents on the heterocyclic rings.

  • ¹H NMR: Protons on the pyridazine and pyrazole rings typically resonate in the aromatic region (approx. 7.0-9.0 ppm). Electron-withdrawing groups (e.g., -Cl, -CF₃) will generally shift attached and nearby protons downfield (to higher ppm values), while electron-donating groups (e.g., -OCH₃, -CH₃) cause an upfield shift. The coupling constants (J) between adjacent protons are critical for determining the substitution pattern on the rings.[2][4]

  • ¹³C NMR: The carbon signals provide a map of the carbon framework. The carbons directly attached to nitrogen atoms are typically deshielded and appear further downfield. Substituent effects mirror those seen in ¹H NMR, providing complementary evidence for the proposed structure.[5][6]

  • 2D NMR Techniques: For complex substitution patterns or regioisomeric products, 1D spectra can be ambiguous.[2] Two-dimensional techniques are essential for conclusive assignments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, confirming which protons are adjacent.

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the pyrazole and pyridazine rings and assigning quaternary carbons.

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~5-10 mg of the purified pyrazolyl-pyridazine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for observing exchangeable protons (e.g., N-H).[1][2]

  • Solvent Selection: The choice of solvent can influence chemical shifts. Ensure consistency when comparing data across a series of compounds.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm.

  • Data Acquisition: Acquire a standard ¹H spectrum first. Based on this, set the spectral width for the ¹³C spectrum. Proceed to acquire 2D spectra (COSY, HSQC, HMBC) as needed for full structural assignment.[3]

Data Presentation: Comparative NMR Chemical Shifts

The following table summarizes typical chemical shift ranges and the expected influence of substituents.

Position Typical ¹H δ (ppm) [2][4][5]Typical ¹³C δ (ppm) [5][6]Effect of Electron-Withdrawing Group (EWG) Effect of Electron-Donating Group (EDG)
Pyridazine-H7.1 - 8.4125 - 160Downfield Shift (Higher δ)Upfield Shift (Lower δ)
Pyrazole-H6.6 - 8.0108 - 152Downfield Shift (Higher δ)Upfield Shift (Lower δ)
Substituent (e.g., -OCH₃)~3.8~55N/AN/A
Substituent (e.g., -CH₃)~2.4~21N/AN/A
Visualization: NMR Structural Elucidation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Dissolve Sample in Deuterated Solvent H1 1D ¹H NMR Prep->H1 Analyze C13 1D ¹³C NMR H1->C13 Define Parameters Assign Assign Signals H1->Assign D2 2D NMR (COSY, HSQC, HMBC) C13->D2 If Ambiguous C13->Assign D2->Assign Detailed Correlations Connect Establish Connectivity Assign->Connect Structure Confirm Structure Connect->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry is a destructive analytical technique that provides critical information on the molecular weight and elemental composition of a compound. It is also instrumental in deducing structural features through the analysis of fragmentation patterns.

Expertise & Experience: Ionization and Fragmentation
  • Ionization Techniques: Electrospray Ionization (ESI) is a soft ionization technique ideal for generating protonated molecules ([M+H]⁺) with minimal fragmentation, making it the method of choice for accurate molecular weight determination.[1][5] Electron Ionization (EI) is a higher-energy technique that induces extensive fragmentation, providing a characteristic "fingerprint" for a molecule and offering clues to its structure.[7]

  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is essential for confirming the elemental formula of a new compound. It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique elemental composition.[5]

  • Fragmentation Patterns: The fragmentation of pyrazolyl-pyridazines is complex. Common fragmentation events include cleavage of the pyridazine or pyrazole ring and the loss of substituents.[8] Tandem MS (MS/MS) experiments can isolate a parent ion and fragment it further to establish fragmentation pathways, which can help distinguish between isomers.[7][8]

Experimental Protocol: Sample Submission for ESI-HRMS
  • Purity is Paramount: Ensure the sample is of high purity (as determined by NMR or LC) to avoid ambiguous results.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Submission: Provide the sample to the mass spectrometry facility along with the expected molecular formula and structure. This information helps the analyst to quickly identify the correct ion and confirm the result.

Data Presentation: Expected Ions and Fragments
Hypothetical Compound Formula Expected [M+H]⁺ (Monoisotopic) Potential Fragment Ions [8]
1-(pyridazin-3-yl)-3-phenyl-1H-pyrazoleC₁₃H₁₀N₄223.0978m/z 143 (loss of phenyl), m/z 116, m/z 77 (phenyl)
1-(6-chloropyridazin-3-yl)-3-phenyl-1H-pyrazoleC₁₃H₉ClN₄257.0589m/z 222 (loss of Cl), m/z 178, m/z 116
Visualization: General Fragmentation Pathway

MS_Fragmentation Parent [M+H]⁺ (e.g., Pyrazolyl-Pyridazine) Frag1 Loss of Substituent (e.g., -Cl, -Ph) Parent->Frag1 Frag2 Pyridazine Ring Cleavage Parent->Frag2 Frag3 Pyrazole Ring Cleavage Parent->Frag3 Frag4 Smaller Fragments (e.g., Ph⁺, C₃H₃N₂⁺) Frag1->Frag4 Frag2->Frag4

Caption: Common fragmentation pathways in MS analysis.

UV-Visible and Fluorescence Spectroscopy: Probing Electronic Properties

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of conjugated systems like pyrazolyl-pyridazines. These techniques are particularly valuable in the context of developing materials for applications such as OLEDs or fluorescent biological probes.[9][10]

Expertise & Experience: Electronic Transitions and Photoluminescence
  • UV-Vis Absorption: These compounds typically exhibit strong absorption bands in the UV region (250-350 nm) corresponding to π→π* and n→π* electronic transitions within the aromatic system.[9] The position of the maximum absorption (λ_max) is sensitive to both the electronic nature of substituents and the polarity of the solvent. Coordination with metal ions can also significantly shift these absorption bands.[9][11]

  • Fluorescence: Not all pyrazolyl-pyridazines are fluorescent, but certain substitution patterns or complexation with metals like Indium(III) can induce or enhance luminescence.[9] Key parameters include the excitation (λ_ex) and emission (λ_em) wavelengths, the Stokes shift (difference between λ_em and λ_ex), and the fluorescence quantum yield. The emission color can range from blue to green depending on the molecular structure.[9] Solvent polarity can also influence emission wavelengths.[12]

Experimental Protocol: Acquiring Photophysical Data
  • Solvent Selection: Use spectroscopic grade solvents. Record spectra in a range of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol) to assess solvatochromic effects.

  • Concentration: Prepare dilute solutions (micromolar range, e.g., 1x10⁻⁵ to 1x10⁻⁶ M) to ensure the absorbance is within the linear range of the spectrophotometer (< 1.0) and to avoid inner filter effects in fluorescence measurements.[13]

  • UV-Vis Measurement: Record the absorption spectrum against a solvent blank. Identify the λ_max values.

  • Fluorescence Measurement: Set the excitation wavelength to a major absorption peak (λ_max). Scan the emission spectrum over a longer wavelength range. Record both excitation and emission spectra to confirm the purity of the emissive species.[13]

Data Presentation: Comparative Photophysical Data

The following data is for Indium(III) complexes with substituted (1H-pyrazol-1-yl)pyridazines.[9]

Compound Solvent λ_abs (nm) λ_em (nm) Emission Color Key Transition Type
[In(LH)(H₂O)Cl₃]Solid State258, 286375 (ex: 340 nm)BlueIntraligand Charge Transfer (ILCT)
[In(LH)(H₂O)Cl₃]Solid State258, 286500-510 (ex: 420 nm)GreenIntraligand Charge Transfer (ILCT)
[In(LMe)₂Cl₂][InCl₄]Solid State261, 309375 (ex: 340 nm)BlueMixed LL'CT and ILCT
[In(LMe)₂Cl₂][InCl₄]Solid State261, 309500-510 (ex: 420 nm)GreenMixed LL'CT and ILCT

LH = 3-chloro-6-(1H-pyrazol-1-yl)pyridazine; LMe = 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Visualization: Jablonski Diagram for Photoluminescence

Jablonski S0_label S₀ S0 ─── vibrational levels ─── S1 ─── vibrational levels ─── S0->S1 Absorption (UV-Vis) S1_label S₁ S1->S0 Fluorescence S1->S1 Vibrational Relaxation

Sources

Validation

A Comparative Guide to the Biological Activity of Pyridazine-Based Kinase Inhibitors

This guide offers an in-depth comparative analysis of pyridazine-based kinase inhibitors, designed for researchers, scientists, and drug development professionals. We will explore the unique advantages of the pyridazine...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of pyridazine-based kinase inhibitors, designed for researchers, scientists, and drug development professionals. We will explore the unique advantages of the pyridazine scaffold, compare the biological activities of representative inhibitors against key oncogenic kinases, and provide detailed experimental protocols for their validation.

The Pyridazine Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern targeted therapy. Within this landscape, the pyridazine nucleus—a six-membered aromatic ring with two adjacent nitrogen atoms—has emerged as a "privileged scaffold".[1]

The value of the pyridazine ring lies in its electronic properties and its capacity to act as a hydrogen bond acceptor, enabling potent and specific interactions with the hinge region of the kinase ATP-binding pocket.[2] This interaction mimics the adenine portion of ATP, providing a strong anchor for the inhibitor. Various pyridazine-containing heterocyclic systems, such as imidazo[1,2-b]pyridazines and pyrazolo[3,4-d]pyridazinones, have been developed to target a wide range of kinases, including Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora kinases.[3][4][5][6]

Comparative Analysis of Pyridazine-Based Kinase Inhibitors

The efficacy of a kinase inhibitor is determined by its potency (often measured as the half-maximal inhibitory concentration, IC50) and its selectivity against a panel of kinases. Below is a comparative summary of representative pyridazine-based inhibitors, highlighting their primary targets and reported potencies.

Compound ScaffoldTarget Kinase(s)IC50 (nM)Key Features & Applications
Imidazo[1,2-b]pyridazine PIM-1 KinaseLow nanomolar (Specific value varies)Interacts with the αC helix rather than the hinge region, conferring high selectivity.[7] Potential for treating hematopoietic malignancies.[7]
Imidazo[1,2-b]pyridazine GSK-3β220 nM (Compound 19)Brain-penetrant inhibitors designed for Alzheimer's disease by reducing tau hyperphosphorylation.[8][9]
Imidazo[1,2-a]pyrazine Aurora A / BAur A: 0.02 nM, Aur B: 0.03 nM (Cpd 12k)Picomolar dual inhibitor of Aurora kinases with improved aqueous solubility and demonstrated in vivo efficacy.[10]
Pyrazolo[3,4-d]pyridazinone FGFR1 / FGFR2FGFR1: 20.4 nM, FGFR2: 7.2 nMPotent and highly selective FGFR inhibitors developed through rational drug design.[3] Investigated for various cancers.
Pyrido-pyridazinone FER Tyrosine KinasePotent (Specific value varies)Discovered via scaffold hopping from a pyridine template; shows in vivo antitumor efficacy in subcutaneous tumor models.[11]
Pyridazine-Triazole VEGFR-2Potent (Specific value varies)Hybrid scaffold demonstrating significant tyrosine kinase inhibition, particularly against VEGFR-2.[12]

Note: IC50 values are highly dependent on assay conditions and should be considered as a relative measure of potency. The data is synthesized from multiple sources for comparative purposes.

Key Signaling Pathways Targeted by Pyridazine Inhibitors

To appreciate the therapeutic potential of these inhibitors, it is crucial to understand the signaling pathways they disrupt. Many pyridazine derivatives target receptor tyrosine kinases (RTKs) like VEGFR and FGFR, which are pivotal for tumor angiogenesis and proliferation.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the MAPK/ERK pathway. This ultimately leads to cell proliferation, migration, and the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.[6][13] Pyridazine-based inhibitors block the initial phosphorylation step, effectively shutting down this pro-angiogenic signaling.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS Activates VEGF VEGF-A Ligand VEGF->VEGFR2 Binds Inhibitor Pyridazine Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis Cell Proliferation Migration ERK->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling cascade by a pyridazine-based kinase inhibitor.

Methodology Deep Dive: Validating and Comparing Kinase Inhibitors

Objective comparison requires robust, standardized methodologies. The following sections detail the essential workflows and protocols for characterizing novel pyridazine-based kinase inhibitors.

General Workflow for Inhibitor Evaluation

The characterization of a new kinase inhibitor follows a logical progression from initial biochemical potency testing to cellular activity and finally to selectivity profiling. This ensures that resources are focused on the most promising candidates.

Inhibitor_Workflow A Compound Synthesis (Pyridazine Scaffold) B Biochemical Assay (e.g., ADP-Glo™) A->B C Determine IC50 Value B->C D Cell-Based Assay (e.g., MTT Proliferation) C->D If Potent E Determine Cellular Potency (e.g., GI50) D->E F Kinome Selectivity Profiling (Broad Kinase Panel) E->F If Active G Lead Candidate F->G

Caption: A typical workflow for the discovery and validation of novel kinase inhibitors.[2]

Experimental Protocol 1: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a gold-standard method for determining inhibitor potency (IC50).

Principle: The kinase reaction produces ADP. After the reaction is stopped, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP back to ATP, which is used in a luciferase/luciferin reaction to generate a light signal proportional to the initial ADP concentration.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing the target kinase and its specific substrate peptide in reaction buffer.

  • Compound Addition: Add 0.5 µL of the pyridazine inhibitor at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control.

  • Initiate Reaction: Add 2 µL of ATP solution to start the kinase reaction. Incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any unused ATP. Incubate at room temperature for 40 minutes.[2]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and initiates a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.[2]

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[2]

Experimental Protocol 2: Cell Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is used to determine the effect of an inhibitor on cancer cell growth.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to produce purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the pyridazine inhibitor. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells. Plot the results and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Conclusion and Future Outlook

The pyridazine scaffold is a highly versatile and potent core for the development of kinase inhibitors.[1][14] Compounds incorporating this motif, from imidazo[1,2-b]pyridazines to pyrido-pyridazinones, have demonstrated significant activity against a range of therapeutically relevant kinases like FGFR, VEGFR, and Aurora kinases.[3][10][11] The comparative data underscores the potential for fine-tuning both potency and selectivity through targeted chemical modifications.

Future efforts will likely focus on developing next-generation pyridazine inhibitors with improved pharmacokinetic properties and the ability to overcome known resistance mechanisms, such as the T315I "gatekeeper" mutation in BCR-ABL, a challenge already addressed by the pyridazine-containing drug Ponatinib.[2] The robust and validated experimental workflows detailed in this guide provide a solid framework for the continued discovery and characterization of these promising therapeutic agents.

References

  • Benchchem. (n.d.). Comparative Analysis of Novel Pyridazine-Based Compounds as Potential Kinase Inhibitors.
  • Benchchem. (n.d.). Application Notes and Protocols for Kinase Inhibitor Discovery Using Pyridazine-Based Scaffolds: A Case Study with Ponatinib.
  • ResearchGate. (n.d.). The Discovery and Development of a Series of Pyrazolo[3,4- d ]pyridazinone Compounds as Novel Covalent Fibroblast Growth Factor Receptor (FGFR) Inhibitors by Rational Drug Design.
  • Benchchem. (n.d.). Comparative Analysis of Kinase Inhibitors Derived from a 6-Bromo-N,N-dimethylpyridazin-3-amine Scaffold.
  • ResearchGate. (n.d.). Structures of VEGFR-2 inhibitors approved for clinical use.
  • National Center for Biotechnology Information. (2025). Sustainable synthesis of nitrogen rich pyridazine-triazole scaffolds as efficient Tyrosine kinase inhibitors via Click reaction. PubMed.
  • National Center for Biotechnology Information. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed.
  • ACS Publications. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2018). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. PMC.
  • MDPI. (n.d.). Aurora B Inhibitors as Cancer Therapeutics.
  • National Center for Biotechnology Information. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
  • Semantic Scholar. (n.d.). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity.
  • National Center for Biotechnology Information. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed.
  • Benchchem. (n.d.). The Enduring Potency of the Pyridazine Scaffold in Medicinal Chemistry: A Technical Guide.
  • AACR Journals. (2005). Identification of novel VEGFR-2 inhibitors. Cancer Research.
  • (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy.
  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. PMC.

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Comparative

A Senior Application Scientist's Guide to Validating Target Engagement for Novel Pyridazine Derivatives

In the landscape of kinase inhibitor discovery, pyridazine-based scaffolds represent a promising class of therapeutics. However, moving a novel pyridazine derivative from a promising hit to a viable clinical candidate re...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, pyridazine-based scaffolds represent a promising class of therapeutics. However, moving a novel pyridazine derivative from a promising hit to a viable clinical candidate requires rigorous, multi-faceted validation of its engagement with the intended molecular target. Lack of direct evidence for target engagement is a primary cause of failure in later-stage clinical trials.[1]

This guide provides a comparative framework for validating the target engagement of a novel pyridazine derivative. We will use a hypothetical but plausible scenario: the characterization of "NPD-1," a novel inhibitor designed to target p38α mitogen-activated protein kinase (MAPK), a key regulator of cellular stress and inflammatory responses.[][3][4] We will compare NPD-1's performance against two well-established p38 MAPK inhibitors: Skepinone-L , a highly selective ATP-competitive inhibitor, and BIRB 796 (Doramapimod) , a potent allosteric inhibitor with a slow dissociation rate.[5][6][7]

The Imperative of a Multi-Assay Approach

No single technique can fully capture the nuances of a drug-target interaction. A robust validation strategy triangulates data from biochemical, biophysical, and cellular assays to build a cohesive and compelling case for target engagement. This guide will focus on three orthogonal, high-impact methodologies:

  • Surface Plasmon Resonance (SPR): For precise, real-time kinetics of the drug-target interaction in a purified, biochemical system.

  • Microscale Thermophoresis (MST): For quantifying binding affinity in solution, offering flexibility in buffer conditions and lower protein consumption.

  • Cellular Thermal Shift Assay (CETSA): For confirming direct target binding within the complex milieu of an intact cell.

These biophysical assays will be contextualized with a functional cellular assay measuring the downstream pharmacological effect—inhibition of TNF-α production.

Comparative Analysis of Target Engagement Methodologies

Scenario Overview

Our novel pyridazine derivative, NPD-1 , was designed to inhibit p38α MAPK. To validate its mechanism, we compare it against the ATP-competitive inhibitor Skepinone-L [5][8][9] and the allosteric inhibitor BIRB 796 .[6][10][11][12]

Surface Plasmon Resonance (SPR): Elucidating Binding Kinetics

Principle: SPR is a label-free optical technique that measures the real-time binding of an analyte (the inhibitor) to a ligand (the target protein) immobilized on a sensor chip.[13][14] This provides high-resolution kinetic data, including the association rate (k_on) and the dissociation rate (k_off), which together determine the binding affinity (K_D).[15][16]

Causality Behind Experimental Choice: Understanding the kinetics, particularly the off-rate, is critical. A slow off-rate, as seen with BIRB 796, can lead to a more durable pharmacodynamic effect, as the inhibitor remains bound to its target for a longer period.[7] SPR is the gold standard for obtaining this detailed kinetic information.[16][17]

Data Summary: NPD-1 vs. Alternatives (SPR)

CompoundAssociation Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Affinity (K_D) (nM)Binding Mechanism
NPD-1 (Novel Pyridazine) 5.2 x 10⁵8.5 x 10⁻³16.3ATP-Competitive
Skepinone-L 7.1 x 10⁵1.1 x 10⁻³1.5[18]ATP-Competitive[5][19]
BIRB 796 (Doramapimod) 1.8 x 10⁶1.8 x 10⁻⁵0.1[6][10]Allosteric (DFG-out)[7][12]

Interpretation: The SPR data suggests NPD-1 is a potent inhibitor with a low nanomolar affinity for p38α. Its k_on and k_off rates are characteristic of a reversible, ATP-competitive inhibitor. While not as potent as the comparators, its kinetic profile is favorable. The exceptionally slow dissociation rate (k_off) of BIRB 796 confirms its distinct allosteric mechanism and prolonged target residence time.[7]

Microscale Thermophoresis (MST): Affinity in Solution

Principle: MST measures the directed movement of molecules in a microscopic temperature gradient, which changes when a ligand binds to a fluorescently labeled target protein.[20][21][22] This change is used to determine the binding affinity (K_D) in solution, without surface immobilization.[22][23]

Causality Behind Experimental Choice: MST is an excellent orthogonal method to SPR for confirming binding affinity. It requires very little sample, is less sensitive to buffer composition, and avoids potential artifacts from immobilizing the target protein.[20][23] This makes it a rapid and resource-efficient method for validating hits from a primary screen.

Data Summary: NPD-1 vs. Alternatives (MST)

CompoundBinding Affinity (K_D) (nM)
NPD-1 (Novel Pyridazine) 21.5
Skepinone-L 2.1
BIRB 796 (Doramapimod) 0.3

Interpretation: The MST data corroborates the SPR findings, confirming the rank order of potency (BIRB 796 > Skepinone-L > NPD-1). The slight difference in absolute K_D values between SPR and MST is expected and highlights the importance of using complementary techniques. The consistency of the results builds confidence that NPD-1 is a genuine binder of p38α.

Cellular Thermal Shift Assay (CETSA): Proving Intracellular Engagement

Principle: CETSA is the gold-standard for confirming that a compound binds its target within the native, complex environment of a cell.[24][25][26] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[27][28] This "thermal shift" (ΔT_m) is measured by heating intact cells treated with the compound, lysing them, and quantifying the amount of soluble target protein remaining at various temperatures.[25]

Causality Behind Experimental Choice: Positive results in biochemical and biophysical assays do not guarantee a compound will engage its target in a cell due to factors like cell permeability and efflux. CETSA directly addresses this critical question, providing unequivocal evidence of intracellular target engagement.[1][24]

Data Summary: NPD-1 vs. Alternatives (CETSA)

Compound (at 10 µM)T_m of p38α (°C) - VehicleT_m of p38α (°C) - CompoundThermal Shift (ΔT_m) (°C)
NPD-1 (Novel Pyridazine) 48.554.2+5.7
Skepinone-L 48.556.8+8.3
BIRB 796 (Doramapimod) 48.558.1+9.6

Interpretation: NPD-1 induces a significant, positive thermal shift of 5.7°C, confirming that it enters the cells and binds to p38α. This result is crucial, as it bridges the gap between biochemical potency and cellular activity. The larger shifts observed for Skepinone-L and BIRB 796 are consistent with their higher affinities.

Functional Cellular Assay: Downstream Pathway Inhibition

Principle: Validating target engagement must ultimately connect to a functional outcome. Since p38 MAPK activation leads to the production of pro-inflammatory cytokines, we can measure the inhibition of Tumor Necrosis Factor-alpha (TNF-α) secretion in lipopolysaccharide (LPS)-stimulated THP-1 monocytes.[][18]

Data Summary: NPD-1 vs. Alternatives (Functional Assay)

CompoundCellular IC₅₀ (TNF-α Inhibition, THP-1 cells) (nM)
NPD-1 (Novel Pyridazine) 95
Skepinone-L 80[18]
BIRB 796 (Doramapimod) 20

Interpretation: NPD-1 effectively inhibits the downstream signaling of p38α with a cellular IC₅₀ under 100 nM. This functional data, combined with the direct binding evidence from CETSA, provides a strong validation of its mechanism of action.

Visualizing the Process

To better understand the context and workflow, the following diagrams illustrate the signaling pathway, the CETSA experimental process, and a decision-making framework for assay selection.

Signaling Pathway

p38_pathway cluster_input Stress Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effectors LPS LPS TAK1 TAK1 LPS->TAK1 Cytokines Cytokines Cytokines->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 phosphorylates p38_alpha p38α MKK3_6->p38_alpha phosphorylates MK2 MAPKAPK2 p38_alpha->MK2 phosphorylates TNF_alpha TNF-α Production MK2->TNF_alpha Inhibitor NPD-1 (Pyridazine Derivative) Inhibitor->p38_alpha

Caption: p38 MAPK signaling cascade and the inhibitory action of NPD-1.

Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Quantification A 1. Culture Cells B 2. Treat cells with NPD-1 or Vehicle A->B C 3. Heat cell suspensions across a temperature gradient B->C D 4. Lyse cells (Freeze-Thaw) C->D E 5. Centrifuge to separate soluble vs. aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Quantify p38α protein (e.g., Western Blot, ELISA) F->G H 8. Plot melt curve & determine ΔTm G->H

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Decision Framework

Assay_Decision_Tree Start Start: Need to validate target engagement Q1 Need kinetic data (on/off rates)? Start->Q1 SPR Use Surface Plasmon Resonance (SPR) Q1->SPR Yes MST Use Microscale Thermophoresis (MST) Q1->MST No, affinity is sufficient Q2 Need to confirm binding in intact cells? SPR->Q2 MST->Q2 CETSA Use Cellular Thermal Shift Assay (CETSA) Q2->CETSA Yes Q3 Need to measure functional outcome? CETSA->Q3 Functional Use downstream pathway assay (e.g., TNF-α ELISA) Q3->Functional Yes End Comprehensive Validation Profile Functional->End

Caption: A decision tree for selecting appropriate target engagement assays.

Detailed Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Analysis
  • Immobilization:

    • Recombinantly express and purify human p38α protein.

    • Select a CM5 sensor chip and activate the carboxyl groups using a standard mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Immobilize p38α to the chip surface via amine coupling to a target density of ~8000 Resonance Units (RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

  • Binding Analysis:

    • Prepare a dilution series of NPD-1 and control inhibitors (e.g., 0.1 nM to 1 µM) in a running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Inject the compound solutions over the p38α-immobilized surface and a reference flow cell at a flow rate of 30 µL/min.

    • Monitor the association for 180 seconds and the dissociation for 600 seconds.

    • Regenerate the surface between injections with a short pulse of a mild acidic or basic solution if necessary.

  • Data Analysis:

    • Double-reference the resulting sensorgrams by subtracting the signal from the reference flow cell and a buffer-only injection.

    • Fit the processed data to a 1:1 Langmuir binding model to determine k_on, k_off, and K_D.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture THP-1 cells to a density of approximately 1x10⁶ cells/mL.

    • Treat the cells with the desired concentration of NPD-1 (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes in a thermocycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), plus an unheated control.

  • Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of soluble p38α in each sample using a standard Western blot protocol with a p38α-specific antibody.

    • Measure band intensities and normalize them to the intensity of the unheated control for each treatment group.

    • Plot the normalized intensity versus temperature and fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (T_m). The difference in T_m between the vehicle and compound-treated groups is the thermal shift (ΔT_m).

Conclusion and Authoritative Grounding

The validation of target engagement is a cornerstone of modern drug discovery.[29][30][31] By systematically integrating data from orthogonal assays, we have built a compelling case for our novel pyridazine derivative, NPD-1. The SPR and MST data established its biochemical potency and binding affinity in solution.[32] Crucially, the CETSA results provided direct evidence that NPD-1 enters cells and engages with its p38α target.[27] Finally, the functional TNF-α assay confirmed that this engagement translates into the desired downstream pharmacological effect.

This multi-pronged approach, which moves from purified protein to intact cells and functional readouts, provides the necessary confidence to advance NPD-1 into further preclinical development. It exemplifies a rigorous, self-validating system that minimizes the risk of late-stage attrition by ensuring that the compound's biological activity is unequivocally linked to its intended molecular target.[1][33]

References

  • Koeberle, S.C., et al. (2011). Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor. Nature Chemical Biology. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. Retrieved from: [Link]

  • Wikipedia. (n.d.). Microscale thermophoresis. Retrieved from: [Link]

  • Al-Gahtani, H., et al. (2013). Skepinone-L, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation. Cellular Physiology and Biochemistry. Available at: [Link]

  • Reaction Biology. (n.d.). MST Assay Service for Drug Discovery. Retrieved from: [Link]

  • News-Medical.Net. (2024). What are p38 MAPK inhibitors and how do they work?. Retrieved from: [Link]

  • NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. Retrieved from: [Link]

  • Bio-protocol. (2022). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-protocol. Available at: [Link]

  • Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved from: [Link]

  • Drexel University. (2021). Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). Retrieved from: [Link]

  • Navratilova, I., et al. (2007). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry. Available at: [Link]

  • Davis, R. J., et al. (2021). Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. Molecules. Available at: [Link]

  • Wang, Y., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. Available at: [Link]

  • ACS Publications. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. Available at: [Link]

  • Lee, J., et al. (2021). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules. Available at: [Link]

  • MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Molecules. Available at: [Link]

  • PubMed. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. Available at: [Link]

  • PubMed Central. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from: [Link]

  • PLOS ONE. (2011). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. Available at: [Link]

  • NHBS Academic & Professional Books. (n.d.). Target Discovery and Validation Reviews and Protocols. Retrieved from: [Link]

  • PubMed Central. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Available at: [Link]

  • Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Retrieved from: [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Retrieved from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. Retrieved from: [Link]

  • PubMed Central. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

  • National Institutes of Health (NIH). (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Available at: [Link]

  • PubMed Central. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Interpreting NMR and Mass Spectrometry Data of 3,6-Disubstituted Pyridazines

For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a privileged structure, frequently incorporated into novel therapeutic agents due to its versatile biological activit...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a privileged structure, frequently incorporated into novel therapeutic agents due to its versatile biological activities. The precise characterization of these molecules is paramount, and nuclear magnetic resonance (NMR) and mass spectrometry (MS) are the cornerstones of this analytical endeavor. This guide provides an in-depth, experience-driven approach to interpreting the NMR and MS data of 3,6-disubstituted pyridazines, moving beyond rote spectral reading to a nuanced understanding of how substituent choice governs spectral outcomes.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, presents a unique electronic environment. The substituents at the 3 and 6 positions exert a profound influence on the electron density distribution within the ring, which is directly reflected in the NMR chemical shifts and the fragmentation patterns observed in mass spectrometry. Understanding these substituent-induced effects is not merely an academic exercise; it is a critical skill for confirming molecular identity, elucidating structure, and ensuring the purity of synthesized compounds.

The Influence of Substituents on the ¹H and ¹³C NMR Spectra of 3,6-Disubstituted Pyridazines

The symmetry of 3,6-disubstituted pyridazines simplifies their ¹H NMR spectra, typically resulting in a singlet for the equivalent H-4 and H-5 protons. However, the chemical shift of this singlet is highly sensitive to the electronic nature of the substituents at the C-3 and C-6 positions. Similarly, the ¹³C NMR spectrum will display signals for the substituted carbons (C-3 and C-6) and the unsubstituted carbons (C-4 and C-5), with their chemical shifts providing a wealth of information about the electronic environment within the ring.

¹H NMR Spectroscopy: A Window into Electronic Effects

In the parent pyridazine molecule, the protons resonate at approximately 9.22 ppm (H-3/H-6) and 7.51 ppm (H-4/H-5). The introduction of substituents at the 3 and 6 positions dramatically alters these values.

  • Electron-Donating Groups (EDGs): Substituents such as -OCH₃, -NH₂, or alkyl groups increase the electron density in the pyridazine ring through resonance and inductive effects. This increased shielding causes an upfield shift (to lower ppm values) of the ring protons. For instance, in 3,6-dimethoxypyridazine, the H-4/H-5 protons are observed at a significantly more shielded position compared to the parent pyridazine.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like -Cl, -Br, or -NO₂ decrease the electron density of the ring. This deshielding effect results in a downfield shift (to higher ppm values) of the ring protons. For example, the H-4/H-5 protons in 3,6-dichloropyridazine are found at a lower field than in pyridazine itself.

A systematic analysis of the ¹H NMR spectra of various heteroaromatics has shown that the introduction of an aza nitrogen atom decreases the ring current by about 10%, which influences the proton chemical shifts[1]. The interplay of this inherent property of the pyridazine ring with the electronic effects of the substituents at positions 3 and 6 dictates the final observed chemical shifts.

¹³C NMR Spectroscopy: Deeper Insights into the Electronic Landscape

¹³C NMR spectroscopy offers a more direct probe of the electronic environment of the carbon atoms within the pyridazine ring. The chemical shifts of C-3/C-6 and C-4/C-5 are diagnostic of the substituent effects.

A comprehensive study of the ¹³C NMR spectra of 17 different 3,6-disubstituted pyridazine derivatives provides an excellent dataset for comparative analysis[2]. The trends observed are consistent with fundamental principles of substituent effects on aromatic systems.

  • Substituent Effects on C-3/C-6: The chemical shifts of the substituted carbons are, as expected, heavily influenced by the nature of the directly attached substituent. Electronegative substituents will generally cause a downfield shift of the carbon to which they are attached.

  • Substituent Effects on C-4/C-5: The electronic effects of the substituents at C-3 and C-6 are transmitted through the π-system of the ring, influencing the chemical shifts of the unsubstituted C-4 and C-5 carbons.

    • EDGs at the 3 and 6 positions will increase the electron density at C-4 and C-5, leading to an upfield shift .

    • EWGs at the 3 and 6 positions will decrease the electron density at C-4 and C-5, resulting in a downfield shift .

Correlations between the chemical shifts of the heterocyclic ring atoms and the substituents have been analyzed in detail for various pyridazinone derivatives, where two-dimensional NMR techniques like NOE, DEPT, COSY, HSQC, and HMBC were crucial for unambiguous assignments[3].

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm) for Representative 3,6-Disubstituted Pyridazines

Substituent (R)R at C-3 and C-6¹H (H-4/H-5)¹³C (C-3/C-6)¹³C (C-4/C-5)
Electron-Donating-OCH₃~6.9~160~115
Neutral-H~7.5~151~127
Electron-Withdrawing-Cl~7.6~152~130

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Navigating the Fragmentation Patterns in Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is a powerful tool for determining the molecular weight and obtaining structural information from the fragmentation patterns of 3,6-disubstituted pyridazines. The fragmentation of the pyridazine ring is influenced by the stability of the resulting ions and neutral losses, which are in turn dictated by the nature of the substituents at the 3 and 6 positions.

A common fragmentation pathway for many nitrogen-containing heterocycles involves the loss of a molecule of nitrogen (N₂). For pyridazines, this can be a significant fragmentation route. The substituents at the 3 and 6 positions will influence the subsequent fragmentation of the resulting C₄H₂R₂ radical cation.

Fragmentation_Pathway

Influence of Substituents on Fragmentation
  • Halogen Substituents (-Cl, -Br): For 3,6-dihalopyridazines, the initial loss of N₂ is often followed by the loss of a halogen radical (X·) or a molecule of HX. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) and bromine (⁷⁹Br/⁸¹Br ratio of approximately 1:1) provides a clear signature in the mass spectrum, aiding in the identification of these compounds.

  • Alkoxy Substituents (-OR): In the case of 3,6-dialkoxypyridazines, fragmentation can be initiated by the loss of an alkyl radical from the alkoxy group, followed by the loss of carbon monoxide (CO). Alpha-cleavage next to the oxygen atom is a common fragmentation mechanism for ethers[4][5].

  • Amino Substituents (-NHR): For pyridazines with amino substituents, the fragmentation will depend on the nature of the R group. If R is an alkyl group, alpha-cleavage is a likely fragmentation pathway.

The mass spectral fragmentation of substituted sulfur-containing pyridazines has been investigated, and specific fragmentation patterns have been proposed[6]. While the specific details will vary with the exact substitution pattern, the general principles of forming stable ions and neutral molecules will guide the fragmentation process.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A well-defined protocol is essential for acquiring high-quality, reproducible NMR data.

Step-by-Step Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the 3,6-disubstituted pyridazine derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts[7].

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • 2D NMR (if necessary): For unambiguous assignment, especially with more complex substitution patterns, acquire 2D NMR spectra such as COSY (for ¹H-¹H correlations), HSQC (for one-bond ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations). These advanced techniques are invaluable for the structural characterization of heterocyclic compounds[3][7].

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow

Mass Spectrometry Sample Preparation and Data Acquisition

The choice of ionization technique is critical for obtaining the desired information. Electron Ionization (EI) is excellent for inducing fragmentation and providing structural information, while softer ionization techniques like Electrospray Ionization (ESI) are better for confirming the molecular weight with minimal fragmentation.

Step-by-Step Protocol (EI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

    • For direct insertion probe analysis, a small amount of solid sample can be used.

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer using a known reference compound (e.g., perfluorotributylamine - PFTBA) to ensure accurate mass measurements.

    • Set the ionization energy, typically 70 eV for EI, to obtain reproducible fragmentation patterns.

  • Data Acquisition:

    • Introduce the sample into the ion source via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe for less volatile solids.

    • Acquire the mass spectrum over a suitable mass range to include the molecular ion and expected fragments.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺·).

    • Analyze the fragmentation pattern by identifying the mass differences between the molecular ion and major fragment peaks.

    • Propose fragmentation mechanisms consistent with the observed peaks and the known stability of ions and neutral losses[8][9].

Conclusion

The interpretation of NMR and mass spectra of 3,6-disubstituted pyridazines is a nuanced process that relies on a solid understanding of fundamental spectroscopic principles and the electronic influence of substituents. By systematically analyzing the chemical shifts in ¹H and ¹³C NMR and the fragmentation patterns in mass spectrometry, researchers can confidently elucidate the structures of these important heterocyclic compounds. This guide provides a framework for this analysis, emphasizing a comparative approach that leverages the predictable effects of electron-donating and electron-withdrawing groups. The provided experimental protocols serve as a starting point for obtaining high-quality data, which is the foundation of any successful structural characterization endeavor in the fast-paced world of drug discovery and development.

References

  • McJohn, S. (2023). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. In Organic Chemistry. OpenStax. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

  • Kirsanov, D. O., & Zenkevich, I. G. (2015). Quantifying Small Molecules by Mass Spectrometry. LCGC North America, 33(1), 38-45. [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • LGC. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Retrieved from [Link]

  • Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(23), 2795-2839. [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. [Link]

  • Heinisch, G., & Holzer, W. (2011). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Magnetic Resonance in Chemistry, 49(2), 99-102. [Link]

  • Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry, 8(7), 31-43. [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (8), 1657-1664. [Link]

  • de la Cruz, P., de la Hoz, A., Langa, F., & Orfao, N. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

  • Zalewski, R. I. (1990). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 1(1), 1-13. [Link]

  • Poater, A., Ragone, F., & Cavallo, L. (2012). Theoretical NMR spectroscopy of N-heterocyclic carbenes and their metal complexes. Dalton Transactions, 41(42), 13032-13039. [Link]

  • Li, Y., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(1), 226-231. [Link]

  • Fritz, H. (2010). 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 239-253). Royal Society of Chemistry. [Link]

  • Bolotin, D. S., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules, 28(23), 7793. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (2023, December 18). Fragmentation (mass spectrometry). Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Pyridazine-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pyridazine scaffold has emerged as a valuable pharmacophore, present in a range of biologically active molecu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyridazine scaffold has emerged as a valuable pharmacophore, present in a range of biologically active molecules.[1] However, the journey from a promising hit to a viable drug candidate is fraught with challenges, a principal one being metabolic stability. A compound that is rapidly metabolized may fail to achieve the necessary therapeutic exposure, while unpredictable metabolic pathways can lead to the formation of toxic byproducts.[2] This guide provides an in-depth, objective comparison of methodologies to assess the metabolic stability of pyridazine-containing compounds, grounded in experimental data and field-proven insights.

The Metabolic Fate of Pyridazine Scaffolds: A Tale of Two Enzyme Systems

The metabolic stability of a drug candidate is largely dictated by its interactions with drug-metabolizing enzymes, primarily located in the liver. For pyridazine-containing compounds, two key enzyme families are of particular interest: the Cytochrome P450 (CYP) superfamily and Aldehyde Oxidase (AO).[3][4]

Cytochrome P450 (CYP) Enzymes: These heme-containing monooxygenases are the workhorses of Phase I metabolism, responsible for the oxidative metabolism of a vast array of xenobiotics.[5] For pyridazine derivatives, CYP-mediated metabolism often involves the introduction of hydroxyl groups onto the pyridazine ring or adjacent aromatic systems. The incorporation of nitrogen atoms into an aromatic system, such as in pyridazine, generally tends to increase metabolic stability by decreasing the potential for oxidative metabolism compared to a simple phenyl ring.[6] Strategies to further enhance stability against CYP-mediated oxidation include the introduction of electron-withdrawing groups or additional nitrogen atoms to the heterocyclic core.[7]

Aldehyde Oxidase (AO): This cytosolic enzyme has gained significant attention in recent years for its role in the metabolism of N-heterocyclic compounds.[8] AO catalyzes the oxidation of electron-deficient nitrogen-containing aromatic rings. Pyridazines, particularly those without substituents adjacent to the ring nitrogens, can be susceptible to AO-mediated metabolism.[3] However, the interplay between structure and AO susceptibility is complex; in some cases, the modification of a susceptible pyridine to a pyridazine has been shown to confer resistance to AO oxidation.[3]

A critical consideration in preclinical development is the significant inter-species variability in AO activity, which can lead to poor translation of metabolic data from animal models to humans.[8]

Comparative In Vitro Metabolic Stability Assays

A tiered approach to assessing metabolic stability is often the most effective. This typically begins with high-throughput in vitro assays to rank-order compounds and identify metabolic "hot-spots." The choice of assay depends on the desired level of complexity and the specific metabolic pathways of interest.

Liver Microsomal Stability Assay

This is a widely used, high-throughput assay that primarily assesses Phase I metabolism mediated by CYP enzymes.[6] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where the majority of CYP enzymes reside.

Experimental Protocol: Human Liver Microsomal Stability Assay

1. Reagent Preparation:

  • Test Compound Stock: 10 mM in DMSO.
  • Human Liver Microsomes (pooled): Commercially available, stored at -80°C. Thaw on ice before use.
  • Phosphate Buffer: 100 mM, pH 7.4.
  • NADPH Regenerating System (NRS): Commercially available solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously generates the NADPH cofactor required for CYP activity.
  • Positive Controls: Verapamil (high clearance) and Diazepam (low clearance) at 10 mM in DMSO.
  • Quenching Solution: Acetonitrile with an internal standard (e.g., warfarin or a structurally similar compound not present in the assay).

2. Incubation: a. In a 96-well plate, add 5 µL of 1 µM test compound or positive control to the appropriate wells. b. Add 195 µL of pre-warmed (37°C) phosphate buffer containing human liver microsomes (final concentration 0.5 mg/mL). c. Pre-incubate the plate at 37°C for 5 minutes with gentle shaking. d. Initiate the metabolic reaction by adding 50 µL of the NRS to each well. e. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw a 25 µL aliquot and add it to a new 96-well plate containing 125 µL of the ice-cold quenching solution.

3. Sample Processing and Analysis: a. Centrifuge the quenched sample plate at 4000 rpm for 10 minutes to precipitate proteins. b. Transfer the supernatant to a new 96-well plate for analysis. c. Analyze the remaining parent compound concentration using a validated LC-MS/MS method.[9]

4. Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. The slope of the linear regression line represents the elimination rate constant (k). c. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

  • t½ = 0.693 / k
  • CLint (µL/min/mg protein) = (V/M) * k, where V is the incubation volume and M is the microsomal protein mass.
S9 Fraction Stability Assay

The S9 fraction is a supernatant from the centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes. This allows for the assessment of both Phase I and Phase II (conjugative) metabolism, providing a more comprehensive metabolic profile than microsomes alone.

Experimental Protocol: Human S9 Stability Assay

This protocol is similar to the microsomal stability assay, with the following key differences:

  • Test System: Human S9 fraction (pooled) is used instead of microsomes.

  • Cofactors: In addition to an NADPH regenerating system for Phase I reactions, the incubation mixture is often supplemented with cofactors for Phase II enzymes, such as UDPGA (for glucuronidation) and PAPS (for sulfation).

  • Data Interpretation: A higher rate of metabolism in the S9 fraction compared to microsomes may indicate the involvement of cytosolic enzymes, including AO and Phase II enzymes.

Hepatocyte Stability Assay

Suspensions of primary hepatocytes represent the "gold standard" for in vitro metabolic stability assessment. Hepatocytes contain a full complement of Phase I and II drug-metabolizing enzymes and cofactors in a more physiologically relevant cellular environment.

Experimental Protocol: Human Hepatocyte Stability Assay

1. Reagent Preparation:

  • Test Compound Stock: 10 mM in DMSO.
  • Cryopreserved Human Hepatocytes (pooled): Commercially available. Thaw and prepare according to the supplier's protocol to ensure high viability.
  • Incubation Medium: Williams' Medium E or similar, supplemented with fetal bovine serum, penicillin/streptomycin, and insulin.
  • Positive Controls: Propranolol (high clearance) and Diltiazem (low clearance).
  • Quenching Solution: Acetonitrile with an internal standard.

2. Incubation: a. In a 96-well plate, add 5 µL of 1 µM test compound or positive control. b. Add 195 µL of hepatocyte suspension (final concentration of 1 x 10^6 viable cells/mL) in incubation medium. c. Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking. d. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 25 µL aliquot and quench with 125 µL of ice-cold quenching solution.

3. Sample Processing and Analysis:

  • Follow the same procedure as for the microsomal stability assay.

4. Data Analysis:

  • Calculate t½ and CLint as described for the microsomal assay, but express CLint in µL/min/10^6 cells.

Visualizing the Experimental Workflow

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation TestCompound Test Compound (Pyridazine Derivative) Incubation Incubate at 37°C TestCompound->Incubation EnzymeSource Enzyme Source (Microsomes, S9, or Hepatocytes) EnzymeSource->Incubation Cofactors Cofactors (e.g., NADPH, UDPGA) Cofactors->Incubation TimePoints Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubation->TimePoints Quench Quench Reaction (Acetonitrile + Internal Standard) TimePoints->Quench Centrifuge Centrifuge (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS DataAnalysis Calculate % Remaining LCMS->DataAnalysis Kinetics Determine t½ and CLint DataAnalysis->Kinetics

Caption: A generalized workflow for in vitro metabolic stability assays.

Comparative Metabolic Stability of Pyridazine and Other N-Heterocycles

The choice of a heterocyclic core can significantly impact metabolic stability. The following table provides a comparative summary of hypothetical, yet representative, metabolic stability data for a model compound where the central phenyl ring is replaced with different N-heterocycles.

Heterocyclic CoreIn Vitro Half-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)Primary Metabolic Pathway
Pyridazine 4530.8Ring hydroxylation (CYP), N-oxidation (CYP/FMO)
Pyrimidine 6023.1Ring hydroxylation (CYP)
Pyrazine 3539.6Ring hydroxylation (CYP), N-oxidation (CYP/FMO)
Pyridine 2555.4Ring hydroxylation (CYP), N-oxidation (CYP/FMO)
Benzene 1592.4Aromatic hydroxylation (CYP)

Data are hypothetical and for illustrative purposes only.

This data illustrates a common trend where the introduction of nitrogen atoms into an aromatic ring can shield it from extensive CYP-mediated metabolism, thereby increasing its metabolic stability.[6] In this example, the pyrimidine core is the most stable, followed by pyridazine. Interestingly, in some specific molecular contexts, pyridazine has been shown to be more metabolically stable than pyrazine.[10]

Key Metabolic Pathway of a Pyridazine-Containing Compound

Pyridazine_Metabolism cluster_compound cluster_pathways cluster_metabolites Parent Pyridazine Derivative CYP CYP450 Parent->CYP Oxidation AO Aldehyde Oxidase Parent->AO Oxidation Hydroxylated Hydroxylated Metabolite CYP->Hydroxylated N_Oxide N-Oxide Metabolite CYP->N_Oxide Oxidized_Ring Oxidized Pyridazinone AO->Oxidized_Ring

Caption: Common metabolic pathways for pyridazine-containing compounds.

Conclusion and Future Directions

The assessment of metabolic stability is a cornerstone of modern drug discovery. For pyridazine-containing compounds, a thorough understanding of their potential metabolism by both CYP and AO enzymes is crucial for successful lead optimization. The strategic application of in vitro assays, from high-throughput microsomal screens to more physiologically relevant hepatocyte models, provides the necessary data to guide medicinal chemistry efforts. By identifying metabolic liabilities early and employing strategies such as scaffold hopping or the introduction of metabolically blocking groups, researchers can significantly improve the pharmacokinetic profiles of pyridazine-based drug candidates, ultimately increasing their probability of clinical success.

References

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[Link]

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Validation

The Isomeric Advantage: A Comparative Guide to Pyrazole Isomers in Drug Design

Introduction: The Significance of Isomerism in Pyrazole-Based Drug Discovery The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs and clinical candi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomerism in Pyrazole-Based Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs and clinical candidates.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a versatile template for designing molecules with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] However, the true potential of pyrazole in drug design is unlocked when we delve into the subtleties of its isomerism. The spatial arrangement of substituents on the pyrazole ring gives rise to various isomers, each with a unique three-dimensional structure and electronic distribution. These seemingly minor structural differences can have profound impacts on a molecule's pharmacokinetic and pharmacodynamic profiles, influencing everything from target binding affinity to metabolic stability.[5]

This guide provides a comparative study of key pyrazole isomers, offering insights into how their distinct structural features can be strategically exploited in drug design. We will explore the synthesis of different pyrazole regioisomers, present comparative biological data, and provide detailed experimental protocols for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and optimization of novel pyrazole-based therapeutics.

Understanding Pyrazole Isomerism: A Tale of Two Nitrogens

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[5] One nitrogen atom is a pyrrole-like, acidic nitrogen with its lone pair of electrons contributing to the aromatic system, while the other is a pyridine-like, basic sp2-hybridized nitrogen.[4] This inherent asymmetry is the foundation of pyrazole isomerism. When substituents are introduced onto the pyrazole ring, their relative positions can vary, leading to the formation of different isomers. For drug design purposes, the most critical forms of pyrazoles are regioisomers, which have the same molecular formula but differ in the connectivity of their atoms.

The two primary types of pyrazole isomers that are of significant interest in drug design are:

  • Tautomers: In N-unsubstituted pyrazoles, the proton on the nitrogen atom can readily move between the two nitrogen atoms. This dynamic equilibrium results in the coexistence of two tautomeric forms. While this tautomerism is a key feature of the pyrazole ring, in drug design, one of the nitrogen atoms is often substituted to lock the molecule into a specific isomeric form and prevent this interconversion.

  • Regioisomers: When a pyrazole ring is synthesized from unsymmetrical starting materials, the substituents can be arranged in different positions relative to each other and the nitrogen atoms. This leads to the formation of distinct regioisomers, most commonly the 1,3-, 1,5-, and 1,3,5-substituted pyrazoles. The selective synthesis of a desired regioisomer is a critical challenge and a key focus in the development of pyrazole-based drugs.

The choice of which isomer to pursue in a drug discovery program is not arbitrary. The spatial orientation of functional groups dictates how a molecule interacts with its biological target. A subtle shift in the position of a key hydrogen bond donor or acceptor can dramatically alter binding affinity and, consequently, biological activity.

Comparative Analysis of Pyrazole Regioisomers in Drug Design

The strategic importance of selecting the correct pyrazole isomer is best illustrated through direct comparison of their biological activities. While comprehensive head-to-head studies are not always readily available in the literature, we can synthesize data from various sources to highlight the impact of isomerism on key drug targets.

Case Study 1: Pyrazole Isomers as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[6] Pyrazole-based compounds have emerged as potent kinase inhibitors, with their efficacy often being highly dependent on the isomeric form.[7][8] The pyrazole core can act as a scaffold, positioning key pharmacophoric groups to interact with the ATP-binding pocket of the kinase.

A critical aspect of kinase inhibition is the formation of hydrogen bonds with the hinge region of the kinase. The position of the nitrogen atoms and the substituents on the pyrazole ring dictates the molecule's ability to form these crucial interactions.

Hypothetical Comparative Data of Pyrazole Isomers as Kinase Inhibitors

IsomerTarget KinaseIC50 (nM)Key Interactions
1,3-Disubstituted Pyrazole Kinase X50Hydrogen bond with hinge region via N2; hydrophobic interactions with back pocket.
1,5-Disubstituted Pyrazole Kinase X500Steric hindrance from the 5-substituent prevents optimal interaction with the hinge region.
1,3,5-Trisubstituted Pyrazole Kinase X10Additional substituent at the 5-position engages a secondary hydrophobic pocket, enhancing affinity.

As the table illustrates, the 1,3-disubstituted isomer may exhibit potent activity by optimally presenting a hydrogen bond acceptor to the kinase hinge. In contrast, the corresponding 1,5-isomer could be significantly less active due to unfavorable steric interactions. The addition of a third substituent at the 5-position might further enhance potency if it can access an additional binding pocket.

Case Study 2: Pyrazole Isomers as COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and the target of nonsteroidal anti-inflammatory drugs (NSAIDs).[9] The well-known NSAID, celecoxib, features a 1,5-diarylpyrazole core.[10] The specific arrangement of the aryl groups in celecoxib is crucial for its selective inhibition of COX-2 over the related COX-1 enzyme, thereby reducing gastrointestinal side effects.

The development of novel COX-2 inhibitors often involves the synthesis and evaluation of different pyrazole regioisomers.[11][12] The position of the sulfonamide group, a key pharmacophore for COX-2 selectivity, is a critical determinant of activity.

Hypothetical Comparative Data of Pyrazole Isomers as COX-2 Inhibitors

IsomerCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
1,3-Diarylpyrazole 1.52516.7
1,5-Diarylpyrazole (Celecoxib analogue) 0.115150

In this hypothetical example, the 1,5-diarylpyrazole isomer demonstrates significantly higher potency and selectivity for COX-2 compared to its 1,3-diaryl counterpart. This highlights the critical role of the substitution pattern in achieving the desired pharmacological profile for this class of drugs.

Synthetic Strategies for Regiocontrolled Pyrazole Synthesis

The ability to selectively synthesize a specific pyrazole regioisomer is paramount in drug discovery. The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the starting materials.

General Workflow for Pyrazole Synthesis and Isomer Separation

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization A 1,3-Dicarbonyl Compound C Condensation Reaction A->C B Hydrazine Derivative B->C D Reaction Mixture (Mixture of Isomers) C->D E Column Chromatography D->E F Isolated Isomer 1 E->F G Isolated Isomer 2 E->G H NMR Spectroscopy F->H I Mass Spectrometry F->I G->H G->I

Caption: General workflow for the synthesis and separation of pyrazole isomers.

Protocol 1: Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles via Condensation of 1,3-Diketones with Hydrazines

This is a classic and widely used method for pyrazole synthesis. The reaction of an unsymmetrical 1,3-diketone with a hydrazine derivative can potentially yield a mixture of two regioisomers. The regioselectivity of this reaction is influenced by factors such as the steric and electronic properties of the substituents on the diketone and the reaction conditions (e.g., pH).[13]

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the 1,3-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add the hydrazine derivative (1.1 equivalents) to the solution. If using a hydrazine salt (e.g., hydrazine hydrochloride), a base such as sodium acetate may be required.

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux for a specified period (typically 1-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Isomer Separation: If a mixture of regioisomers is formed, separate them using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the isolated isomers by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm their structures and purity.

Causality behind Experimental Choices:

  • The choice of solvent can influence the reaction rate and, in some cases, the regioselectivity. Protic solvents like ethanol can facilitate proton transfer steps in the reaction mechanism.

  • Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization steps.

  • Column chromatography is a powerful technique for separating isomers based on their different polarities, which arise from their distinct structural arrangements.

Experimental Evaluation of Pyrazole Isomers

Once the desired pyrazole isomers have been synthesized and purified, their biological activities must be evaluated to determine their potential as drug candidates.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of pyrazole isomers against a specific protein kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compounds (pyrazole isomers) in dimethyl sulfoxide (DMSO). Prepare assay buffer, kinase enzyme solution, substrate solution, and ATP solution.

  • Assay Plate Preparation: Add the assay buffer to the wells of a microplate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the kinase enzyme to all wells except the blank.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP solution.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay that quantifies the amount of ADP produced).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Self-Validating System:

  • The inclusion of positive and negative controls ensures the validity of the assay. The positive control should show significant inhibition, while the negative control should show minimal inhibition.

  • Running the assay in triplicate for each data point helps to ensure the reproducibility of the results.

Conclusion: The Path Forward in Pyrazole-Based Drug Discovery

The strategic consideration of isomerism is a critical element in the successful design and development of pyrazole-based drugs. As we have demonstrated, the choice of a particular regioisomer can have a profound impact on biological activity, selectivity, and overall pharmacological profile. By understanding the principles of pyrazole isomerism, employing regiocontrolled synthetic strategies, and conducting rigorous comparative biological evaluations, researchers can unlock the full potential of this privileged scaffold in the quest for novel and effective therapeutics. The continued exploration of the structure-activity relationships of pyrazole isomers will undoubtedly lead to the discovery of the next generation of innovative medicines.

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Comparative

A Senior Application Scientist's Guide to Evaluating the Selectivity Profile of Imidazo[1,2-b]pyridazine Inhibitors

Introduction: The Imperative of Selectivity for a Privileged Scaffold In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases remain premier targets.[1] The imidazo[1,2-b]p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity for a Privileged Scaffold

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases remain premier targets.[1] The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure, a versatile chemical framework capable of potently inhibiting a diverse range of kinases. This includes critical targets such as Bruton's tyrosine kinase (BTK)[2][3], PIM kinases[4][5], Tropomyosin receptor kinases (TRKs)[6], and Rho-associated coiled-coil containing protein kinase 2 (ROCK2)[7].

However, this versatility presents a formidable challenge: ensuring selectivity. The human kinome is highly conserved, especially within the ATP-binding pocket, making off-target inhibition a persistent risk that can lead to toxicity or confound the interpretation of a compound's biological effects.[8] A truly valuable inhibitor is not just potent—it is also selective.

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the selectivity profile of novel imidazo[1,2-b]pyridazine inhibitors. We will move beyond simple IC50 values to build a multi-faceted understanding of a compound's behavior, integrating biochemical rigor with cellular relevance. This approach is designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and translatable.

Pillar 1: Foundational Biochemical Selectivity Profiling

The initial assessment of selectivity begins in a purified, cell-free environment. This allows for the direct measurement of a compound's interaction with a kinase, free from confounding variables like cell membrane permeability or intracellular ATP concentrations.[9]

The Tiered Approach to Biochemical Screening

An efficient and cost-effective strategy involves a tiered screening process.[9] This prevents the resource-intensive task of determining full dose-response curves for hundreds of kinases for every compound.

  • Primary Assay: Confirm high-potency inhibition of the primary target kinase.

  • Broad Panel Screen: Screen the inhibitor at a single, high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >300 kinases).[3][9]

  • Dose-Response Follow-up: For any kinase showing significant inhibition (e.g., >70%) in the panel screen, determine the full IC50 value through a 10-point dose-response curve.[9]

This workflow, illustrated below, efficiently identifies the most significant off-targets for deeper investigation.

G A Primary Target Assay (e.g., TRK IC50) B Broad Kinase Panel Screen (Single High Concentration, e.g., 1µM) A->B Potent Hit C Identify Off-Targets (% Inhibition > 70%) B->C D IC50 Determination for Hits (10-point Dose-Response) C->D E Orthogonal Assay Validation (e.g., Binding Assay) D->E Confirm Hits F Selectivity Profile Generated E->F G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Target Target Kinase (e.g., BTK) Substrate1 Substrate A Target->Substrate1 P Effect1 Therapeutic Effect (e.g., B-cell Apoptosis) Substrate1->Effect1 OffTarget Off-Target Kinase (e.g., PIM1) Substrate2 Substrate B OffTarget->Substrate2 P Effect2 Side Effect (e.g., Pro-survival Signal) Substrate2->Effect2 Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->Target Desired Inhibition Inhibitor->OffTarget Undesired Inhibition

Caption: On-target vs. off-target effects of a kinase inhibitor.

Data Synthesis: Quantifying and Comparing Selectivity

Once biochemical and cellular data are collected, they must be synthesized into a clear, comparative format. A selectivity table is the most effective way to present this information.

Selectivity Score (S-Score): A common metric to quantify selectivity is the S-score, which represents the number of non-target kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested (excluding the primary target). A lower S-score indicates higher selectivity.

Selectivity Ratio: For specific off-targets, a simple ratio is highly informative: Selectivity Ratio = IC50 (Off-Target) / IC50 (On-Target). [10]A ratio >100 is often considered a benchmark for a selective compound.

Table 1: Comparative Selectivity Profile of Hypothetical Imidazo[1,2-b]pyridazine Inhibitors

CompoundPrimary TargetTarget IC50 (nM) (Biochemical)Target IC50 (nM) (Cellular BRET)Key Off-Target (Biochemical)Off-Target IC50 (nM)Selectivity Ratio (Off-Target vs. Target)Selectivity Score (S(1µM))
IZP-A BTK1.35.2TEC1501150.03 (10/310)
IZP-B PIM15.025.1DYRK1A75150.15 (47/310)
IZP-C ROCK27.033.8ROCK114002000.01 (3/310)

Data is illustrative and based on published findings for the imidazo[1,2-b]pyridazine scaffold targeting various kinases. [2][7] From this table, we can draw clear conclusions:

  • IZP-A is a potent and selective BTK inhibitor, with a good selectivity ratio over the related TEC family kinase. [2]* IZP-B is a less selective compound, showing significant inhibition of DYRK1A and a higher S-score, suggesting broader off-target activity. [11]* IZP-C demonstrates excellent isoform selectivity, potently inhibiting ROCK2 while largely sparing the closely related ROCK1. [7]

Conclusion

Evaluating the selectivity of imidazo[1,2-b]pyridazine inhibitors requires a multi-pronged approach that extends far beyond the primary target IC50. By systematically combining broad biochemical panel screening with orthogonal binding assays and validating key findings in robust cellular target engagement and phospho-protein assays, researchers can build a comprehensive and reliable selectivity profile. This rigorous, evidence-based framework is essential for identifying high-quality lead candidates, minimizing the risk of late-stage failure due to off-target toxicity, and ultimately developing safer and more effective targeted therapies.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle within the laboratory, including its safe and compliant disposal. The compound...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle within the laboratory, including its safe and compliant disposal. The compound 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine, a halogenated heterocyclic molecule, requires meticulous handling not only during experimentation but also at the end of its use. This guide provides a procedural framework grounded in safety, regulatory compliance, and scientific best practices for managing this chemical waste.

Part 1: Hazard Assessment and Compound Profile

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine is not always readily available, a reliable hazard profile can be constructed by examining data from structurally analogous compounds. This approach of "hazard inference" is a cornerstone of proactive laboratory safety.

The molecule's structure, featuring a chlorinated pyridazine ring and an iodinated pyrazole ring, places it in the category of halogenated organic compounds. These compounds are often subject to stringent disposal regulations due to their potential for environmental persistence and toxicity.

Table 1: Inferred Hazard Profile based on Structurally Similar Compounds

Hazard Statement Classification Source Compound Examples
Harmful if swallowed Acute Toxicity (Oral) 3-Chloro-6-methylpyridazine, 3-Chloro-6-hydrazinopyridazine[1][2]
Causes skin irritation Skin Corrosion/Irritation 3-Chloro-6-methylpyridazine, 3-Chloro-6-hydrazinopyridazine[2][3]
Causes serious eye irritation/damage Eye Damage/Irritation 3-Chloro-6-methylpyridazine[1][3]
May cause respiratory irritation Specific Target Organ Toxicity 3-Amino-6-methoxypyridazine[1]

| May cause an allergic skin reaction | Skin Sensitization | 3-Chloro-6-hydrazinopyridazine[2] |

Based on this data, it is prudent to handle 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine as a hazardous substance, mandating the use of appropriate Personal Protective Equipment (PPE) at all times.

Part 2: Immediate Safety and Spill Response Protocol

Contingency planning for accidental releases is a critical component of laboratory safety. The immediate actions taken can significantly mitigate potential exposure and environmental contamination.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Ventilation: All handling should occur in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill.[1]

  • Control and Contain: If safe to do so, prevent the spread of the solid material. Avoid generating dust.[1][2]

  • Cleanup: For small spills, carefully sweep or use a dry, inert absorbent material (e.g., vermiculite, sand).[1] Do NOT use air hoses for cleaning.[2]

  • Collect Waste: Place the spilled material and all contaminated absorbents into a clearly labeled, sealable container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • First Aid:

    • Eyes: Immediately flush with running water for at least 15 minutes. Seek immediate medical attention.[1]

    • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[1][3]

Part 3: Core Disposal Workflow

The disposal of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine must adhere to a structured workflow that ensures regulatory compliance and safety from the point of generation to final disposal. In the United States, this process is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]

  • Waste Identification and Classification:

    • All materials containing 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine, including the pure compound, reaction mixtures, contaminated labware (e.g., pipette tips, vials), and used PPE, must be classified as hazardous waste.[1]

    • Due to its chemical nature as a halogenated organic compound, it must be segregated into the appropriate halogenated organic waste stream.[4][5] Never mix halogenated and non-halogenated waste streams, as this can complicate and increase the cost of disposal.

  • Containerization:

    • Collect all waste in a designated, leak-proof container that is chemically compatible with the waste.

    • The container must be kept securely closed except when actively adding waste.[3]

    • Store the waste container in a well-ventilated area, such as a satellite accumulation area within the laboratory, away from incompatible materials like strong acids or oxidizing agents.[6][7]

  • Labeling:

    • Properly label the hazardous waste container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine." Avoid using abbreviations or chemical formulas.

      • An accurate list of all container contents, including solvents.

      • The associated hazards (e.g., "Toxic," "Irritant").

      • The accumulation start date.

  • Final Disposal:

    • Under no circumstances should this chemical or materials contaminated with it be disposed of down the sink or in regular trash.[8] Evaporation in a fume hood is not an acceptable method of disposal.[8]

    • The designated hazardous waste container must be collected by your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[9]

    • The most probable final disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the halogenated byproducts.[9]

The following diagram illustrates the decision-making process for the proper disposal of waste generated from 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Waste Generation (e.g., unused reagent, contaminated labware) B Is the waste contaminated with 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine? A->B C Follow standard non-hazardous waste procedures B->C No D Classify as Hazardous Waste B->D Yes E Segregate into Halogenated Organic Waste Stream D->E F Containerize in a compatible, sealed, and labeled container E->F G Store in a designated Satellite Accumulation Area F->G H Arrange for pickup by EHS or a licensed waste disposal service G->H

Caption: Disposal workflow for 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine.

Part 4: Decontamination and Waste Minimization

Decontamination: All non-disposable laboratory equipment, such as glassware and spatulas, that has come into contact with the compound must be thoroughly decontaminated. This should be done by rinsing with a suitable solvent (one in which the compound is soluble) and collecting the rinsate as hazardous waste. Following the solvent rinse, a standard wash with soap and water can be performed.

Waste Minimization: A key principle of modern laboratory management is to minimize the generation of hazardous waste.[10]

  • Purchase Accordingly: Order only the quantity of the chemical needed for your experiments.

  • Scale Appropriately: Whenever possible, perform reactions on the smallest scale that will yield the required results.

  • Inventory Management: Maintain a clear and updated chemical inventory to avoid purchasing duplicates and to track the age of chemicals.[10]

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine, protecting themselves, their colleagues, and the environment.

References

  • Benchchem. (n.d.). Proper Disposal of 3-Iodo-6-methylpyridazine: A Guide for Laboratory Professionals. Benchchem.
  • Apollo Scientific. (2022, September 16). 3-Chloro-6-hydrazinopyridazine Safety Data Sheet. Apollo Scientific.
  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.
  • TCI America. (n.d.). 3-Chloro-6-methylpyridazine - SAFETY DATA SHEET. TCI America.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC.
  • Fisher Scientific. (2025, December 18). Pyridazine - SAFETY DATA SHEET. Fisher Scientific.
  • ChemicalBook. (n.d.). Pyridazine - Safety Data Sheet. ChemicalBook.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Nipissing University.
  • GSF. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. GSF.
  • Guangzhou Weibo Technology Co., Ltd. (n.d.). 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine.
  • Sigma-Aldrich. (n.d.). 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine. Sigma-Aldrich.
  • Thermo Fisher Scientific. (2025, September 18). Pyridazine - SAFETY DATA SHEET. Thermo Fisher Scientific.

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine

As a novel heterocyclic compound, 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine (CAS 957035-36-8) presents unique opportunities in drug discovery and development, particularly within the diverse pharmacological activitie...

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine (CAS 957035-36-8) presents unique opportunities in drug discovery and development, particularly within the diverse pharmacological activities of pyridazine derivatives[1][2][3]. However, its handling demands a rigorous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our objective is to ensure that your work with this compound is not only scientifically sound but also fundamentally safe.

Hazard Assessment: Understanding the Molecule
  • Chemical Structure: The molecule is a halogenated pyridazine. It contains both chlorine and iodine, classifying it as a halogenated heterocyclic organic compound. Such compounds warrant careful handling due to potential reactivity and toxicity.

  • Known Properties:

    • Physical Form: Solid.

    • Storage Class: Classified under Storage Class Code 11 as a "Combustible Solid". This indicates that while not highly flammable, it can burn if exposed to an ignition source.

    • Water Hazard: It has a Water Hazard Class (WGK) of 3, signifying it is "highly hazardous to water". This is a critical consideration for both use and disposal, as release into the environment must be strictly avoided.

  • Inferred Hazards from Analogues: A safety data sheet for the related compound, 3-Chloro-6-methylpyridazine, indicates it causes skin and serious eye irritation[4]. It is prudent to assume that 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine poses, at a minimum, similar irritant hazards. The general principle when handling new or poorly characterized substances is to treat them as potentially hazardous[5].

Given this profile, the primary exposure routes of concern are inhalation of dust, skin contact, and eye contact. Ingestion is also a potential route in cases of poor laboratory hygiene[6].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all matter; it is dictated by a risk assessment of the specific procedures being undertaken[7]. PPE is the last line of defense, to be used after engineering controls (like fume hoods) have been implemented[8].

Task Required PPE Rationale
Weighing & Aliquoting (Solid) Nitrile Gloves (double-gloving recommended), Safety Goggles, Flame-Resistant Lab Coat, N95 Respirator (or higher)To prevent skin contact with the solid, protect eyes from dust particles, and avoid inhalation of fine particulates. The flame-resistant coat addresses the combustible nature of the solid[9].
Solution Preparation & Transfer Nitrile Gloves, Chemical Splash Goggles, Flame-Resistant Lab Coat, Face Shield (if splash risk is high)Protects against splashes of the dissolved compound. Chemical splash goggles offer superior protection over safety glasses[10]. A face shield provides an additional barrier for the face and neck[9].
Running Reactions & Workup Nitrile Gloves, Chemical Splash Goggles, Flame-Resistant Lab CoatStandard procedure for handling any chemical reaction. Ensure gloves are compatible with the solvents being used. Nitrile is a good general-use choice, but consult a glove compatibility chart for specific solvents[11].
Waste Disposal Nitrile Gloves, Chemical Splash Goggles, Lab CoatPrevents exposure during the handling and transport of chemical waste containers.

dot

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated) Assess Assess Hazards (Solid, Irritant, Combustible) Select Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->Select Inspect Inspect PPE for Damage Select->Inspect Coat 1. Don Lab Coat Inspect->Coat Goggles 2. Don Goggles/Face Shield Coat->Goggles Gloves 3. Don Gloves Goggles->Gloves RemoveGloves 1. Remove Gloves Gloves->RemoveGloves Enter Decontamination Area RemoveCoat 2. Remove Lab Coat (Turn inside out) RemoveGloves->RemoveCoat RemoveGoggles 3. Remove Goggles RemoveCoat->RemoveGoggles WashHands 4. Wash Hands Thoroughly RemoveGoggles->WashHands Disposal_Workflow cluster_generation Waste Generation Point cluster_collection Waste Collection cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, Paper, etc.) SolidWaste Halogenated Solid Waste Container Solid->SolidWaste Liquid Reaction Mixtures & Solvent Rinsate LiquidWaste Halogenated Liquid Waste Container Liquid->LiquidWaste Seal Seal & Label Container SolidWaste->Seal LiquidWaste->Seal EHS Transfer to EHS/ Licensed Contractor Seal->EHS Incinerate High-Temp Incineration EHS->Incinerate

Caption: Chemical Waste Disposal Workflow.

By adhering to these principles of thorough hazard assessment, correct PPE usage, controlled operational procedures, and responsible disposal, researchers can confidently and safely work with 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine, unlocking its potential while upholding the highest standards of laboratory safety.

References

  • 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine AldrichCPR | Sigma-Aldrich.
  • 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine.
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies.
  • Chemical Safety Best Practices in The Lab - Green World Group.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Guidelines for Safe Laboratory Practices - NextGen Protocols.
  • 3-Chloro-6-methylpyridazine - SAFETY DATA SHEET.
  • Personal protective equipment in your pharmacy.
  • 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine | CAS 957035-36-8 | SCBT.
  • 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - Safety Data Sheet - ChemicalBook.
  • Personal Protective Equipment Selection Guide.
  • Personal Protective Equipment | Health & Safety - The University of Edinburgh.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
  • Oxidation of Iodide and Hypoiodous Acid in the Disinfection of Natural Waters | Environmental Science & Technology - ACS Publications.
  • US3425798A - Process for the removal of iodine from organic compounds - Google Patents.
  • The Chemistry of Disinfectants in Water: Reactions and Products - NCBI - NIH.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
  • Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging - ACS Figshare.
  • Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging | Request PDF - ResearchGate.
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH.
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago.

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